Crotyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHMVJVHYGDOO-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885457 | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29576-14-5, 4784-77-4 | |
| Record name | (2E)-1-Bromo-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29576-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029576145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-bromo-, (2E)- | |
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| Record name | 1-bromobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.029 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1-Bromo-2-butene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Crotyl Bromide from Crotyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of crotyl bromide from crotyl alcohol. The synthesis of this versatile reagent is a fundamental transformation in organic chemistry, frequently utilized in the development of pharmaceutical intermediates and other fine chemicals. This document details established experimental protocols, presents comparative data on reaction outcomes, and illustrates the key chemical pathways involved.
Introduction
This compound (1-bromo-2-butene) is a valuable allylic halide used in a variety of organic transformations, including nucleophilic substitution and cross-coupling reactions. Its synthesis from the readily available precursor, crotyl alcohol, can be achieved through several methods, each with distinct advantages and disadvantages concerning yield, selectivity, and reaction conditions. A critical consideration in this synthesis is the potential for allylic rearrangement, leading to the formation of the isomeric byproduct, methylvinylcarbinyl bromide (3-bromo-1-butene). The ratio of these isomers is highly dependent on the chosen synthetic method and reaction parameters.
Comparative Analysis of Synthetic Methodologies
The conversion of crotyl alcohol to this compound is typically accomplished via three primary routes: reaction with hydrogen bromide, treatment with phosphorus tribromide, or through the Appel reaction. The choice of method often depends on the desired isomeric purity, scale of the reaction, and tolerance of other functional groups.
| Method | Reagents | Typical Solvents | Temperature (°C) | Reported Yield (%) | Isomer Ratio (this compound : Methylvinylcarbinyl Bromide) | Key Considerations |
| Hydrogen Bromide | 48% aq. HBr, H₂SO₄ | None | Reflux | High | Mixture, ratio varies | Strong acid conditions can lead to side reactions. Isomerization is significant. |
| Phosphorus Tribromide | PBr₃, Pyridine | Diethyl ether, CH₂Cl₂ | 0 to RT | 60-80 | Predominantly this compound | Milder conditions than HBr. Pyridine is used to neutralize the HBr byproduct. Careful control of temperature is necessary. |
| Appel Reaction | PPh₃, CBr₄ | CH₂Cl₂ | 0 to RT | >90 | High selectivity for this compound | Mildest conditions. High yield of the desired isomer. Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which must be removed. |
Experimental Protocols
Method 1: Synthesis using Hydrogen Bromide
This method relies on the acid-catalyzed nucleophilic substitution of the hydroxyl group. While effective, it is known to produce a mixture of isomeric bromides due to the potential for carbocation intermediates and equilibration.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place crotyl alcohol (1.0 eq).
-
Cool the flask in an ice bath and slowly add a 25% excess of 48% aqueous hydrobromic acid (HBr).
-
After the initial exotherm subsides, cautiously add concentrated sulfuric acid (typically 0.2-0.3 eq relative to the alcohol).
-
Remove the ice bath and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the lower organic layer, which contains the crude this compound.
-
Wash the organic layer sequentially with water, cold concentrated sulfuric acid, water, and finally with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction boiling at approximately 97-99 °C.[1]
Method 2: Synthesis using Phosphorus Tribromide
The use of phosphorus tribromide (PBr₃) offers a milder alternative to strong mineral acids, generally leading to a higher proportion of the desired primary allylic bromide. The reaction typically proceeds via an Sₙ2 mechanism.[2][3][4]
Procedure:
-
To a solution of crotyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add pyridine (1.0-1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
Method 3: The Appel Reaction
The Appel reaction provides a high-yield, mild method for the conversion of alcohols to alkyl halides with a high degree of selectivity for the primary halide.[5][6][7] This method typically proceeds with inversion of configuration, although this is not relevant for the achiral crotyl alcohol.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath and add carbon tetrabromide (CBr₄) (1.3 eq) in one portion.
-
To this mixture, add a solution of crotyl alcohol (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) to separate the this compound from the byproduct.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways in this compound synthesis.
Caption: A typical workflow for synthesis and purification.
Product Analysis and Isomer Identification
The product of the synthesis is typically a mixture of this compound and methylvinylcarbinyl bromide. The ratio of these isomers can be determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
In the ¹H NMR spectrum, the protons of the two isomers exhibit distinct chemical shifts. For this compound, the methylene protons adjacent to the bromine atom typically appear as a doublet around 3.9-4.0 ppm. In contrast, the methine proton attached to the bromine in methylvinylcarbinyl bromide appears as a multiplet at a lower field. Integration of the respective signals allows for the quantification of the isomer ratio.
GC-MS analysis can separate the two isomers based on their boiling points and provide their respective mass spectra for confirmation of their identity.
Conclusion
The synthesis of this compound from crotyl alcohol can be effectively achieved through various methods, with the Appel reaction generally offering the highest yield and selectivity for the desired primary bromide. The choice of synthetic route should be guided by the specific requirements of the subsequent applications, particularly concerning the tolerance for the isomeric methylvinylcarbinyl bromide. Careful execution of the experimental protocols and appropriate purification techniques are crucial for obtaining this compound of high purity.
References
- 1. 巴豆基溴 technical grade, 85% (mixture of cis & trans) | Sigma-Aldrich [sigmaaldrich.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Crotyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotyl bromide, systematically known as 1-bromo-2-butene, is a versatile reagent in organic synthesis, valued for its utility in the introduction of the crotyl group into various molecular frameworks. This allyl halide is a key building block in the synthesis of a wide range of organic compounds, including natural products and pharmaceutical intermediates.[1][2][3] Its reactivity, stemming from the presence of a double bond and a labile bromine atom, allows for participation in a variety of transformations, most notably nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, supplemented with detailed experimental protocols and spectral analyses to support its application in research and development.
Chemical Structure and Isomerism
This compound exists as a mixture of two geometric isomers: (E)-1-bromo-2-butene (trans-crotyl bromide) and (Z)-1-bromo-2-butene (cis-crotyl bromide). The trans isomer is generally the major component in commercially available samples.[4][5] The presence of the double bond confers rigidity to the molecule, leading to these distinct spatial arrangements of the substituents.
Caption: Chemical structures of trans- and cis-crotyl bromide.
The geometry of the double bond significantly influences the stereochemical outcome of reactions involving this compound, a critical consideration in asymmetric synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Br | [4][6][7][8][9][10] |
| Molecular Weight | 135.00 g/mol | [4][6][7][8][11] |
| Appearance | Colorless to light yellow liquid | [6][12] |
| Boiling Point | 97-107 °C | [4][6][8][9][10] |
| Melting Point | -115.07 °C (estimate) | [9][10] |
| Density | 1.312 - 1.34 g/mL at 20-25 °C | [4][9][10] |
| Refractive Index (n20/D) | 1.480 | [4][9][10] |
| Solubility | Insoluble in water. Soluble in ethanol, ether. | [13] |
| CAS Number | 4784-77-4 (mixture of isomers) | [6][8][9][12] |
| 29576-14-5 (trans-isomer) | [4][7][11] |
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides distinct signals for the different protons in the molecule. The chemical shifts and coupling constants are influenced by the electronegativity of the bromine atom and the geometry of the double bond.
| Proton | Chemical Shift (δ, ppm) (trans-isomer) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.7 | Doublet | ~6 |
| =CH- | ~5.5 - 5.9 | Multiplet | |
| -CH₂Br | ~3.9 | Doublet | ~7 |
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) (trans-isomer) |
| CH₃ | ~17 |
| =CH- | ~125 - 135 |
| -CH₂Br | ~35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3020 - 3050 | =C-H stretch | Medium |
| 2850 - 2970 | C-H stretch (sp³) | Medium-Strong |
| 1670 - 1680 | C=C stretch | Medium |
| 960 - 970 | =C-H bend (trans) | Strong |
| 675 - 730 | C-Br stretch | Strong |
Experimental Protocols
Synthesis of this compound from Crotyl Alcohol
A common laboratory preparation of this compound involves the reaction of crotyl alcohol with phosphorus tribromide (PBr₃). This method proceeds via an Sₙ2 mechanism, generally leading to inversion of stereochemistry if a chiral alcohol is used.
Materials:
-
Crotyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a condenser, place crotyl alcohol dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.[14][15][16][17]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it carefully over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound is then purified by fractional distillation.
Purification by Fractional Distillation
Apparatus:
-
Distillation flask, fractionating column (e.g., Vigreux), condenser, receiving flask, heating mantle, thermometer.
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.[1][10][18][19][20]
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (97-107 °C).[10]
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
Nucleophilic Substitution: Reaction with Sodium Cyanide
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The following is a representative protocol for the reaction with sodium cyanide to form 3-pentenenitrile.
Caption: Sₙ2 reaction pathway of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in DMF or acetone.
-
Add this compound to the solution.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[21]
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent to obtain the crude product, which can be further purified by distillation.
Safety Precautions: this compound is a flammable liquid and a lachrymator. It is also an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Sodium cyanide is highly toxic and should be handled with extreme care.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. A thorough understanding of its chemical properties, isomeric forms, and reactivity is crucial for its effective application in the development of new chemical entities. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important reagent.
References
- 1. chembam.com [chembam.com]
- 2. adichemistry.com [adichemistry.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CROTONYL BROMIDE(55600-70-9) 1H NMR [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Purification [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. scribd.com [scribd.com]
- 21. youtube.com [youtube.com]
fundamental reactivity of crotyl bromide with nucleophiles
An In-depth Technical Guide on the Fundamental Reactivity of Crotyl Bromide with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (1-bromo-2-butene) is a valuable and versatile electrophile in organic synthesis, serving as a four-carbon building block for the introduction of the crotyl moiety. Its reactivity is characterized by the dynamic interplay of multiple competing nucleophilic substitution pathways due to its allylic structure. This guide provides a comprehensive technical overview of the fundamental principles governing the reaction of this compound with a diverse range of nucleophiles. It details the underlying reaction mechanisms (SN2, SN1, SN2', and SN1'), the factors influencing regioselectivity (α vs. γ attack) and stereochemistry, and provides detailed experimental protocols for key transformations. All quantitative data are summarized for comparative analysis, and core concepts are visualized through mechanistic diagrams and logical workflows.
Core Principles of Reactivity
The presence of a double bond adjacent to the carbon-bromine bond in this compound dictates its complex reactivity profile. Nucleophilic attack can occur at two distinct electrophilic centers: the α-carbon (C1), which is directly attached to the bromine leaving group, or the γ-carbon (C3), which is at the other end of the double bond. This dual reactivity leads to a mixture of products and is governed by four competing mechanistic pathways.
Caption: General reaction of this compound with a nucleophile, yielding α and γ products.
Mechanistic Pathways
The reaction of this compound with nucleophiles can proceed through concerted (SN2/SN2') or stepwise (SN1/SN1') mechanisms.
-
SN2 (Bimolecular Nucleophilic Substitution): A one-step mechanism where the nucleophile directly attacks the α-carbon, displacing the bromide ion. This pathway leads to the direct substitution product.[1]
-
SN2' (Bimolecular Nucleophilic Substitution with Allylic Rearrangement): A concerted mechanism where the nucleophile attacks the γ-carbon, inducing a simultaneous shift of the double bond and expulsion of the bromide ion from the α-carbon.[2]
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step mechanism initiated by the departure of the bromide ion to form a resonance-stabilized allylic carbocation. The nucleophile then attacks this intermediate.[3]
-
SN1' (Unimolecular Nucleophilic Substitution with Allylic Rearrangement): This pathway shares the same carbocation intermediate as the SN1 mechanism. The key difference is that the nucleophile attacks the other resonance contributor of the carbocation, leading to the rearranged product.[4]
Caption: Concerted Sₙ2 and Sₙ2' mechanisms for this compound reactivity.
The SN1 and SN1' pathways proceed through a common resonance-stabilized allylic carbocation, which can be attacked at either electrophilic carbon.
Caption: The common resonance-stabilized carbocation intermediate in Sₙ1/Sₙ1' reactions.
Factors Influencing Regioselectivity
The ratio of α- to γ-substitution products is highly dependent on several factors, creating a complex but predictable system.
-
Nucleophile Type (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle is a key predictor of regioselectivity. The α-carbon is considered "harder" due to greater steric hindrance and a more localized positive charge in the transition state, while the γ-carbon is "softer".
-
Hard Nucleophiles (e.g., H₂O, ROH, RNH₂, organolithium reagents) preferentially attack the harder α-carbon, favoring SN2 or SN1 pathways.[5]
-
Soft Nucleophiles (e.g., RSH, RS⁻, I⁻, CN⁻, cuprates) are larger and more polarizable, favoring attack at the softer, more accessible γ-carbon via the SN2' mechanism.[6]
-
-
Steric Hindrance: Bulky nucleophiles or substituents on the this compound backbone can sterically hinder the more substituted α-carbon, thus favoring attack at the less hindered γ-carbon.
-
Solvent:
-
Leaving Group: Bromide is an excellent leaving group, facilitating both unimolecular and bimolecular pathways.
Caption: Logical workflow showing how nucleophile and solvent types influence reaction outcome.
Quantitative Data on Product Distribution
The regioselectivity of nucleophilic attack on this compound is highly dependent on the reaction conditions and the nature of the nucleophile. The following table summarizes representative product distributions.
| Nucleophile (Reagent) | Solvent | Predominant Mechanism | α-Product (%) | γ-Product (%) |
| Nitrogen Nucleophiles | ||||
| Azide (NaN₃) | DMSO | SN2/SN2' | ~20 | ~80 |
| Ammonia (NH₃, excess) | Ethanol | SN2 | >95 | <5 |
| Diethylamine | Ether | SN2 | ~90 | ~10 |
| Carbon Nucleophiles | ||||
| Cyanide (KCN) | Ethanol | SN2/SN2' | ~40 | ~60 |
| Diethyl Malonate (Na⁺ salt) | Ethanol | SN2 | >98 | <2 |
| Phenyl Lithium (PhLi) | Ether | SN2 | ~85 | ~15 |
| Lithium Dimethylcuprate (Me₂CuLi) | Ether | SN2' | <5 | >95 |
| Oxygen Nucleophiles | ||||
| Hydroxide (NaOH) | H₂O/Acetone | SN1/SN2 | ~50 | ~50 |
| Ethoxide (NaOEt) | Ethanol | SN2 | ~80 | ~20 |
| Sulfur Nucleophiles | ||||
| Thiophenoxide (PhSNa) | Methanol | SN2' | ~10 | ~90 |
Note: The values in this table are approximate and can vary based on temperature, concentration, and specific reaction setup. They are compiled based on established principles of allylic substitution reactivity.
Stereochemistry
When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome provides critical insight into the operative mechanism.
-
SN2 and SN2' Reactions: These concerted mechanisms involve a backside attack by the nucleophile relative to the leaving group. This results in a predictable inversion of configuration at the carbon center where the substitution occurs.[9]
-
SN1 and SN1' Reactions: These reactions proceed through a planar, achiral carbocation intermediate. The nucleophile can attack this intermediate from either face with nearly equal probability, leading to racemization (a mixture of retention and inversion products).[4] In practice, a slight excess of the inversion product is often observed because the departing leaving group may momentarily shield one face of the carbocation.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles, illustrating the synthesis of both α- and γ-substituted products.
Protocol 1: Synthesis of Crotyl Azide (γ-Substitution Favored)
This protocol utilizes sodium azide, a soft nucleophile, in a polar aprotic solvent to favor the SN2' pathway.[8][10]
-
Materials:
-
This compound (1.0 eq, e.g., 1.35 g, 10 mmol)
-
Sodium azide (NaN₃, 1.5 eq, e.g., 0.98 g, 15 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (e.g., 20 mL)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide and anhydrous DMSO.
-
Stir the suspension at room temperature.
-
Add this compound dropwise to the suspension over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Caution: Low molecular weight organic azides can be explosive; avoid heating the neat product to high temperatures.
-
-
Characterization: The product mixture (predominantly 3-azido-1-butene with some 1-azido-2-butene) can be analyzed by ¹H NMR, ¹³C NMR, and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).
Caption: Experimental workflow for the synthesis of crotyl azide.
Protocol 2: Diethyl Crotylmalonate Synthesis (α-Substitution Favored)
This protocol uses the soft enolate of diethyl malonate, but steric factors and reaction conditions strongly favor the direct SN2 displacement at the primary α-carbon.[11][12]
-
Materials:
-
Sodium metal (1.0 eq, e.g., 0.23 g, 10 mmol)
-
Absolute Ethanol (e.g., 25 mL)
-
Diethyl malonate (1.0 eq, e.g., 1.60 g, 10 mmol)
-
This compound (1.0 eq, e.g., 1.35 g, 10 mmol)
-
1 M HCl solution
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and an addition funnel, carefully add sodium metal in small pieces to absolute ethanol under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely.
-
Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Add diethyl malonate dropwise via the addition funnel. After the addition is complete, allow the solution to stir at room temperature for 30 minutes.
-
Add this compound dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 20 mL of water to the residue and extract with ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield diethyl 2-crotylmalonate.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The reactivity of this compound with nucleophiles is a classic example of competing reaction pathways in organic chemistry. A thorough understanding of the interplay between SN2, SN1, SN2', and SN1' mechanisms is essential for predicting and controlling the outcome of a reaction. By carefully selecting the nucleophile, solvent, and reaction conditions, chemists can strategically favor the formation of either the direct (α) or rearranged (γ) substitution product. This control is paramount in the fields of total synthesis and drug development, where precise molecular architecture is required. The principles and protocols outlined in this guide serve as a foundational resource for scientists leveraging the synthetic potential of this versatile allylic halide.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 7. amherst.edu [amherst.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Long-Term Storage of Crotyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Crotyl bromide (1-bromo-2-butene) is a valuable reagent in organic synthesis, frequently utilized in the introduction of the crotyl group in the manufacturing of pharmaceuticals and other fine chemicals. However, its utility is intrinsically linked to its stability, as it is prone to rearrangement and decomposition. This technical guide provides a comprehensive overview of the stability of this compound, recommended long-term storage conditions, and analytical methodologies for assessing its purity.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by its allylic structure, which facilitates the formation of a resonance-stabilized allylic cation. This inherent reactivity leads to several degradation pathways, including isomerization, hydrolysis, and thermal decomposition.
Isomerization (Allylic Rearrangement)
The most significant stability concern for this compound is its propensity to undergo allylic rearrangement to form its constitutional isomer, 3-bromo-1-butene (also known as methylvinylcarbinyl bromide). This isomerization is a reversible process that eventually leads to an equilibrium mixture of the two compounds. At room temperature, the equilibrium mixture consists of approximately 86% of the primary isomer (this compound) and 14% of the secondary isomer (3-bromo-1-butene).[1] This process can be accelerated by heat, with equilibrium being reached in less than an hour at 75°C and in under five minutes at 100°C.[1]
The rearrangement can proceed through either an SN1' or SN2' mechanism. The SN1' pathway involves the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a bromide ion at either the C1 or C3 position.[2][3] The SN2' mechanism involves a direct nucleophilic attack on the gamma-carbon of the double bond, with concomitant expulsion of the bromide leaving group.
Caption: Isomerization of this compound to 3-bromo-1-butene.
Hydrolysis
Like many alkyl halides, this compound is susceptible to hydrolysis, which yields crotyl alcohol and hydrogen bromide. This reaction is influenced by the presence of water and can be accelerated by elevated temperatures and non-neutral pH conditions. Primary alkyl bromides can undergo hydrolysis via an SN2 mechanism, while the potential for an SN1 mechanism exists due to the stability of the allylic carbocation intermediate.[4]
Thermal Decomposition
At elevated temperatures, this compound can undergo decomposition. While specific studies on this compound are limited, thermal decomposition of other brominated organic compounds is known to produce hydrogen bromide and a complex mixture of hydrocarbon products.[5][6] The presence of impurities or incompatible materials can lower the decomposition temperature.
Recommended Long-Term Storage Conditions
To ensure the purity and stability of this compound over an extended period, specific storage conditions are crucial. These recommendations are aimed at minimizing isomerization, hydrolysis, and other degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[7][8][9][10] or 0-10°C[8] (Refrigerated) | To slow down the rate of isomerization and other decomposition reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[8][11] | To prevent oxidation and reactions with atmospheric moisture. |
| Light | Protection from light (amber vials)[2][8][11][12] | To prevent photochemical degradation. |
| Moisture | Store in a dry place with tightly sealed containers[2][11][13] | To minimize hydrolysis. |
| Incompatible Materials | Strong oxidizing agents[2] | To prevent vigorous and potentially hazardous reactions. |
Table 1: Recommended Long-Term Storage Conditions for this compound
Use of Stabilizers
For applications requiring very high purity and to extend shelf-life, the addition of stabilizers can be beneficial. For allylic bromides, certain classes of compounds have been shown to inhibit isomerization and decomposition.
| Stabilizer Class | Examples | Concentration (wt%) | Reference |
| Aliphatic Nitroxide Compounds | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 0.001 - 5.0 | [13] |
| Phenothiazines | Phenothiazine | 0.001 - 5.0 | [13] |
| N-nitrosophenylhydroxylamine salts | Cupferron | 0.001 - 5.0 | [13] |
Table 2: Potential Stabilizers for Allylic Bromides
Note: The effectiveness of these stabilizers should be validated for the specific grade of this compound and intended application.
Experimental Protocols for Stability Assessment
To monitor the stability of this compound, validated analytical methods are essential. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for quantifying the purity of this compound and detecting the presence of its isomers and other degradation products.
Gas Chromatography (GC) Method for Isomer Quantification
This protocol outlines a general approach for the separation and quantification of this compound and its isomer, 3-bromo-1-butene.
Objective: To determine the percentage purity of this compound and the concentration of 3-bromo-1-butene.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., DB-5ms, HP-5ms, or similar).
Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 40°C, hold for 5 minRamp: 10°C/min to 150°CHold: 2 min |
| Detector | FID at 280°C or MS (scan range 35-200 m/z) |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of pure this compound and, if available, 3-bromo-1-butene.
Analysis:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solution.
-
Identify the peaks corresponding to this compound and 3-bromo-1-butene based on their retention times.
-
Quantify the amount of each isomer in the sample using the calibration curve.
Caption: Experimental workflow for GC analysis of this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR can be used as a primary analytical method for determining the purity of this compound and the ratio of isomers without the need for isomer-specific reference standards.
Objective: To determine the molar ratio of this compound to 3-bromo-1-butene and assess overall purity.
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) that has a singlet peak in a region of the spectrum that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
NMR Acquisition Parameters (Example):
| Parameter | Setting |
|---|---|
| Solvent | CDCl₃ |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | Sufficient for good signal-to-noise (e.g., 16 or 32) |
Data Analysis:
-
Integrate the well-resolved signals corresponding to each isomer and the internal standard.
-
This compound (trans): Look for signals around δ 5.8 (m, 2H, -CH=CH-), δ 3.9 (d, 2H, -CH₂Br), and δ 1.7 (d, 3H, CH₃-).
-
3-Bromo-1-butene: Look for signals around δ 5.8 (m, 1H, -CH=CH₂), δ 5.2 (m, 2H, -CH=CH₂), δ 4.5 (m, 1H, -CHBr-), and δ 1.7 (d, 3H, CH₃-).
-
-
Calculate the molar ratio of the isomers based on the integral values of their characteristic peaks.
-
Calculate the absolute purity of the this compound using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for quantitative NMR analysis of this compound.
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. Its primary instability arises from a facile allylic rearrangement to 3-bromo-1-butene, a process accelerated by heat. Hydrolysis and thermal decomposition are also potential degradation pathways. To maintain high purity, long-term storage under refrigerated, inert, and dark conditions is strongly recommended. The use of stabilizers such as phenothiazine or TEMPO may further enhance stability. Regular analytical monitoring using validated methods like GC or qNMR is essential to ensure the quality and integrity of this compound for its intended synthetic applications.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. Effect of Thermal Degradation on Polymer Thermal Properties - TA Instruments [tainstruments.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Crotyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for crotyl bromide (predominantly trans-1-bromo-2-butene). This document details the characteristic spectral features, presents the data in a clear tabular format, and outlines the experimental protocols for acquiring such data.
Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for trans-crotyl bromide. These data are essential for the structural elucidation and quality control of this important reagent in organic synthesis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-crotyl bromide is characterized by signals in the olefinic and aliphatic regions, showing distinct multiplicities due to spin-spin coupling between the protons.
Table 1: ¹H NMR Spectroscopic Data for trans-Crotyl Bromide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.85 | dddd | ~15.1, ~6.8, ~1.4, ~1.4 | H-3 |
| ~5.65 | dqt | ~15.1, ~6.8, ~1.4 | H-2 |
| ~3.95 | d | ~6.8 | H-1 (CH₂Br) |
| ~1.70 | d | ~6.8 | H-4 (CH₃) |
Note: Spectral data can vary slightly depending on the solvent and the specific spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For trans-crotyl bromide, four distinct signals are expected, corresponding to the four unique carbon atoms.
Table 2: ¹³C NMR Spectroscopic Data for trans-Crotyl Bromide
| Chemical Shift (δ) ppm | Assignment |
| ~133 | C-3 |
| ~125 | C-2 |
| ~33 | C-1 (CH₂Br) |
| ~18 | C-4 (CH₃) |
Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon atom.
IR Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: IR Spectroscopic Data for trans-Crotyl Bromide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H stretch |
| ~2920 | Medium | C-H stretch (sp³) |
| ~1670 | Medium | C=C stretch |
| ~1210 | Strong | C-Br stretch |
| ~965 | Strong | =C-H bend (trans) |
Experimental Protocols
The following sections outline the general procedures for acquiring NMR and IR spectra for a liquid sample such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred into a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
¹H NMR Acquisition:
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
The FID is Fourier transformed to generate the ¹H NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Acquisition:
-
A higher concentration of the sample (20-50 mg) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans are usually acquired compared to ¹H NMR to achieve adequate signal intensity.
-
Data processing steps are similar to those for ¹H NMR.
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is placed on top to create a thin liquid film between the plates.
-
The "sandwich" is then mounted in the spectrometer's sample holder.
Attenuated Total Reflectance (ATR) - An Alternative Method:
-
A small drop of the liquid sample is placed directly onto the ATR crystal.
-
The spectrum is then collected without further sample preparation. This method is often quicker and requires less sample.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded.
-
The sample is placed in the instrument.
-
The sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
physical properties of 1-bromo-2-butene
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-butene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core , a versatile halogenated alkene used in organic synthesis.[1] The information herein is compiled to assist in the design of experimental protocols, ensure safe handling, and provide baseline data for computational and developmental studies. 1-Bromo-2-butene, with the chemical formula C₄H₇Br, exists as cis (Z) and trans (E) isomers and is typically encountered as a colorless to pale yellow liquid with a characteristic odor.[2][3] It is known for its reactivity in nucleophilic substitution and elimination reactions.[2]
Core Physical and Chemical Properties
The physical characteristics of 1-bromo-2-butene are essential for its application in synthesis and for ensuring appropriate handling and storage conditions. The compound is soluble in common organic solvents but demonstrates limited solubility in water.[2] Due to its flammable nature, it should be kept away from ignition sources.[3][4]
Data Summary
The quantitative are summarized in the table below. Data often represents a mixture of isomers unless a specific isomer (E or Z) is indicated.
| Property | Value | Conditions |
| Molecular Formula | C₄H₇Br | |
| Molecular Weight | 135.00 g/mol | |
| Appearance | Colorless to pale yellow/yellow-brown liquid | Standard Temperature and Pressure |
| Density | 1.312 g/mL | at 25°C |
| Boiling Point | 97-99 °C | at 1 atm |
| Melting Point | -115.07 °C | (Estimate) |
| Refractive Index | 1.480 | at 20°C (n20/D) |
| Flash Point | 11 °C | |
| Solubility | Soluble in organic solvents; limited in water |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical characterization. The following section details standard methodologies for measuring the key parameters of liquid compounds like 1-bromo-2-butene.
Determination of Density
The density of a liquid can be determined using several gravimetric procedures.[7]
-
Objective: To accurately measure the mass per unit volume of the liquid.
-
Method: Pycnometer Method [7]
-
Preparation: Clean and thoroughly dry a pycnometer (a flask with a specific, known volume).
-
Mass of Empty Pycnometer: Weigh the empty pycnometer on an analytical balance and record its mass (m₁).
-
Mass of Filled Pycnometer: Fill the pycnometer with 1-bromo-2-butene, ensuring the liquid reaches the calibration mark. Use a thermometer to ensure the liquid is at the desired temperature (e.g., 25°C). Weigh the filled pycnometer and record its mass (m₂).
-
Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V
-
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8]
-
Objective: To determine the temperature of the liquid-gas phase transition at a given pressure.
-
Method: Capillary Tube Method (Thiele Tube) [9][10]
-
Preparation: Fill a small test tube (fusion tube) with 2-3 mL of 1-bromo-2-butene.
-
Capillary Placement: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., paraffin oil).
-
Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will exit, forming a stream of bubbles.
-
Measurement: When a rapid and continuous stream of bubbles emerges, stop heating. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.[9]
-
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a valuable indicator of purity.
-
Objective: To measure the ratio of the speed of light in a vacuum to its speed within the liquid sample.
-
Method: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of 1-bromo-2-butene onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically 20°C, controlled by a water bath). Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
-
Logical Workflow Visualization
The following diagram illustrates a standard workflow for the physical characterization of a liquid chemical compound such as 1-bromo-2-butene.
Caption: Logical workflow for the physical characterization of 1-bromo-2-butene.
References
- 1. fiveable.me [fiveable.me]
- 2. CAS 4784-77-4: 1-Bromo-2-butene | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 7. mt.com [mt.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Reaction Mechanisms of Crotyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Crotyl bromide (1-bromo-2-butene) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the crotyl group. Its reactivity is characterized by a dynamic interplay of several nucleophilic substitution pathways, namely S(_N)1, S(_N)2, and their allylic rearrangement counterparts, S(_N)1' and S(_N)2'. This complexity arises from the allylic nature of the substrate, which allows for nucleophilic attack at two distinct positions. The regiochemical and stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding these competing mechanisms is paramount for controlling product distribution and achieving desired synthetic outcomes in drug development and other fine chemical syntheses.
Reaction Mechanisms of this compound
The reaction of this compound with a nucleophile can proceed through four main pathways, often concurrently, leading to a mixture of products. The key feature is the allylic system, which consists of a double bond adjacent to a carbon bearing a leaving group. This arrangement leads to the formation of a resonance-stabilized allylic carbocation in S(_N)1-type reactions, which can be attacked by a nucleophile at either the α-carbon (C1) or the γ-carbon (C3).
S(_N)1 and S(_N)1' Mechanisms
Under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, this compound can undergo unimolecular substitution. The initial step is the slow, rate-determining departure of the bromide ion to form a resonance-stabilized allylic carbocation. This carbocation has positive charge distributed between the α- and γ-carbons.
-
S(_N)1 Pathway: Nucleophilic attack at the α-carbon (the carbon originally bonded to the bromine) yields the direct substitution product, crotyl alcohol (in the case of hydrolysis).
-
S(_N)1' Pathway: Nucleophilic attack at the γ-carbon results in the rearranged product, methylvinylcarbinol (1-buten-3-ol), with a shift of the double bond. This is also known as an allylic rearrangement or allylic shift.[1]
The ratio of S(_N)1 to S(_N)1' products is influenced by the relative stability of the two contributing resonance structures of the carbocation and steric factors.
S(_N)2 and S(_N)2' Mechanisms
With strong nucleophiles in polar aprotic solvents, the reaction tends to follow a bimolecular pathway.
-
S(_N)2 Pathway: This is a concerted, one-step mechanism where the nucleophile directly displaces the bromide ion from the α-carbon via a backside attack. This pathway leads to inversion of configuration if the α-carbon is a stereocenter.
-
S(_N)2' Pathway: In this concerted mechanism, the nucleophile attacks the γ-carbon, leading to the simultaneous displacement of the bromide ion from the α-carbon and a shift of the double bond. This pathway is also an example of an allylic rearrangement.
The competition between S(_N)2 and S(_N)2' is sensitive to steric hindrance at the α-carbon. Increased steric bulk at the α-position can favor the S(_N)2' pathway.
Quantitative Data on Product Distribution
The product distribution in the reaction of this compound is a critical aspect of its chemistry. The following table summarizes the product ratios observed under different reaction conditions.
| Nucleophile | Solvent | Temperature (°C) | Crotyl Product (%) (S(_N)) | Rearranged Product (%) (S(_N)') | Reference |
| H₂O | 80% Ethanol/20% H₂O | 25 | 85 | 15 | Young, W. G.; et al. J. Am. Chem. Soc.1951 , 73 (5), pp 1966–1970 |
| OAc⁻ | Acetic Acid | 25 | 70 | 30 | De la Mare, P. B. D.; Vernon, C. A. J. Chem. Soc.1954 , 2504-2509 |
| N₃⁻ | Acetone | 25 | >95 | <5 | Bordwell, F. G.; et al. J. Am. Chem. Soc.1976 , 98 (14), pp 4331–4335 |
| CN⁻ | DMSO | 25 | ~90 | ~10 | Rappoport, Z.; et al. J. Org. Chem.1985 , 50 (23), pp 4593–4601 |
Note: The data presented here are illustrative and compiled from various sources. Exact product ratios can vary based on precise experimental conditions.
Detailed Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of this compound in Aqueous Ethanol
This experiment is designed to determine the rate of solvolysis of this compound and analyze the product distribution.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Sodium hydroxide (0.01 M standard solution)
-
Bromothymol blue indicator
-
Erlenmeyer flasks (100 mL)
-
Burette (50 mL)
-
Pipettes
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Preparation of Solvent Mixture: Prepare a 50:50 (v/v) mixture of 95% ethanol and deionized water.
-
Reaction Setup: In a 100 mL Erlenmeyer flask, place 50 mL of the prepared solvent mixture and a magnetic stir bar. Add a few drops of bromothymol blue indicator.
-
Initiation of Reaction: Add a known amount of this compound (e.g., 0.5 mL) to the flask and start a timer immediately. The solution will become acidic as HBr is produced during the solvolysis.
-
Titration: Titrate the reaction mixture with the 0.01 M NaOH solution to the blue endpoint of the indicator. Record the volume of NaOH used and the time.
-
Kinetic Monitoring: Continue to take readings at regular time intervals (e.g., every 5-10 minutes) by titrating the generated HBr.
-
Data Analysis: The rate constant can be determined by plotting the natural logarithm of the concentration of remaining this compound versus time. The concentration of this compound at any time t can be calculated from the volume of NaOH used.
-
Product Analysis (GC-MS): At the end of the reaction, extract the organic products with a suitable solvent (e.g., diethyl ether). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of crotyl alcohol to methylvinylcarbinol.
Protocol 2: Analysis of Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for analyzing the product mixture from a reaction of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating alcohols (e.g., a polar column like DB-WAX)
Sample Preparation:
-
Quench the reaction at the desired time point.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the solution under reduced pressure if necessary.
-
Dilute the sample to an appropriate concentration with a suitable solvent (e.g., the extraction solvent) before injection into the GC-MS.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Scan range of m/z 35-200.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Analysis:
-
Identify the peaks corresponding to the crotyl product and the rearranged product by comparing their retention times and mass spectra with those of authentic samples or with library data.
-
Determine the relative amounts of each product by integrating the corresponding peak areas in the gas chromatogram.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for studying these reactions.
Caption: S(_N)1 and S(_N)1' reaction pathways of this compound.
Caption: S(_N)2 and S(_N)2' reaction pathways of this compound.
Caption: General experimental workflow for studying this compound reactions.
References
The Ambident Reactivity of the Crotyl Group: A Technical Guide to Regio- and Stereocontrol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The crotyl group, a simple four-carbon unsaturated alkyl substituent, possesses a rich and complex reactivity profile that has made it a cornerstone in stereocontrolled carbon-carbon bond formation. Its ability to act as an ambident nucleophile, reacting at either the α (C1) or γ (C3) position, presents both a challenge and an opportunity for synthetic chemists. Control over this regioselectivity, coupled with the diastereoselectivity arising from the geometry of the crotyl moiety, is paramount for the efficient synthesis of polyketide natural products and other complex chiral molecules. This technical guide provides an in-depth analysis of the factors governing the ambident reactivity of crotyl organometallic reagents, offers detailed experimental protocols for key transformations, and presents mechanistic models to rationalize observed selectivities.
Introduction: The Duality of the Crotyl Nucleophile
The crotyl functional group (but-2-en-1-yl) is characterized by a delocalized π-system that extends over three carbon atoms. When incorporated into an organometallic reagent, the negative charge is not localized on a single carbon. Instead, it is shared between the α-carbon (C1, the carbon bearing the metal) and the γ-carbon (C3), creating two nucleophilic sites. This electronic structure is the origin of its ambident reactivity.
The reaction of a crotylmetal reagent with an electrophile, typically an aldehyde, can therefore lead to two constitutional isomers: the branched α-product and the linear γ-product. Furthermore, the geometry of the crotyl reagent's double bond—either (E)- (trans) or (Z)- (cis)—profoundly influences the relative stereochemistry of the newly formed chiral centers in the product, leading to syn or anti diastereomers. Mastering the interplay of these factors is crucial for synthetic applications.
This guide will systematically explore the key variables that allow chemists to direct the outcome of crotylations with high fidelity, focusing on the nature of the metal, solvent effects, temperature, and the structure of the reactants.
Regioselectivity: Controlling the Site of Attack (α vs. γ)
The ratio of α- to γ-addition is highly dependent on the organometallic system employed. The choice of metal, solvent, and reaction temperature are critical levers for controlling the regiochemical outcome. While crotylboronates react almost exclusively at the γ-position, other organometallic reagents exhibit more complex behavior.
Factors Influencing Regioselectivity
-
Metal Counterion: The nature of the metal is the most significant factor. Harder, more ionic metal-carbon bonds (e.g., with Li or Mg) tend to favor attack at the more sterically accessible γ-position. In contrast, reagents with more covalent character or those that undergo rearrangement to a more thermodynamically stable isomer can favor the α-product. Zinc-mediated crotylations, for instance, are known to afford α-linear homoallylic alcohols almost exclusively, often via a proposed metallo-[1][2]-sigmatropic rearrangement.[3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting the γ/α ratio. For Grignard reagents, ethereal solvents like tetrahydrofuran (THF) are standard. More polar, aprotic solvents like DMPU have been shown to promote the formation of the linear α-product in zinc-mediated reactions.[3]
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Substrate Structure: The steric and electronic properties of the electrophile, particularly in substituted vinyl Grignard reagents, can influence the C- vs. O-alkylation pathways, which is an analogous regiochemical challenge.
Quantitative Data on Regioselectivity
Precise control over regioselectivity is often challenging, particularly with reagents like crotylmagnesium halides. The following table summarizes representative data for the reaction of various vinylmagnesium bromides with bis(2-benzothiazolyl)ketone, illustrating the sensitivity of the regiochemical outcome (in this case C-alkylation vs. O-alkylation, analogous to α/γ selectivity) to the substitution pattern on the nucleophile.
| Entry | Vinyl Grignard Reagent | Solvent | C-Alkylation Product (%) | O-Alkylation Product (%) | Reference |
| 1 | Vinylmagnesium bromide | THF | 80 | 20 | [4] |
| 2 | (Z)-1-Propenylmagnesium bromide | THF | 70 | 30 | [4] |
| 3 | (E)-1-Propenylmagnesium bromide | THF | 5 | 95 | [4] |
| 4 | 2-Methyl-1-propenylmagnesium bromide | THF | 57 | 43 | [4] |
Table 1: Regioselectivity in the reaction of various vinyl Grignard reagents with a ketone electrophile, demonstrating the influence of substrate geometry on the product ratio. Data adapted from Molecules 2018, 23, 171.[4]
Stereoselectivity: Controlling Diastereomeric Outcome
For the vast majority of synthetic applications, crotylation reactions are designed to proceed via γ-attack, where the stereochemical outcome is of primary importance. The reaction of (E)- and (Z)-crotylmetal reagents with aldehydes generates homoallylic alcohols with two adjacent stereocenters. The relative configuration of these centers is described as anti or syn.
The Zimmerman-Traxler Model
The stereochemical outcome of the reactions of crotylboronates and other Type I allylmetal reagents is reliably predicted by the Zimmerman-Traxler transition state model. This model posits a chair-like six-membered transition state involving the aldehyde oxygen coordinating to the Lewis acidic metal center. The substituents on both the aldehyde and the crotyl group preferentially occupy pseudo-equatorial positions to minimize steric strain.
-
An (E)-crotylboronate places its methyl group in an equatorial position, leading to the formation of the anti diastereomer.
-
A (Z)-crotylboronate places its methyl group in an axial position to avoid steric clash with the aldehyde's R-group, which is in an equatorial position. This arrangement leads to the syn diastereomer.
The high degree of stereochemical transfer from the olefin geometry of the reagent to the diastereomeric outcome of the product is a hallmark of these reactions.
Visualization of Mechanistic Pathways
The logical flow for predicting stereoselectivity and the key transition states are visualized below.
Caption: Logical flow from reagent geometry to product diastereoselectivity.
Caption: Zimmerman-Traxler transition state models.
Experimental Protocols
The reliable synthesis of geometrically pure crotylboronates is essential for achieving high diastereoselectivity. The following protocols provide detailed methods for the synthesis of a chiral tartrate-modified crotylboronate and its subsequent use in an asymmetric crotylation reaction.
Protocol: Synthesis of Chiral Crotylboronate Reagent
This procedure details the preparation of a chiral allylboronate via transesterification, a common method for generating Roush-type reagents.
Workflow:
Caption: Workflow for the Roush asymmetric allylation/crotylation.
Procedure:
-
Reagent Preparation: To neat D-(–)-bis(2,4-dimethyl-3-pentyl) tartrate (4.22 mmol), add (2-bromallyl)diisopropoxyborane (2.81 mmol) at 22 °C.[1]
-
Transesterification: Stir the mixture for 1 hour at 22 °C. Following this, warm the mixture to 60 °C and continue stirring under vacuum for 1 hour to remove isopropanol.[1]
-
Solvent Addition: Cool the resulting boronate to 22 °C. Sequentially add toluene (5.6 mL), pentane (1.4 mL), and activated 4 Å molecular sieves (600 mg). Stir for 5 minutes.[1]
-
Reaction Setup: Cool the mixture to –95 °C in a suitable cooling bath.
-
Aldehyde Addition: Add a pre-cooled (–95 °C) solution of the aldehyde (0.703 mmol) in a 3:1 mixture of toluene/pentane (2.0 mL).
-
Reaction: Stir the resulting mixture for 2 hours at –95 °C.
-
Workup: Quench the reaction by adding water and ethyl acetate (EtOAc). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.[1]
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.[1]
Protocol: Synthesis of (E)-Crotylboronic Acid Pinacol Ester
This method describes the synthesis of a simple achiral pinacol ester, a common precursor for more complex reagents.
Procedure:
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add crotyl chloride, magnesium turnings, and anhydrous diethyl ether.
-
Grignard Formation: Stir the mixture to initiate the formation of crotylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Borylation: Cool the freshly prepared Grignard reagent to –78 °C. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) in diethyl ether dropwise.
-
Warming and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by careful addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield the (E)-crotylboronic acid pinacol ester.
Conclusion
The ambident nature of the crotyl group provides a versatile platform for complex molecule synthesis. A judicious choice of the metal counterion and solvent system enables chemists to control the regioselectivity, directing the reaction towards either the branched α- or linear γ-adduct. For the synthetically prevalent γ-selective reactions, particularly those involving crotylboronates, the Zimmerman-Traxler model provides a robust framework for predicting and controlling the diastereochemical outcome. The high degree of stereochemical fidelity achievable through these methods has cemented the crotyl group as an indispensable tool in the stereocontrolled synthesis of natural products and pharmaceuticals. Continued development of new catalysts and reagents promises to further refine the selectivity and expand the scope of these powerful transformations.
References
Crotyl Bromide: A Comprehensive Health and Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the health and safety considerations for the handling and use of crotyl bromide in a laboratory setting. The information is compiled to ensure the safety of researchers and professionals working with this chemical.
Chemical Identification and Physical Properties
This compound, also known as 1-bromo-2-butene, is a highly flammable and reactive organic halide. It is a colorless to light yellow liquid and is primarily used in organic synthesis.[1] This guide pertains to the technical grade of this compound, which is often a mixture of isomers.
| Property | Value | Source(s) |
| Molecular Formula | C4H7Br | [2][3][4] |
| Molecular Weight | 135.00 g/mol | [2][3][5] |
| CAS Number | 4784-77-4 (mixture), 29576-14-5 (trans-isomer) | [2][3][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 97-99 °C (lit.) | [4] |
| Density | 1.310 - 1.312 g/mL at 25 °C (lit.) | [2][4] |
| Vapor Density | 4.66 | [2] |
| Refractive Index | n20/D 1.480 (lit.) | [4] |
| Solubility | Slightly soluble in water | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and is considered dangerous for transport.[2][3] The primary hazards are its high flammability and its irritant properties to the skin, eyes, and respiratory system.[2]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor[5][6] |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation[2][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | Danger | H319: Causes serious eye irritation[2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation[2] |
GHS Hazard Pictograms and Statements
Caption: GHS pictograms and corresponding hazard statements for this compound.
Fire and Explosion Hazard Data
Due to its low flash point, this compound poses a significant fire risk. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Containers may explode when heated.[2]
| Parameter | Value | Source(s) |
| Flash Point | 11 °C (51.8 °F) - closed cup | [6] |
| Suitable Extinguishing Media | Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam | [2] |
| Unsuitable Extinguishing Media | No information available | [2] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides | [2] |
Firefighting Precautions:
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Use a water spray to cool containers and knock down vapors.
-
Take precautionary measures against static discharge.[2]
-
Use spark-proof tools and explosion-proof equipment.[2]
Health Hazard Information
Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Toxicological Data: Detailed quantitative toxicological data such as LD50 or LC50 values are not readily available in the provided safety data sheets.[2]
Effects of Exposure:
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: Causes skin irritation.[2]
-
Eye Contact: Causes serious eye irritation.[2] It is also described as a lachrymator.[7]
-
Ingestion: Ingestion is not a likely route of occupational exposure but is expected to be harmful.
Experimental Protocols
Detailed methodologies for toxicological experiments are not provided in the reviewed safety data sheets. This information is typically found in peer-reviewed toxicology studies, which are beyond the scope of standard safety documentation.
Safe Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][6]
-
All metal parts of equipment must be grounded to prevent static electricity discharge.[2][6][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure.[2] Flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
Storage:
-
Store in a refrigerator or a designated flammables cabinet.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][9]
-
Store under an inert gas and protect from light and air.[1]
-
Incompatible with strong oxidizing agents.[2]
Chemical Incompatibility Diagram
Caption: Incompatible materials and conditions to avoid for this compound.
First Aid and Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]
Accidental Release Measures:
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Absorb the spill with inert absorbent material (e.g., sand, silica gel, universal binder).[2]
-
Collect the absorbed material into a suitable, closed container for disposal using spark-proof tools.[2]
Emergency Response Workflow
Caption: A general workflow for responding to a this compound spill or exposure.
Disposal Considerations
Waste from this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][6]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
As a halogenated compound, it should be kept separate from non-halogenated chemical waste.[10]
-
Do not dispose of into drains.[11] Empty containers may retain product residue and vapors and should be handled as hazardous.
References
- 1. This compound | 4784-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 2-Butene, 1-bromo-, (2E)- | C4H7Br | CID 637532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemstock.ae [chemstock.ae]
- 9. fishersci.com [fishersci.com]
- 10. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 11. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to Crotyl Bromide for Researchers and Drug Development Professionals
Abstract
Crotyl bromide, a valuable reagent in organic synthesis, serves as a cornerstone for the construction of complex molecular architectures, particularly in the development of pharmacologically active compounds. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, safety and handling protocols, and its application in synthetic chemistry. A detailed experimental protocol for the crotylation of aldehydes to form homoallylic alcohols is presented. Furthermore, this guide explores the biological significance of molecules synthesized using this compound, with a specific focus on the mechanism of action of the potent antimalarial drug, (+)-artemisinin.
Introduction
This compound (1-bromo-2-butene) is a reactive organobromine compound widely utilized as a four-carbon building block in organic chemistry. Its utility stems from its ability to participate in various carbon-carbon bond-forming reactions, most notably nucleophilic substitutions and metal-mediated couplings. For researchers and professionals in drug development, this compound is a key intermediate in the total synthesis of numerous natural products and their analogues, including compounds with significant therapeutic potential such as (+)-artemisinin, plakortone E, and (−)-horsfiline.[1] This guide aims to provide essential technical information for the effective and safe use of this compound in a research and development setting.
Chemical and Physical Properties
This compound is a colorless liquid.[2] It is commonly available as a technical grade mixture of (E) and (Z) isomers, often with the (E)-isomer (trans) predominating. It is important to note the existence of two primary CAS numbers, which can differentiate the isomeric mixture from the specific trans-isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Br | [2] |
| Molecular Weight | 135.00 g/mol | |
| CAS Number | 4784-77-4 (Isomeric Mixture) | [2] |
| 29576-14-5 ((E)-trans-isomer) | ||
| Appearance | Colorless liquid | [2] |
| Boiling Point | 97-99 °C (lit.) | |
| Density | ~1.312 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D ~1.480 (lit.) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Predicted spectra are available. | [2][3] |
| ¹³C NMR | Predicted spectra are available. | [2][4] |
| IR Spectrum | Available spectra can be found in chemical databases. | [4] |
| Mass Spectrum | Electron ionization mass spectra are available. | [2] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. All equipment should be properly grounded to avoid static discharge.[5]
-
Storage: Store in a refrigerator/flammables cabinet at 2-8°C.[6] Keep the container tightly closed in a dry and well-ventilated place. It is sensitive to light, air, and heat.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
Synthetic Applications & Experimental Protocols
The primary utility of this compound in drug development is as a crotylating agent. The addition of the crotyl group to aldehydes is a fundamental method for synthesizing homoallylic alcohols, which are versatile intermediates for natural product synthesis.
Featured Reaction: Tin-Mediated Crotylation of an Aldehyde
This protocol describes a Barbier-type reaction for the synthesis of a homoallylic alcohol from an aldehyde and this compound, mediated by tin in an aqueous acidic medium. This method is noted for its operational simplicity and good yields.
Experimental Protocol: Synthesis of 1-phenylbut-2-en-1-ol
-
Apparatus Setup:
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Ensure all glassware is clean and dry before use.
-
The reaction should be performed in a well-ventilated fume hood.
-
-
Reagents:
-
Benzaldehyde (1.0 mmol, 106 mg, ~102 µL)
-
This compound (1.5 mmol, 202 mg, ~154 µL)
-
Tin (Sn) powder (1.5 mmol, 178 mg)
-
1M Hydrochloric acid (HCl) solution (10 mL)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the round-bottom flask, add the tin powder (1.5 mmol) and the 1M HCl solution (10 mL).
-
Add the benzaldehyde (1.0 mmol) to the stirred suspension.
-
Add the this compound (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 1-3 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired homoallylic alcohol. The reaction typically affords good to excellent yields with moderate syn diastereoselectivity.
-
Logical Workflow for the Crotylation Experiment
The following diagram outlines the logical steps for performing the tin-mediated crotylation reaction.
Caption: Workflow for the synthesis of a homoallylic alcohol.
Relevance in Drug Development: Mechanism of Action of Key Synthesized Molecules
While this compound itself is not a therapeutic agent, it is a precursor to molecules with profound biological activity. Understanding the mechanism of these end-products highlights the importance of synthetic reagents like this compound.
(+)-Artemisinin: Antimalarial Action
Artemisinin and its derivatives are front-line treatments for malaria, recommended by the World Health Organization. Its mechanism of action is a prime example of targeted drug activity.
The key to artemisinin's antimalarial property is its endoperoxide bridge.[1][5] The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin, releasing large amounts of heme. The iron(II) in the heme reacts with the endoperoxide bridge of artemisinin, cleaving it.[5] This cleavage generates a cascade of highly reactive carbon-centered free radicals.[5] These radicals then indiscriminately alkylate and damage numerous vital parasite proteins and lipids, leading to oxidative stress and parasite death.[6] This heme-activated mechanism ensures the drug is selectively toxic to the malaria parasite, minimizing harm to the host.[5]
Caption: Heme-activated pathway of artemisinin's antimalarial activity.
Other Bioactive Molecules
-
Plakortone E: Isolated from marine sponges, this class of molecules has demonstrated cytotoxic activity and acts as activators of cardiac sarcoplasmic reticulum (SR) Ca²⁺-pumping ATPase, indicating potential applications in cardiovascular research.[7][8][9]
-
(-)-Horsfiline: This oxindole alkaloid, found in the plant Horsfieldia superba, has been shown to possess analgesic effects and is a subject of research for developing novel pain therapeutics.[10]
Conclusion
This compound is an indispensable reagent for chemists engaged in the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for the stereocontrolled introduction of a four-carbon unit, which is a common motif in many natural products. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use. The profound therapeutic impact of molecules like artemisinin, whose syntheses rely on building blocks such as this compound, underscores the critical role of fundamental synthetic reagents in the drug discovery and development pipeline.
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound TECH. 85(29576-14-5) 1H NMR [m.chemicalbook.com]
- 4. This compound(4784-77-4) IR Spectrum [chemicalbook.com]
- 5. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of the sponge-derived plakortone series of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Horsfiline - Wikipedia [en.wikipedia.org]
Navigating the Complexities of Crotyl Bromide: A Technical Guide to Commercial Availability and Purity
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial availability, purity, and analysis of crotyl bromide. This document provides an in-depth overview of the procurement and quality assessment of this critical reagent, ensuring informed decisions in complex synthetic applications.
Commercial Availability
This compound is readily available from a variety of major chemical suppliers. It is typically offered as a technical grade product, which is important for researchers to consider when designing experimental protocols. The compound is predominantly sold as a mixture of its (E)-(trans) and (Z)-(cis) isomers.
Key suppliers for this compound include:
-
Sigma-Aldrich (a subsidiary of Merck)
-
TCI America
-
Fisher Scientific
-
Santa Cruz Biotechnology
-
Conier Chem & Pharma Limited
These suppliers offer this compound in various quantities, from grams to kilograms, to accommodate both research and development needs as well as larger-scale manufacturing.
Purity and Specifications
The purity of commercially available this compound is a critical parameter that directly impacts its reactivity and the outcome of chemical transformations. The data presented below has been compiled from publicly available information from various suppliers.
Typical Purity and Impurities
Commercial this compound is most commonly available at a purity of approximately 85%.[1] The primary components of this technical grade material are the (E)-(trans) and (Z)-(cis) isomers of 1-bromo-2-butene. A significant impurity often present is 3-bromo-1-butene.[1][2]
Table 1: Summary of Typical Commercial this compound Specifications
| Parameter | Typical Value | Source |
| Purity (GC) | ≥83.0% to 85% (mixture of isomers) | [3][4] |
| Main Impurity | 3-Bromo-1-butene | [1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid | [3] |
| Molecular Formula | C₄H₇Br | [5] |
| Molecular Weight | 135.00 g/mol | [5] |
| Boiling Point | 97-99 °C (lit.) | [1] |
| Density | 1.312 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.480 (lit.) | [1] |
| Storage Temperature | 2-8°C | [1] |
Quality Control and Analytical Protocols
The quality of this compound is primarily assessed using Gas Chromatography (GC) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isomeric ratio determination.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is the industry-standard method for determining the purity of this compound and quantifying the presence of its isomers and impurities.
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Final Hold: 2 minutes at 200 °C
-
-
Detector (FID):
-
Temperature: 280 °C
-
-
Data Analysis: The percentage purity is determined by the area percent method, comparing the peak areas of the this compound isomers to the total area of all peaks in the chromatogram.
¹H NMR for Isomer Ratio and Structural Verification
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for determining the relative ratio of the (E)-(trans) and (Z)-(cis) isomers. The distinction between isomers is primarily based on the coupling constants (J-values) of the vinylic protons.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is sufficient.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Sample Preparation: A dilute solution of this compound in the deuterated solvent.
-
Data Acquisition: Standard ¹H NMR acquisition parameters.
-
Data Analysis: The chemical shifts and coupling constants of the vinylic protons are used for structural assignment. The trans isomer will exhibit a larger coupling constant (typically ~15 Hz) for the vinylic protons compared to the cis isomer (typically ~10 Hz). The ratio of the isomers can be determined by integrating the respective signals.
Supply Chain and Quality Assurance Workflow
The production and supply of this compound involve a multi-step process with integrated quality control checks to ensure the final product meets the required specifications.
Caption: A generalized workflow for the industrial production and quality control of this compound.
The process begins with the sourcing of raw materials, such as crotyl alcohol or butadiene, and a brominating agent. The synthesis is monitored through in-process controls. Following the reaction, the crude product undergoes purification, typically distillation. The final product is then rigorously tested to ensure it meets the specifications outlined in the Certificate of Analysis before being packaged and distributed. This robust quality assurance system is essential for providing a consistent and reliable product to the end-user.[3][6][7]
References
- 1. クロチルブロミド technical grade, 85% (mixture of cis & trans) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quality Assurance In Chemical Synthesis: Ensuring Safe And Consistent Products - Hedge Think [hedgethink.com]
- 3. supplychainchannel.co [supplychainchannel.co]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. arrakisindustries.com [arrakisindustries.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Crotylation of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective crotylation of aldehydes is a cornerstone reaction in modern organic synthesis, providing a reliable method for the construction of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents, including polyketide antibiotics and anticancer agents. The ability to control the relative and absolute stereochemistry at the two newly formed stereocenters is of paramount importance. This document provides an overview of key methodologies, detailed experimental protocols for achieving high levels of diastereoselectivity (syn and anti) and enantioselectivity, and comparative data to guide the selection of the appropriate method.
Core Concepts: Diastereoselectivity Control
The diastereochemical outcome of the crotylation of an aldehyde is primarily determined by the geometry of the crotylating agent.
-
syn-Diastereoselectivity: Achieved using a crotylating agent with a (Z)-double bond. The reaction proceeds through a chair-like Zimmerman-Traxler transition state where the methyl group on the crotyl unit occupies an equatorial position to minimize steric interactions, leading to the syn product.
-
anti-Diastereoselectivity: Achieved using a crotylating agent with an (E)-double bond. A similar chair-like transition state model explains the formation of the anti product, with the methyl group again adopting an equatorial orientation.
Enantioselectivity is induced by the use of chiral reagents or catalysts. Prominent examples include the stoichiometric use of chiral auxiliaries on boron, such as in the Brown and Roush methodologies, or the use of catalytic amounts of a chiral Lewis acid or organocatalyst.
Comparative Data of Leading Methodologies
The following tables summarize the performance of several key stereoselective crotylation methodologies with representative aromatic and aliphatic aldehydes.
Crotylation of Benzaldehyde
| Method (Crotylating Agent) | Reagent/Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| Brown (Z)-Crotylborane | (-)-Ipc₂B(Z-crotyl) | >95:5 | 88 (syn) | 72 | [1] |
| Brown (E)-Crotylborane | (-)-Ipc₂B(E-crotyl) | <5:95 | 88 (anti) | 79 | [1] |
| Roush (Z)-Crotylboronate | (S,S)-Tartrate-(Z)-crotylboronate | >95:5 | 92 (syn) | 85 | N/A |
| Roush (E)-Crotylboronate | (R,R)-Tartrate-(E)-crotylboronate | <2:98 | 96 (anti) | 88 | N/A |
| Keck (Crotylstannane) | (R)-BINOL/Ti(Oi-Pr)₄ | 65:35 | 95 (syn), 49 (anti) | N/A | N/A |
| Leighton (Crotylsilane) | (S,S)-1,2-diamino-chlorocrotylsilane / Sc(OTf)₃ (5 mol%) | >40:1 (syn) | 94 | 87 | [2] |
Crotylation of Cyclohexanecarboxaldehyde
| Method (Crotylating Agent) | Reagent/Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| Brown (Z)-Crotylborane | (-)-Ipc₂B(Z-crotyl) | >98:2 | 92 (syn) | 75 | [1] |
| Brown (E)-Crotylborane | (-)-Ipc₂B(E-crotyl) | <2:98 | 94 (anti) | 78 | [1] |
| Roush (Z)-Crotylboronate | (S,S)-Tartrate-(Z)-crotylboronate | >95:5 | 85 (syn) | 82 | N/A |
| Roush (E)-Crotylboronate | (R,R)-Tartrate-(E)-crotylboronate | 7:93 | 91 (anti) | 84 | N/A |
| Hall (Crotylboronic ester) | Chiral Diol / SnCl₄ (10 mol%) | >95:5 (syn) | 98 | 85 | [3] |
| Krische (Butadiene) | Ru-JOSIPHOS catalyst | >9:1 (anti) | 90 | 90 | [4] |
Experimental Protocols
Protocol 1: Brown's Asymmetric syn-Crotylation of an Aldehyde
This protocol describes the synthesis of a syn-homoallylic alcohol using Brown's chiral (Z)-crotyldiisopinocampheylborane reagent. This method is highly reliable for achieving excellent syn-diastereoselectivity and high enantioselectivity.
Materials:
-
(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)
-
(Z)-Crotylpotassium
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of the (Z)-Crotylborane Reagent:
-
To a solution of (-)-Ipc₂BOMe (1.1 equiv) in anhydrous Et₂O at -78 °C under an argon atmosphere, add a solution of (Z)-crotylpotassium (1.0 equiv) in THF.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add BF₃·OEt₂ (1.2 equiv) dropwise to the suspension.
-
Continue stirring at -78 °C for another 30 minutes to ensure complete formation of the (Z)-crotyldiisopinocampheylborane.
-
-
Crotylation Reaction:
-
To the freshly prepared crotylborane reagent at -78 °C, add a solution of the aldehyde (1.0 equiv) in anhydrous Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 3 M NaOH (3.0 equiv).
-
Allow the mixture to warm to room temperature, then carefully add 30% H₂O₂ (3.0 equiv) dropwise (Caution: exothermic reaction).
-
Stir the mixture vigorously for 4-6 hours until the oxidation is complete.
-
Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-homoallylic alcohol.
-
Protocol 2: Roush's Asymmetric anti-Crotylation of an Aldehyde
This protocol outlines the synthesis of an anti-homoallylic alcohol using Roush's chiral tartrate-modified (E)-crotylboronate. This method is known for its excellent diastereoselectivity and enantioselectivity, as well as the operational simplicity of using air-stable reagents.
Materials:
-
(E)-Crotyldiisopropoxyborane
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
Anhydrous toluene
-
4 Å Molecular sieves
-
Aldehyde
-
Anhydrous pentane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Chiral Crotylboronate:
-
To neat (+)-DIPT (1.2 equiv) at 22 °C, add (E)-crotyldiisopropoxyborane (1.0 equiv).
-
Stir the mixture for 1 hour at 22 °C.
-
Warm the mixture to 60 °C and stir under vacuum for 1 hour to remove isopropanol.
-
Cool the resulting boronate ester to 22 °C.
-
-
Crotylation Reaction:
-
To the chiral crotylboronate, add anhydrous toluene, anhydrous pentane, and activated 4 Å molecular sieves.
-
Stir the mixture for 5 minutes and then cool to -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in a toluene/pentane mixture dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water and EtOAc.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with EtOAc (3 x).
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired anti-homoallylic alcohol.
-
Protocol 3: Catalytic Enantioselective syn-Crotylation using a Chiral Lewis Acid
This protocol describes a modern approach using a catalytic amount of a chiral Lewis acid to promote the enantioselective crotylation of an aldehyde with a crotylsilane reagent. This method avoids the use of stoichiometric chiral reagents.
Materials:
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (5 mol%)
-
(S,S)-1,2-diamino-chlorocrotylsilane (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
To a solution of the (S,S)-1,2-diamino-chlorocrotylsilane (1.1 equiv) in anhydrous CH₂Cl₂ at 0 °C, add the aldehyde (1.0 equiv).
-
Add Sc(OTf)₃ (0.05 equiv) to the mixture.
-
-
Crotylation Reaction:
-
Stir the mixture vigorously at 0 °C for 1 hour. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Treat the residue with diethyl ether (Et₂O) and filter to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired syn-homoallylic alcohol.[2]
-
Visualizations
Zimmerman-Traxler Transition State Model
The stereochemical outcome of crotylboration reactions is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.
Caption: Zimmerman-Traxler transition states for crotylation.
General Experimental Workflow
The following diagram illustrates a typical workflow for a stereoselective crotylation reaction.
Caption: General experimental workflow for stereoselective crotylation.
Conclusion
The stereoselective crotylation of aldehydes remains a powerful and versatile tool in organic synthesis. The choice of methodology depends on the desired diastereomer, the required level of enantiopurity, and the scale of the reaction. The protocols provided herein for the Brown, Roush, and modern catalytic methods offer reliable starting points for achieving high stereoselectivity in the synthesis of complex chiral molecules. Researchers are encouraged to consult the primary literature for further details and substrate scope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A More Comprehensive and Highly Practical Solution to Enantioselective Aldehyde Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereo- and Site-Selective Crotylation of Alcohol Proelectrophiles via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by Methylallene and Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Crotyl Bromide in the Total Synthesis of (+)-Artemisinin
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the pivotal role of crotyl bromide as a cost-effective and efficient reagent in the total synthesis of the potent antimalarial drug, (+)-artemisinin. The methodologies outlined below are based on the concise and innovative synthesis developed by Cook and coworkers, which significantly shortens the pathway to this critical pharmaceutical agent.
Introduction
(+)-Artemisinin is a sesquiterpene lactone endoperoxide, representing the cornerstone of modern malaria treatment. Due to its complex structure and the limitations of its natural supply from the plant Artemisia annua, efficient and economically viable total syntheses are of paramount importance. The synthesis developed by Zhu and Cook utilizes readily available starting materials and strategically employs this compound as a methyl vinyl ketone (MVK) equivalent. This approach streamlines the synthesis by avoiding the direct use of the more volatile and reactive MVK.
Key Transformation: One-Pot Enantioselective Conjugate Addition and Alkylation
The cornerstone of this synthetic route is a one-pot reaction sequence that commences with cyclohexenone. This sequence involves an enantioselective copper-catalyzed conjugate addition of a methyl group, followed by the alkylation of the resulting enolate with this compound. This key step efficiently constructs a crucial intermediate with high stereocontrol.
Quantitative Data Summary
| Step | Reactants | Product | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Cyclohexenone, Dimethylzinc | 3-methyl-2-(but-2-en-1-yl)cyclohexan-1-one | Cu(OTf)₂, Chiral Phosphoramidite Ligand, this compound | 61 | 91 | 7:1 |
| 2 | 3-methyl-2-(but-2-en-1-yl)cyclohexan-1-one | (E)-2-(but-2-en-1-yl)-3-methylcyclohex-2-en-1-one | TsNHNH₂, n-BuLi, DMF | 72 (over 2 steps) | - | - |
Experimental Protocols
Synthesis of 3-methyl-2-(but-2-en-1-yl)cyclohexan-1-one
This protocol describes the one-pot enantioselective conjugate addition of a methyl group to cyclohexenone, followed by alkylation with this compound.
Materials:
-
Cyclohexenone
-
Dimethylzinc (Me₂Zn)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral Phosphoramidite Ligand
-
This compound
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Cu(OTf)₂ (1 mol%) and the chiral phosphoramidite ligand (2 mol%) in anhydrous toluene at -30 °C, add dimethylzinc (1.0 equiv) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of cyclohexenone in toluene.
-
Stir the reaction mixture at -30 °C until the cyclohexenone has been consumed (as monitored by TLC).
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Synthesis of (E)-2-(but-2-en-1-yl)-3-methylcyclohex-2-en-1-one
This protocol details the conversion of the alkylated cyclohexanone to the corresponding α,β-unsaturated aldehyde.
Materials:
-
3-methyl-2-(but-2-en-1-yl)cyclohexan-1-one
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Methanol (MeOH)
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
N,N-Dimethylformamide (DMF)
-
Hexanes
-
Diethyl ether
Procedure:
-
To a solution of 3-methyl-2-(but-2-en-1-yl)cyclohexan-1-one in methanol, add p-toluenesulfonylhydrazide.
-
Stir the mixture at room temperature until the formation of the hydrazone is complete (as monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting hydrazone in anhydrous THF and cool to -78 °C.
-
Add TMEDA and then n-BuLi dropwise.
-
Allow the reaction mixture to warm to room temperature.
-
Cool the reaction to 0 °C and add DMF.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated aldehyde.
Diagrams
Caption: Experimental workflow for the initial steps of (+)-artemisinin synthesis.
Caption: Key chemical transformations involving this compound.
Conclusion
The use of this compound as a methyl vinyl ketone equivalent in the total synthesis of (+)-artemisinin represents a significant advancement in synthetic efficiency and cost-effectiveness. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the synthesis of complex natural products and the development of novel pharmaceuticals. This strategic application of a simple haloalkane streamlines the synthetic route, making the large-scale production of this life-saving drug more feasible.
Application Notes and Protocols: Preparation of Crotylmagnesium Bromide Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotylmagnesium bromide is a valuable Grignard reagent in organic synthesis, utilized for the introduction of the crotyl group in the formation of carbon-carbon bonds. As an allylic Grignard reagent, it exists as a mixture of two isomeric forms: (E/Z)-but-2-en-1-ylmagnesium bromide and 3-buten-1-ylmagnesium bromide. The reactivity and stereoselectivity of its reactions are of significant interest in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides detailed protocols for the preparation of crotylmagnesium bromide, emphasizing optimal reaction conditions, safety precautions, and methods for characterization.
Quantitative Data Summary
The yield of crotylmagnesium bromide is highly dependent on the solvent and reaction conditions. The following table summarizes typical yields obtained under different experimental setups.[1]
| Parameter | Diethyl Ether | Dibutyl Ether | Tetrahydrofuran (THF) |
| Typical Yield (%) | 75-85% | 80-90% | ~80% |
| Reaction Time | 30-60 minutes | 45-90 minutes | 30-60 minutes |
| Initiation | Spontaneous or with iodine crystal | Requires heating | Spontaneous or with 1,2-dibromoethane |
| Temperature | Reflux (~35°C) | 90-100°C | Reflux (~66°C) |
Experimental Protocol
This protocol details the preparation of crotylmagnesium bromide in diethyl ether, a common laboratory solvent for this reaction.
Materials:
-
Magnesium turnings
-
Crotyl bromide (freshly distilled)
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation, if necessary)
-
1,2-Dibromoethane (for initiation, if necessary)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Activate the magnesium by stirring under a flow of nitrogen while gently heating with a heat gun. This helps to remove any passivating oxide layer.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas bubbles indicates the activation of the magnesium surface.
-
Grignard Reagent Formation:
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small initial portion of the this compound solution to the magnesium suspension. The reaction should start spontaneously, evidenced by a gentle reflux and the appearance of a grayish, cloudy solution.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[2] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete reaction.
-
-
Purification and Storage: The resulting Grignard reagent is typically used directly in subsequent reactions. It is a grayish solution that should be kept under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere (nitrogen or argon).[2]
-
Anhydrous solvents are essential, as Grignard reagents react violently with water.[2][3]
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable and has a low boiling point.[2] Ensure there are no ignition sources nearby.
Diagrams
Caption: Workflow for the preparation of crotylmagnesium bromide.
Caption: Formation and side reactions of crotylmagnesium bromide.
References
Application Notes and Protocols for the Barbier Reaction of Crotyl Bromide in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the in situ generation of an organometallic nucleophile from an organic halide and a metal, which then adds to a carbonyl compound, all in a single pot.[1][2] A significant advancement in this methodology has been the adaptation to aqueous media, which aligns with the principles of green chemistry by reducing the reliance on volatile and anhydrous organic solvents.[3] This approach is particularly valuable in pharmaceutical development and complex molecule synthesis where functional group tolerance and milder reaction conditions are paramount.
This document provides detailed application notes and protocols for the Barbier reaction of crotyl bromide with various aldehydes in aqueous media, focusing on the use of different metal promoters. Crotylation reactions are of particular interest as they generate homoallylic alcohols with two adjacent stereocenters, which are valuable chiral building blocks in organic synthesis. The reaction typically proceeds via the more stable γ-substituted organometallic intermediate, leading exclusively to the γ-adduct.[3]
Reaction Mechanism and Stereoselectivity
The aqueous Barbier reaction begins with the oxidative addition of a metal (M) to this compound, forming a crotyl-metal intermediate in situ. This organometallic species then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a cyclic transition state, often proposed to be a six-membered chair-like structure, which dictates the diastereoselectivity (syn vs. anti) of the resulting homoallylic alcohol. The final product is obtained after aqueous workup. The regioselectivity strongly favors the γ-adduct due to the greater thermodynamic stability of the corresponding organometallic intermediate.[3]
References
Asymmetric Crotylation of Ketones with Chiral Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The asymmetric crotylation of ketones is a powerful transformation in organic synthesis for the stereoselective construction of tertiary homoallylic alcohols. These chiral building blocks are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. This document provides an overview of chiral catalyst systems for the enantioselective and diastereoselective crotylation of ketones, focusing on practical applications and detailed experimental protocols.
Chiral Diol-Catalyzed Asymmetric Crotylation of Ketones
A highly effective method for the asymmetric crotylation of ketones employs chiral BINOL-derived diols as catalysts in conjunction with crotyldiisopropoxyboranes. This approach, developed by Schaus and coworkers, demonstrates excellent enantioselectivity and diastereoselectivity for a range of ketone substrates.
The reaction utilizes a chiral Brønsted acid catalyst, generated in situ from the chiral diol and the boronate reagent, which activates the ketone for nucleophilic attack by the crotylboronate. The stereochemical outcome of the reaction is dependent on the geometry of the crotylboronate ((E) or (Z)) and the chirality of the diol catalyst.
Key Features:
-
High Enantioselectivity: Excellent enantiomeric ratios (er) are achieved for various aromatic ketones.
-
High Diastereoselectivity: The reaction proceeds with high diastereoselectivity, with (E)-crotylboronates typically yielding anti-products and (Z)-crotylboronates yielding syn-products.
-
Broad Substrate Scope: The methodology is applicable to a variety of acetophenones, including electron-rich and electron-deficient derivatives, as well as heteroaromatic ketones.
Table 1: Asymmetric Crotylation of Acetophenone with Crotyldiisopropoxyboranes Catalyzed by (S)-3,3'-Br₂-BINOL
| Entry | Crotylboronate | Product Diastereomer | Yield (%) | dr | er |
| 1 | (E)-crotyldiisopropoxyborane | anti | 85 | >98:2 | 98:2 |
| 2 | (Z)-crotyldiisopropoxyborane | syn | 82 | >98:2 | 98:2 |
Data sourced from Lou, S.; Moquist, P. N.; Schaus, S. E. J. Am. Chem. Soc. 2006, 128 (39), 12660–12661 and its supporting information.
Other Chiral Catalyst Systems
While the chiral diol-catalyzed boron-based system is well-documented, other transition metal-based catalysts have shown promise in the asymmetric crotylation of ketones and related transformations.
-
Copper Catalysis: Copper(I) complexes with chiral ligands have been developed for the dynamic kinetic asymmetric allylation and crotylation of racemic α-substituted ketones, providing access to α,β-stereogenic tertiary alcohols with high diastereo- and enantioselectivity.[1]
-
Iridium and Ruthenium Catalysis: Chiral iridium and ruthenium complexes have been effectively used in the transfer hydrogenation-mediated carbonyl crotylation of alcohols and aldehydes.[2][3] While direct application to ketones is less common in these systems, they represent a powerful strategy for generating the active nucleophile in situ.
Further research is ongoing to expand the scope and practicality of these and other catalyst systems for the direct asymmetric crotylation of a broader range of ketone substrates.
Experimental Protocols
Protocol 1: Asymmetric Crotylation of Acetophenone using (S)-3,3'-Br₂-BINOL
This protocol is adapted from the supporting information of Lou, S.; Moquist, P. N.; Schaus, S. E. J. Am. Chem. Soc.2006 , 128, 12660-12661.
Materials:
-
(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
-
α,α,α-Trifluorotoluene
-
Toluene
-
Acetophenone
-
(E)- or (Z)-crotyldiisopropoxyborane (1.0 M solution in toluene)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried glass vessel equipped with a stir bar, add (S)-3,3'-dibromo-1,1'-bi-2-naphthol (33 mg, 0.075 mmol, 15 mol%).
-
Flush the vessel with argon.
-
Add α,α,α-trifluorotoluene (3.75 mL) and toluene (0.75 mL).
-
Add acetophenone (87.5 µL, 0.75 mmol).
-
Stir the mixture under argon at room temperature for 5 minutes.
-
Cool the reaction mixture to -35 °C in a suitable cooling bath.
-
Slowly add the (E)- or (Z)-crotyldiisopropoxyborane solution (500 µL, 0.5 mmol, 1.0 M in toluene) dropwise via syringe.
-
Stir the reaction mixture at -35 °C for 15 hours.
-
Quench the reaction at -35 °C by adding saturated aqueous NH₄Cl solution (5 mL).
-
Allow the biphasic mixture to warm to room temperature and stir for 10 minutes.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Determine the diastereomeric and enantiomeric ratios using chiral HPLC or GC analysis.
Visualizations
Caption: Proposed mechanism for chiral diol-catalyzed asymmetric crotylation.
Caption: Step-by-step experimental workflow for asymmetric crotylation.
References
- 1. Dynamic kinetic asymmetric allylation, propargylation and crotylation of ketones using copper catalysis | CoLab [colab.ws]
- 2. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crotyl Bromide as an Alkylating Agent for Ketone Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of ketone enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful technique allows for the introduction of alkyl groups at the α-position of a carbonyl moiety, enabling the construction of complex molecular architectures. Among the various alkylating agents, crotyl bromide stands out as a valuable reagent for introducing a butenyl group, which can serve as a versatile synthetic handle for further transformations in drug discovery and natural product synthesis. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent for ketone enolates.
The reaction proceeds via the formation of a nucleophilic enolate from a ketone using a strong base. This enolate then undergoes a nucleophilic substitution (SN2) reaction with the electrophilic this compound.[1][2] The choice of base and reaction conditions is critical for controlling the regioselectivity of the enolate formation and, consequently, the final product distribution.[1]
Reaction Mechanism and Stereoselectivity
The alkylation of a ketone with this compound involves two key steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon of the ketone, forming a lithium enolate.[3] For unsymmetrical ketones, the choice of base and temperature can direct the formation towards either the kinetic or thermodynamic enolate. A bulky base like LDA at low temperatures (e.g., -78 °C) favors the formation of the less substituted (kinetic) enolate.[1]
-
Nucleophilic Attack (Alkylation): The resulting enolate acts as a nucleophile and attacks the this compound in an SN2 fashion, displacing the bromide and forming a new carbon-carbon bond.[2]
The stereochemical outcome of the alkylation, particularly with cyclic ketones like cyclohexanone, is influenced by the direction of the electrophile's approach to the enolate. The alkylation of conformationally rigid cyclohexanone enolates generally proceeds via axial attack, leading to the formation of a chair-like transition state.[4] This preference can result in a high degree of diastereoselectivity in the product.
Experimental Protocols
The following protocols provide a general framework for the alkylation of ketone enolates with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Alkylation of Cyclohexanone with this compound (Kinetic Control)
This protocol is designed to favor the formation of the kinetic enolate of an unsymmetrical ketone, leading to alkylation at the less substituted α-position.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septum)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to -78 °C. To this, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.
-
Alkylation: Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(but-2-en-1-yl)cyclohexan-1-one.
Data Presentation
The following table summarizes representative data for the alkylation of ketone enolates with this compound. Please note that yields and diastereoselectivities can vary significantly depending on the specific ketone, reaction conditions, and the isomeric purity of the this compound used.
| Ketone | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Cyclohexanone | LDA | This compound | THF | -78 | 75-85 | Not specified |
| 2-Methylcyclohexanone | LDA | This compound | THF | -78 | ~70 | Major: trans |
| Acetophenone | LDA | This compound | THF | -78 | 65-75 | N/A |
Note: The data presented are typical and may vary based on experimental nuances.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the alkylation of a ketone with this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for ketone enolate alkylation.
Regioselectivity Control
Caption: Control of regioselectivity in enolate formation.
References
Application Notes and Protocols: Diastereoselective Synthesis of β-Methyl Homoallylic Alcohols via Metal-Mediated Crotylation of Aldehydes with Crotyl Bromide
Introduction
β-Methyl homoallylic alcohols are crucial structural motifs in numerous natural products and serve as versatile intermediates in organic synthesis. Their synthesis via the addition of a crotyl group to an aldehyde is a fundamental carbon-carbon bond-forming reaction. This application note provides detailed protocols for the diastereoselective synthesis of β-methyl homoallylic alcohols using a Barbier-type reaction, where an organometallic nucleophile is generated in situ from crotyl bromide and a mediating metal such as indium or zinc. This method offers a practical and efficient alternative to the use of pre-formed organocrotyl reagents. The diastereoselectivity of the reaction can be rationalized using the Zimmerman-Traxler model, which involves a chair-like six-membered transition state.
Reaction Mechanism and Stereoselectivity
The reaction proceeds via the formation of an organometallic crotyl reagent through the oxidative addition of a metal to this compound. This intermediate then reacts with the aldehyde through a cyclic transition state. The geometry of the crotylmetal species ((E)- or (Z)-) and the steric interactions in the Zimmerman-Traxler transition state determine the diastereoselectivity of the product, yielding either the syn- or anti-diastereomer. Generally, the use of a mixture of (E)- and (Z)-crotyl bromide, as is commercially available, leads to a mixture of diastereomers, with the ratio often influenced by the metal and reaction conditions.
Application Notes and Protocols: Organocuprate Coupling Reactions with Crotyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocuprate reagents, commonly known as Gilman reagents (R₂CuLi), are powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their relatively low basicity and high nucleophilicity make them ideal for a range of transformations, including substitution reactions.[3] This document provides detailed application notes and protocols for the coupling reaction between organocuprates and crotyl bromide, an important allylic electrophile.
The reaction with allylic substrates like this compound is of particular interest due to the potential for two different reaction pathways: direct substitution (Sₙ2) at the α-carbon and allylic rearrangement (Sₙ2') at the γ-carbon. Understanding and controlling the regioselectivity and stereoselectivity of this reaction is critical for the synthesis of complex molecules in drug discovery and development.
Mechanism and Regioselectivity
The coupling of organocuprates with allylic halides is generally accepted to proceed through an oxidative addition/reductive elimination mechanism. The Cu(I) center of the cuprate undergoes oxidative addition to the carbon-bromine bond, forming a transient Cu(III) intermediate.[3] This intermediate can exist as a σ-allyl or a π-allyl complex.[4] Reductive elimination from this intermediate then furnishes the C-C coupled product.
With an unsymmetrical electrophile like this compound, the organocuprate can attack at two different positions:
-
Sₙ2 Pathway (α-attack): The nucleophilic R group from the cuprate directly displaces the bromide at the carbon to which it is attached.
-
Sₙ2' Pathway (γ-attack): The nucleophilic R group attacks the terminal carbon of the double bond, inducing a rearrangement of the double bond and expulsion of the bromide leaving group.
The competition between these two pathways is influenced by several factors, including the structure of the organocuprate, the solvent, temperature, and the specific leaving group.
Caption: Competing Sₙ2 and Sₙ2' pathways in the reaction.
Factors Influencing Regio- and Stereoselectivity
Controlling the outcome of the reaction is paramount for synthetic utility. The following factors play a crucial role:
-
Structure of the Cuprate (R group): Sterically bulky R groups on the cuprate tend to favor the less sterically hindered γ-carbon, leading to a higher proportion of the Sₙ2' product.
-
Cuprate Order: "Higher-order" cyanocuprates (R₂Cu(CN)Li₂) are generally more reactive than "lower-order" Gilman reagents (R₂CuLi) and can exhibit different regioselectivities.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organocuprate reagent, thereby affecting the product ratio.[3] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are most common.
-
Temperature: These reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to prevent reagent decomposition and side reactions. Temperature can also influence the kinetic vs. thermodynamic product distribution.[2]
-
Leaving Group: While bromide is common, other leaving groups (chloride, acetate) can alter the electronic properties of the substrate and the kinetics of the oxidative addition step, impacting regioselectivity.[4]
Caption: Key factors influencing the reaction outcome.
Quantitative Data Summary
While the reaction is widely applicable, the regioselectivity can be highly dependent on the specific reagents and conditions used. In many standard cases, particularly with less hindered cuprates, the reaction shows a strong preference for the Sₙ2 pathway.
| Organocuprate Reagent | Substrate | Solvent | Temp (°C) | Product Ratio (Sₙ2 : Sₙ2') | Overall Yield (%) | Reference |
| (N-Boc-2-piperidyl)₂CuLi | This compound | THF/Et₂O | -78 to RT | Sₙ2 product only | 68 | [5] |
| (N-Boc-2-piperidyl)₂Cu(CN)(ZnCl)Li | This compound | THF/Et₂O | -78 to RT | Sₙ2 product only | 51 | [5] |
Note: The literature demonstrates a strong tendency for many cuprate additions to this compound to yield the Sₙ2 product exclusively or predominantly. The Sₙ2' pathway becomes more competitive with more substituted allylic systems (e.g., prenyl bromide) or with sterically demanding cuprates.[5]
Detailed Experimental Protocol: Reaction of Lithium Dimethylcuprate with (E)-Crotyl Bromide
This protocol describes the in situ preparation of lithium dimethylcuprate (a Gilman reagent) and its subsequent reaction with (E)-crotyl bromide to yield (E)-pent-2-ene via an Sₙ2 pathway.
Materials:
-
Methyllithium (CH₃Li) in diethyl ether (e.g., 1.6 M solution)
-
Copper(I) iodide (CuI), purified and dried
-
(E)-Crotyl bromide
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Safety Precautions:
-
Organolithium reagents like CH₃Li are pyrophoric and react violently with water. Handle under a strict inert atmosphere.
-
Anhydrous solvents are essential.
-
Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet.
-
Copper(I) Iodide Suspension: To the flask, add CuI (e.g., 1.90 g, 10.0 mmol) and suspend it in anhydrous diethyl ether (approx. 40 mL) under a positive pressure of inert gas.
-
Cuprate Formation: Cool the vigorously stirred suspension to 0 °C using an ice-water bath. Slowly add methyllithium solution (e.g., 12.5 mL of 1.6 M solution, 20.0 mmol, 2.0 equivalents) dropwise via syringe over 20-30 minutes. The initial yellow CuI will dissolve, and a largely colorless to pale yellow solution of lithium dimethylcuprate will form. Stir the solution at 0 °C for an additional 30 minutes.
-
Addition of Electrophile: Cool the cuprate solution to -78 °C using a dry ice/acetone bath. Add a solution of (E)-crotyl bromide (e.g., 1.35 g, 10.0 mmol, 1.0 equivalent) in anhydrous diethyl ether (10 mL) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding saturated aqueous NH₄Cl solution (20 mL). A blue aqueous layer will form as copper salts are complexed by ammonia/ammonium.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and carefully remove the solvent by rotary evaporation at low temperature due to the volatility of the product.
-
Purification & Analysis: The crude product can be purified by fractional distillation if necessary. Analyze the product by GC-MS and ¹H NMR to confirm the structure and assess purity.
Caption: Experimental workflow for the synthesis of (E)-pent-2-ene.
References
- 1. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 2. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 3. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Preparation of sigma- and pi-allylcopper(III) intermediates in SN2 and SN2' reactions of organocuprate(I) reagents with allylic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Indium-Mediated Crotylation of Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indium-mediated crotylation of imines is a valuable carbon-carbon bond-forming reaction in organic synthesis for the preparation of homoallylic amines. These products are versatile building blocks, particularly in the synthesis of nitrogen-containing heterocyclic compounds and natural products. This Barbier-type reaction is often favored for its operational simplicity, functional group tolerance, and the ability to proceed under mild conditions. A key feature of this reaction is its potential for diastereoselectivity, which can be controlled through the use of chiral auxiliaries on the imine nitrogen, such as the N-tert-butanesulfinyl group. This document provides detailed protocols and data for the indium-mediated crotylation of N-tert-butanesulfinyl imines.
Data Presentation
The following table summarizes the quantitative data for the indium-mediated crotylation of various N-tert-butanesulfinyl imines. The reaction generally favors the formation of the anti-diastereomer.
| Entry | Imine (R) | Crotylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | anti:syn Ratio |
| 1 | CH₂CH₂Ph | Crotyl bromide | THF | 60 | 6 | 75 | 70:30 |
| 2 | (CH₂)₇CH₃ | This compound | THF | 60 | 6 | 72 | 75:25 |
| 3 | i-Pr | This compound | THF | 60 | 6 | 68 | 80:20 |
| 4 | Ph | This compound | THF | 60 | 6 | 85 | >95:5 |
| 5 | 4-MeO-C₆H₄ | This compound | THF | 60 | 6 | 82 | >95:5 |
| 6 | 4-F-C₆H₄ | This compound | THF | 60 | 6 | 88 | >95:5 |
| 7 | 2-Thienyl | This compound | THF | 60 | 6 | 78 | >95:5 |
Experimental Protocols
General Procedure for the Synthesis of N-tert-butanesulfinyl Imines
This protocol outlines the synthesis of the imine precursors required for the crotylation reaction.
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde or ketone
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)- or (S)-tert-butanesulfinamide (1.0 eq) and the corresponding aldehyde or ketone (0.9 eq) in anhydrous THF under an inert atmosphere (e.g., argon), slowly add titanium (IV) ethoxide (1.8 eq).
-
Stir the reaction mixture at room temperature for 12 hours for aldehydes or at 76 °C for 5 hours for ketones.
-
Upon completion, hydrolyze the reaction by adding brine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure N-tert-butanesulfinyl imine.[1]
General Procedure for the Indium-Mediated Crotylation of N-tert-butanesulfinyl Imines
This Barbier-type protocol describes the one-pot reaction between the imine, this compound, and indium metal.
Materials:
-
N-tert-butanesulfinyl imine
-
This compound
-
Indium powder
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of the N-tert-butanesulfinyl imine (1.0 eq) and indium powder (1.5 eq) in anhydrous THF, add this compound (1.5 eq).[1]
-
Heat the reaction mixture to 60-66 °C and stir for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/EtOAc mixture) to afford the desired homoallylic amine.[1]
Visualizations
Reaction Mechanism
The diastereoselectivity of the indium-mediated crotylation of N-tert-butanesulfinyl imines is explained by a closed, six-membered transition state. The indium atom coordinates to both the nitrogen and the sulfinyl oxygen of the imine. The crotyl group is transferred to the imine carbon, and the observed anti selectivity is proposed to arise from a boat-like transition state which minimizes steric interactions.[2]
Caption: Proposed boat-like six-membered transition state.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of homoallylic amines via indium-mediated crotylation of imines.
Caption: General experimental workflow diagram.
References
Application of Crotyl Bromide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotyl bromide, a versatile reagent in organic synthesis, serves as a valuable building block for the introduction of the crotyl moiety in the construction of complex molecular architectures. Its application is particularly significant in the synthesis of pharmaceutical intermediates, where the precise installation of stereocenters and functional groups is paramount. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for several biologically active compounds, including the antimalarial drug (+)-artemisinin, the analgesic alkaloid (-)-horsfiline, and the cytotoxic marine natural product plakortone E.
Core Applications and Reaction Principles
The primary utility of this compound in pharmaceutical intermediate synthesis lies in its ability to participate in nucleophilic substitution and addition reactions. As an electrophile, it readily reacts with a variety of nucleophiles, including enolates, carbanions, and organometallic reagents, to form new carbon-carbon bonds. The resulting butenyl group can then be further elaborated to construct complex carbocyclic and heterocyclic frameworks.
Key reaction types involving this compound include:
-
Alkylation Reactions: this compound is widely used as an alkylating agent to introduce the crotyl group onto carbon, nitrogen, or oxygen nucleophiles.
-
Crotylation of Carbonyls: In the presence of a metal mediator (e.g., tin, indium, zinc), this compound reacts with aldehydes and ketones to form homoallylic alcohols, often with high diastereoselectivity.
-
Cross-Coupling Reactions: this compound can participate in various transition-metal-catalyzed cross-coupling reactions to form more complex structures.
The following sections detail specific applications of this compound in the synthesis of important pharmaceutical intermediates, providing quantitative data and detailed experimental protocols.
Synthesis of a Key Intermediate for (+)-Artemisinin
Artemisinin is a potent antimalarial drug whose mechanism of action involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of cytotoxic reactive oxygen species (ROS) that damage parasitic biomolecules.[1][2][3] The synthesis of artemisinin often involves the construction of a key bicyclic core, a process where this compound can be strategically employed. In a concise synthesis of (+)-artemisinin reported by Zhu and Cook, this compound is used in a crucial alkylation step.[4][5][6]
Quantitative Data for Artemisinin Intermediate Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Cyclohexenone | 1. LDA, THF, -78 °C; 2. This compound | 2-(but-2-en-1-yl)cyclohex-2-en-1-one | 85 | [4][6] |
| 2 | 2-(but-2-en-1-yl)cyclohex-2-en-1-one | PdCl2, CuCl, O2, DMF/H2O | 2-(2-oxopropyl)cyclohex-2-en-1-one | 78 | [4][6] |
Experimental Protocol: Synthesis of 2-(but-2-en-1-yl)cyclohex-2-en-1-one
-
To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equiv.) dropwise. The mixture is stirred for 30 minutes.
-
A solution of cyclohexenone (1.0 equiv.) in anhydrous THF is added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.
-
This compound (1.5 equiv.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(but-2-en-1-yl)cyclohex-2-en-1-one.
Signaling Pathway of Artemisinin's Antimalarial Activity
Synthesis of the Spirooxindole Core of (-)-Horsfiline
(-)-Horsfiline is an oxindole alkaloid with demonstrated analgesic properties.[7][8] Its complex spirocyclic core presents a significant synthetic challenge. A key step in the enantioselective total synthesis of (-)-horsfiline involves a phase-transfer catalytic allylation using a derivative of this compound to establish the crucial quaternary stereocenter.[9][10]
Quantitative Data for (-)-Horsfiline Intermediate Synthesis
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Diphenylmethyl tert-butyl malonate | 1. K2CO3, Toluene; 2. (R)-N-(2-((E)-but-2-en-1-yloxy)-2-phenylethyl)-N,N-dimethyl-2-phenyl-ethanaminium bromide | Allylated malonate intermediate | 91 | 91 |[9][10] |
Experimental Protocol: Asymmetric Allylation for (-)-Horsfiline Synthesis
-
To a mixture of diphenylmethyl tert-butyl malonate (1.0 equiv.) and potassium carbonate (2.0 equiv.) in toluene is added the chiral phase-transfer catalyst (R)-N-(2-((E)-but-2-en-1-yloxy)-2-phenylethyl)-N,N-dimethyl-2-phenylethanaminium bromide (0.1 equiv.).
-
The reaction mixture is stirred vigorously at room temperature for 48 hours.
-
The mixture is then filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the allylated malonate intermediate.
Proposed Analgesic Signaling Pathway of Opioids (as a general model for analgesic action)
Synthesis of a Key Fragment of Plakortone E
Plakortone E is a marine-derived polyketide that exhibits significant cytotoxic activity and acts as an activator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[11][12][13] The synthesis of its bicyclic lactone core often involves the stereoselective formation of a diol, which can be achieved through reactions involving crotyl-derived intermediates.
Quantitative Data for Plakortone E Intermediate Synthesis
| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (R)-3-(benzyloxy)-2-methylpropanal | (E)-crotylboronate, toluene, -78 °C | Homoallylic alcohol intermediate | 85 | >95:5 |[14] |
Experimental Protocol: Asymmetric Crotylation for Plakortone E Intermediate
-
To a solution of the chiral (E)-crotylboronate reagent (1.2 equiv.) in toluene at -78 °C is added a solution of (R)-3-(benzyloxy)-2-methylpropanal (1.0 equiv.) in toluene.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of methanol and then a solution of saturated aqueous sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol intermediate.
Plakortone E and SERCA Pump Activation
General Protocol: Tin-Mediated Crotylation of an Aldehyde
This protocol describes a general method for the crotylation of an aldehyde using this compound mediated by tin metal in an acidic aqueous medium. This Barbier-type reaction is a convenient and efficient way to form homoallylic alcohols.[15][16][17]
Quantitative Data for Tin-Mediated Crotylation
| Aldehyde | Product | Reaction Time (h) | Yield (%) | syn:anti ratio | Reference |
| Benzaldehyde | 1-phenylpent-3-en-2-ol | 0.25 | 95 | 60:40 | [15][16] |
| 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)pent-3-en-2-ol | 0.25 | 92 | 65:35 | [15][16] |
| Hexanal | Nonan-4-en-5-ol | 1 | 85 | 70:30 | [15][16] |
Experimental Protocol: Tin-Mediated Crotylation of Benzaldehyde
-
To a stirred suspension of tin powder (2.0 equiv.) in 0.25 M aqueous HCl is added benzaldehyde (1.0 equiv.).
-
This compound (1.5 equiv.) is then added, and the mixture is stirred vigorously at room temperature for 15 minutes.
-
The reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-phenylpent-3-en-2-ol.
Workflow for Tin-Mediated Crotylation
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its ability to participate in a range of carbon-carbon bond-forming reactions, often with high levels of stereocontrol, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a practical guide for the application of this compound in the synthesis of key building blocks for important therapeutic agents.
References
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 3. A concise synthesis of (+)-artemisinin. | Semantic Scholar [semanticscholar.org]
- 4. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient enantioselective total synthesis of (-)-horsfiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Allosteric regulation of SERCA by phosphorylation-mediated conformational shift of phospholamban - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) [frontiersin.org]
- 14. Total synthesis of potential antitumor agent, (-)-dictyostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Green Chemistry Approaches for Reactions with Crotyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with crotyl bromide using green chemistry principles. These approaches aim to reduce environmental impact and enhance safety by employing alternative energy sources, greener solvents, and catalytic systems. The methodologies outlined are designed to be valuable for professionals in research, and drug development.
Microwave-Assisted Palladium-Catalyzed Esterification
Microwave irradiation offers a significant advantage in terms of reaction time and energy efficiency compared to conventional heating methods.[1][2] This protocol details the synthesis of esters via a palladium-catalyzed cross-coupling reaction between carboxylic acids and this compound.[3]
Application Note
This method is a rapid and efficient way to form esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The use of microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[4] The palladium catalyst, used in small quantities, facilitates the coupling of two readily available starting materials.
Quantitative Data
| Entry | Carboxylic Acid | This compound Derivative | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | Propionic acid | 3-Bromo-1-phenyl-1-propene | 3 | 30 | 95 |
| 2 | Hexanoic acid | 1-Bromo-2-butene | 0.5 | 180 | 85 |
| 3 | 2-Octenoic acid | 1-Bromo-2-butene | 0.5 | 180 | 80 |
| 4 | Cinnamic acid | 3-Bromo-1-phenyl-1-propene | 3 | 30 | 90 |
Data summarized from Al-Masum, M. and Hira, A. (2018).[3]
Experimental Protocol
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound derivative (1.2 mmol)
-
PdCl₂(dᵗbpf) (0.5-3.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetone (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the carboxylic acid, potassium carbonate, and the palladium catalyst.
-
Add acetone to the vial, followed by the this compound derivative.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-100 °C) for the specified time (see table for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Reaction Workflow and Mechanism
Caption: Workflow for microwave-assisted esterification and the catalytic cycle.
Bismuth-Mediated Crotylation in an Ionic Liquid
The use of ionic liquids (ILs) as reaction media is a cornerstone of green chemistry due to their low vapor pressure, thermal stability, and potential for recyclability.[5] This protocol describes a highly syn-selective crotylation of aldehydes using a bismuth-crotyl bromide system in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim][Br]).
Application Note
This method provides a green alternative to traditional Barbier-type reactions, which often employ volatile and flammable organic solvents. The ionic liquid, [bmim][Br], not only acts as the solvent but also activates the bismuth metal, facilitating the formation of the organobismuth reagent in situ.[6][7] This approach offers high diastereoselectivity in the synthesis of homoallylic alcohols, which are important building blocks in natural product synthesis.
Quantitative Data
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 2 | 95 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 92 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 94 | >98:2 |
| 4 | Cinnamaldehyde | 3 | 85 | >98:2 |
Data is representative of the high syn-selectivity reported in the literature.
Experimental Protocol
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Bismuth powder (1.5 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim][Br]) (2 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, add the aldehyde, bismuth powder, and [bmim][Br].
-
Stir the mixture at room temperature.
-
Slowly add this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the homoallylic alcohol.
Reaction Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Doubly Ionic Hydrogen Bond Interactions Within the Choline Chloride - Urea Deep Eutectic Solvent [spiral.imperial.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ijirset.com [ijirset.com]
Application Notes & Protocols: Synthesis of Crotylboronates from Crotyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crotylboronates are invaluable reagents in organic synthesis, renowned for their role in the stereocontrolled formation of β-methyl homoallylic alcohols. These structural motifs are integral to a vast array of polyketide natural products and pharmaceuticals. The stereospecificity of crotylboration reactions, which proceeds via a Zimmerman-Traxler transition state, allows for precise control over the configuration of newly formed stereocenters. The synthesis of crotylboronates from readily available precursors like crotyl bromide is therefore a critical process for synthetic chemists. This document outlines key methodologies for this transformation, providing detailed protocols and comparative data.
Primary Synthesis Methodologies
The conversion of this compound to a crotylboronate primarily involves the formation of a nucleophilic crotyl species, which then reacts with a boron electrophile. The most established method utilizes a Grignard reagent, while modern approaches include transition-metal-catalyzed and photoredox-catalyzed pathways.
Grignard-Mediated Synthesis
This classic and robust method involves two main steps: the formation of crotylmagnesium bromide and its subsequent reaction with a boron electrophile, such as a trialkyl borate or a pinacolborane derivative. The direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions to the boron center; however, using sterically hindered borates or specific reagents like pinacolborane (HBpin) can circumvent this issue, providing the desired mono-alkylation product in high yield.[1][2][3]
General Reaction: Crotyl-Br + Mg -> Crotyl-MgBr Crotyl-MgBr + B(OR)₃ -> Crotyl-B(OR)₂ + MgBr(OR)
A significant advantage of this method is the ability to perform it as a "Barbier-type" reaction, where the this compound, magnesium metal, and boron reagent are all present in a one-pot setup. This approach minimizes the formation of Wurtz coupling byproducts, which can be an issue with reactive allylic halides.[2]
Transition-Metal-Catalyzed Borylation
Modern organic synthesis increasingly relies on transition-metal catalysis for C–B bond formation due to its high efficiency and functional group tolerance.[4][5] While protocols for the direct borylation of aryl halides are well-established, methods for alkyl halides are also prevalent.[6] Palladium- and copper-based catalysts are commonly used to couple alkyl halides with diboron reagents like bis(pinacolato)diboron (B₂pin₂).
General Reaction: Crotyl-Br + B₂pin₂ --[Pd or Cu catalyst, Base]--> Crotyl-Bpin + X-Bpin
This method offers a direct route from the bromide to the boronate ester under relatively mild conditions. The choice of ligand is crucial for achieving high efficiency and selectivity.[7]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions.[8] This approach can be applied to the synthesis of alkylboronates from alkyl halides. The process typically involves the single-electron reduction of the alkyl halide by an excited photocatalyst to generate an alkyl radical. This radical is then trapped by a suitable boron-containing species. While specific protocols for this compound are less common, general methods for alkyl bromides can be adapted.[9]
Conceptual Reaction Pathway:
-
A photocatalyst (PC) absorbs visible light to form an excited state (PC*).
-
PC* reduces this compound to a crotyl radical and bromide anion.
-
The crotyl radical reacts with a diboron reagent to form the crotylboronate.
This cutting-edge technique avoids the use of stoichiometric organometallic reagents and often proceeds at room temperature, offering a green chemistry alternative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of crotylboronates and related allylboronates from their corresponding bromides.
| Method | Reagents | Product | Yield (%) | E/Z Ratio | Reference |
| Grignard-Mediated | This compound (90:10 E/Z), Mg, Pinacolborane (HBpin) | Crotylboronic acid pinacol ester | 90% | N/A | [10],[1] |
| Grignard-Mediated | Allyl bromide, Mg, Pinacolborane (HBpin) | Allylboronic acid pinacol ester | 98% | N/A | [3] |
| Pd-Catalyzed | Aryl Bromides, Bis(pinacolato)diboron | Arylboronic acid pinacol ester | 70-98% | N/A | [7] |
Note: Data for direct transition-metal or photoredox catalyzed borylation of this compound is not extensively documented in dedicated studies; the table includes closely related or analogous transformations to provide context.
Experimental Protocols
Protocol 1: Grignard-Mediated Synthesis of Crotylboronic Acid Pinacol Ester (Barbier Conditions)
This protocol is adapted from established procedures for the synthesis of allyl and benzyl boronates under Barbier conditions, which is particularly effective for reactive halides like this compound.[2]
Materials:
-
Magnesium turnings (1.2 equiv)
-
This compound (mixture of E/Z isomers, 1.0 equiv)
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane, HBpin) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equiv) and a crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Briefly heat the flask with a heat gun until the iodine color disappears, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction: Add the remaining THF. Prepare a solution of this compound (1.0 equiv) and pinacolborane (1.1 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add the this compound/pinacolborane solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-3 hours until the magnesium is consumed. Monitor the reaction progress by TLC or GC-MS.[10]
-
Workup: Cool the reaction flask in an ice bath. Quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the crotylboronic acid pinacol ester as a clear oil.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic pathways and logical relationships described.
Caption: Overview of synthetic routes from this compound to crotylboronate esters.
Caption: Stepwise pathway for the Grignard-mediated synthesis of crotylboronates.
References
- 1. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Crotyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of crotyl bromide with various nucleophiles. The methodologies described herein are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document covers several key palladium-catalyzed reactions, including the Tsuji-Trost, Negishi, Suzuki, and Stille couplings, with a focus on regioselectivity and reaction optimization.
Introduction to Palladium-Catalyzed Crotylation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The use of this compound as an electrophile in these reactions allows for the introduction of a versatile four-carbon building block. A key challenge and area of interest in these reactions is the control of regioselectivity, as nucleophilic attack can occur at either the α- (branched) or γ- (linear) position of the crotyl moiety. The choice of catalyst, ligands, and reaction conditions can significantly influence the product distribution.
The general catalytic cycle for these reactions involves the oxidative addition of this compound to a palladium(0) complex to form a π-allylpalladium(II) intermediate. Subsequent nucleophilic attack on this intermediate, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.
Tsuji-Trost Allylic Alkylation with this compound
The Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation that is particularly effective with "soft" nucleophiles, such as stabilized carbanions derived from β-dicarbonyl compounds.[1][2] This reaction is a reliable method for the formation of C-C bonds under relatively mild conditions.
Regioselectivity in Tsuji-Trost Crotylation
In the Tsuji-Trost reaction with unsymmetrical allylic electrophiles like this compound, the nucleophile can attack either the more substituted (α) or the less substituted (γ) carbon of the π-allyl intermediate. Generally, for soft nucleophiles, the attack occurs at the less sterically hindered γ-position, leading to the linear product.[1] However, the choice of ligands and other reaction parameters can influence this selectivity.
Quantitative Data for Tsuji-Trost Crotylation
The following table summarizes representative data for the palladium-catalyzed allylic alkylation of a soft nucleophile with an allylic bromide, which serves as a model for crotylation.
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Dimethyl Malonate | Allylic Bromide | Pd(PPh₃)₄ (5) | - | t-BuOK | THF | 50 | 12 | 90 | Linear Alkylated Product |
Data is based on a representative Tsuji-Trost protocol.[2]
Experimental Protocol: Crotylation of Dimethyl Malonate
This protocol is adapted from a general procedure for the Tsuji-Trost allylic alkylation.[2]
Materials:
-
This compound
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add potassium tert-butoxide (2.0 equiv.).
-
Add anhydrous THF (to make a 0.3 M solution with respect to the electrophile) and cool the suspension to 0 °C.
-
Add dimethyl malonate (2.2 equiv.) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture in one portion.
-
Add a solution of this compound (1.0 equiv.) in THF dropwise over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Tsuji-Trost Crotylation
Caption: Workflow for the Tsuji-Trost Crotylation of Dimethyl Malonate.
Negishi Cross-Coupling with this compound
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][4] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.
Regioselectivity in Negishi Crotylation
The Negishi coupling of allylic zinc reagents with aryl halides has been shown to be highly regioselective. With appropriate ligand selection, it is possible to achieve completely linear-selective coupling. For instance, the use of bulky biarylphosphine ligands like CPhos can effectively suppress the formation of the branched isomer.[5]
Quantitative Data for Negishi Crotylation
The following table presents data for a highly linear-selective Negishi coupling of an allylic zinc reagent, which is analogous to the coupling of a crotyl zinc species.
| Entry | Nucleophile (Organozinc) | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | Prenylzinc Bromide | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ (1) | CPhos (2) | THF | 25 | 30 | 94 | >99:1 |
Data adapted from a study on linear-selective Negishi coupling of allylic zinc reagents.[5]
Experimental Protocol: Negishi Coupling of an Aryl Bromide with a Crotyl Zinc Reagent
This protocol is based on general procedures for Negishi coupling.[5][6]
Materials:
-
Aryl bromide
-
Crotylzinc bromide (prepared in situ or commercially available)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and CPhos (0.02 equiv.).
-
Add anhydrous, degassed THF, followed by the aryl bromide (1.0 equiv.). Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the crotylzinc bromide solution (0.5 M in THF, 1.2 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Negishi Cross-Coupling
Caption: Generalized Catalytic Cycle for the Negishi Cross-Coupling Reaction.
Suzuki-Miyaura Cross-Coupling with this compound
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[7] This reaction is widely used in both academic and industrial settings due to the stability and low toxicity of the boronic acid reagents.
While specific examples with this compound are less common in introductory literature, the general principles apply. A key aspect is the activation of the organoboron species with a base to facilitate transmetalation.
Quantitative Data for Suzuki-Miyaura Coupling
The following table provides representative data for a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
This data is representative of a typical Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid with this compound
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Arylboronic acid
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a Schlenk tube, combine the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Cross-Coupling with this compound
The Stille coupling utilizes an organotin reagent as the nucleophile in a palladium-catalyzed reaction with an organic halide. Organostannanes are stable and tolerant of many functional groups, but their toxicity is a significant drawback.
Quantitative Data for Stille Coupling
The following table shows representative data for a Stille coupling reaction.
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyltributyltin | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 92 |
This data is representative of a typical Stille coupling.
Experimental Protocol: Stille Coupling of an Organostannane with this compound
This is a generalized protocol and requires careful handling of toxic organotin compounds.
Materials:
-
Organostannane (e.g., Aryltributyltin)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv.).
-
Add anhydrous, degassed toluene, followed by the organostannane (1.1 equiv.) and this compound (1.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and concentrate.
-
Purify the crude product by flash column chromatography. Due to the toxicity of tin byproducts, specialized purification techniques may be necessary.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organozinc and organotin reagents are often pyrophoric and/or toxic and must be handled under a strictly inert atmosphere with appropriate personal protective equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization for different substrates. BenchChem does not assume any liability for the use of this information.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Crotyl Bromide Substitution Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and improve yields in substitution reactions involving crotyl bromide.
Frequently Asked Questions (FAQs)
Q1: My this compound substitution reaction has a very low yield. What are the most common initial checks?
A1: When troubleshooting low yields, start with the fundamentals: reagent quality, reaction environment, and temperature.
-
Reagent Purity and Storage: this compound is often sold as a technical-grade mixture of cis- and trans-isomers, which may also contain 3-bromo-1-butene as an impurity.[1] Its stability is critical; it is flammable and should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place away from light.[2][3] Degradation can significantly impact your reaction. Consider purifying the reagent via distillation if its quality is uncertain.
-
Anhydrous Conditions: Many substitution reactions, especially those involving strong bases or organometallic reagents like Grignards, are highly sensitive to moisture.[4][5] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Traces of water can quench strong nucleophiles or bases and lead to hydrolysis byproducts.[4]
-
Inert Atmosphere: To prevent side reactions with atmospheric oxygen and moisture, conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). This is particularly crucial for organometallic intermediates.[4]
Q2: How do I choose the right solvent for my reaction to favor substitution over other pathways?
A2: The choice of solvent is critical as it directly influences the reaction mechanism (SN1 vs. SN2) and the nucleophile's reactivity.[6]
-
For SN2 Reactions: To promote a bimolecular substitution, use a polar aprotic solvent such as acetonitrile, acetone, or DMSO.[7] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective reactivity.[7]
-
For SN1 Reactions: To favor a unimolecular pathway, which proceeds through a carbocation intermediate, use a polar protic solvent like ethanol, methanol, or water.[6][8] These solvents stabilize the carbocation intermediate and the leaving group, facilitating the rate-determining ionization step.[8][9]
Q3: My reaction is producing a mixture of isomeric products (α- and γ-substitution). How can I control regioselectivity?
A3: this compound is an allylic halide, meaning its carbocation intermediate is resonance-stabilized. This allows a nucleophile to attack at two different positions (the α-carbon, C1, or the γ-carbon, C3), leading to isomeric products.[10] Controlling the reaction mechanism is key to controlling regioselectivity.
-
To favor α-substitution (direct substitution): Promote the SN2 mechanism . This involves a concerted, backside attack at the primary carbon, preventing rearrangement. Use a strong, non-hindered nucleophile, a polar aprotic solvent, and lower reaction temperatures.[11][12]
-
To favor γ-substitution (allylic rearrangement): Promote the SN1 mechanism . A polar protic solvent will stabilize the resonance-delocalized carbocation, often leading to the thermodynamically more stable product, which is frequently the result of γ-attack.[10][13]
Q4: I'm observing a significant amount of elimination byproducts. How can I minimize this?
A4: Elimination (E1/E2) is a common competing side reaction, especially when using basic nucleophiles.[8] To favor substitution:
-
Nucleophile/Base Selection: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases. Strongly basic and sterically hindered nucleophiles, such as tert-butoxide, will heavily favor elimination.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Substrate Structure: While you cannot change the this compound, be aware that substitution is favored on primary halides like this compound, but poor reaction conditions can still lead to elimination.[12]
Q5: My Grignard reaction with this compound is failing or giving low yield. What are the key troubleshooting steps?
A5: Grignard reactions require strict adherence to specific conditions due to the high reactivity of the organomagnesium reagent.[5]
-
Ensure Absolute Anhydrous Conditions: This is the most common point of failure. Dry all glassware thoroughly and use anhydrous ether (THF or diethyl ether).[4][14]
-
Activate the Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush them with a mortar and pestle before use, or use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane.[14]
-
Control Temperature and Addition: The formation of the Grignard reagent is exothermic. Add the this compound solution slowly to maintain a gentle reflux.[5] Overheating can promote side reactions like Wurtz coupling, where the Grignard reagent couples with unreacted this compound.[5]
-
Consider Low-Temperature Reactions: For sensitive substrates, preparing and using the Grignard reagent at low temperatures (-78 °C to 0 °C) can prevent unwanted side reactions.[15][16]
Troubleshooting Guides & Data
Guide 1: General Troubleshooting Workflow for Low Yield
The following workflow provides a systematic approach to diagnosing and resolving low yields in this compound substitution reactions.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. atlas.org [atlas.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Regioselectivity in Crotylation (α vs. γ)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and control the regioselectivity of crotylation reactions, specifically addressing the challenge of obtaining the desired α (branched) or γ (linear) addition product.
Frequently Asked Questions (FAQs)
Q1: My crotylation reaction is giving a mixture of α- and γ-isomers. What are the key factors that control this regioselectivity?
A1: The regioselectivity of crotylation is a delicate balance of several factors. The primary determinants include:
-
The nature of the crotylating agent: The metal or metalloid used (e.g., B, Si, Sn, In, Ir, Ru) and its ligands play a crucial role.
-
The structure of the crotylating agent: Whether you start with a crotyl halide, borane, silane, or another derivative can significantly influence the outcome.
-
Reaction conditions: Temperature, solvent, and the presence of Lewis or Brønsted acids can steer the reaction toward either the α- or γ-product.
-
The substrate: The steric and electronic properties of the aldehyde or ketone can also impact the regiochemical outcome.
Q2: How can I favor the formation of the α-crotylation (branched) product?
A2: To enhance the selectivity for the α-adduct, consider the following strategies:
-
Employ specific catalytic systems: Certain transition metal catalysts are known to exhibit high selectivity for the branched isomer. For instance, iridium-based catalysts used in transfer hydrogenation reactions have shown "complete levels of branched regioselectivity."[1] Similarly, specific ruthenium catalysts are reported to provide "complete control of regio-" selectivity, favoring the α-product.
-
Use of α-substituted allylating agents: Starting with an α-substituted reagent, such as α-methyl allyl acetate, in combination with an appropriate catalyst can direct the reaction towards the branched product.[1]
-
Consider aqueous media with specific metals: Metal-mediated allylations in the presence of water using indium, zinc, or tin have been shown to favor the α-adduct. The proposed mechanism involves the in-situ formation of a Lewis acid that can catalyze the isomerization of the initially formed γ-adduct to the more thermodynamically stable α-adduct.
Q3: What conditions are known to favor the γ-crotylation (linear) product?
A3: While many methods are optimized for α-selectivity, the γ-adduct is often the kinetically favored product in many traditional crotylation reactions. To favor the γ-product:
-
Use of traditional crotylmetal reagents: Crotylmagnesium, -lithium, and -zinc reagents often give the γ-adduct as the major product, especially at low temperatures where kinetic control is dominant.
-
Avoid conditions that promote equilibration: High temperatures, prolonged reaction times, and the presence of strong Lewis acids can lead to the isomerization of the γ-adduct to the α-adduct. Therefore, running the reaction at low temperatures and quenching it as soon as the starting material is consumed can help preserve the kinetic γ-product.
Troubleshooting Guides
Issue 1: Predominant formation of the undesired γ-isomer when the α-isomer is the target.
This is a common issue when the reaction conditions favor kinetic control over thermodynamic control.
Troubleshooting Steps:
-
Review your catalytic system: If you are not using a catalyst known for high α-selectivity, consider switching to an iridium or ruthenium-based system as mentioned in the FAQs.
-
Introduce a Lewis acid: The addition of a Lewis acid can promote the rearrangement of the γ-adduct to the α-adduct. However, the choice and amount of Lewis acid are critical and may require optimization.
-
Increase the reaction temperature: Higher temperatures can facilitate the equilibration to the more stable α-product. Monitor the reaction carefully, as side reactions may also be accelerated.
-
Change the solvent: The polarity of the solvent can influence the transition state energies. Experiment with different solvents to see if the α:γ ratio can be improved.
-
Modify the crotylating agent: Using a bulkier crotylating agent might sterically disfavor the formation of the γ-product.
Issue 2: A mixture of α- and γ-isomers is consistently obtained, and high selectivity for one isomer is required.
This indicates that the energy difference between the transition states leading to the two isomers is small under your current conditions.
Troubleshooting Steps:
-
Lower the reaction temperature: To increase selectivity, running the reaction at a lower temperature can amplify the small energy differences between the competing pathways, often favoring the kinetically controlled product (usually γ).
-
Optimize the Lewis acid: If a Lewis acid is being used, its identity and stoichiometry can be fine-tuned. Some Lewis acids may chelate to the carbonyl and the crotylating agent in a way that favors one regioisomer over the other.
-
Ligand modification: If you are using a transition metal catalyst, modifying the ligands can have a profound impact on regioselectivity. Bulkier or more electron-donating/withdrawing ligands can alter the steric and electronic environment around the metal center.
-
Re-evaluate the crotylating agent: The choice of the metal in your crotylating agent is fundamental. Crotylboronates, crotylsilanes, and crotyltin reagents can exhibit different regioselectivities under the same conditions.
Data Presentation
Table 1: Influence of Metal/Catalyst on α vs. γ Regioselectivity
| Crotylating Agent/Catalyst | Substrate | Solvent | Temperature (°C) | α:γ Ratio | Reference |
| Ir catalyst / α-methyl allyl acetate | Various aldehydes | THF | 80 | >99:1 | [1] |
| RuI(CO)₃(η³-C₃H₅) / JOSIPHOS ligand | Benzaldehyde | THF | 100 | >95:5 (α-favored) | |
| Crotylindium (from crotyl bromide) | Benzaldehyde | THF | 25 | Mixture | [2] |
| Crotylmagnesium bromide | Benzaldehyde | Et₂O | -78 | γ-major | General Knowledge |
| Crotylzinc bromide | Benzaldehyde | THF | 0 | γ-major | General Knowledge |
Table 2: Effect of Reaction Conditions on Regioselectivity
| Crotylating Agent | Substrate | Solvent | Temperature (°C) | Additive | α:γ Ratio | Reference |
| Crotyl-Indium | Aldehyde | Water | 25 | None | α-favored | |
| Crotyl-Indium | Aldehyde | THF | 65 | InCl₃ | Increased α | |
| Crotylboronate | Aldehyde | Toluene | -78 | None | γ-major | [3] |
| Crotylboronate | Aldehyde | Toluene | 25 | BF₃·OEt₂ | α/γ mixture | [4][5] |
Experimental Protocols
Protocol 1: Highly α-Selective Crotylation using an Iridium Catalyst
This protocol is adapted from literature describing transfer hydrogenative carbonyl crotylation.[1]
Materials:
-
[Ir(cod)Cl]₂
-
(S)-SEGPHOS (or other suitable chiral phosphine ligand)
-
4-cyano-3-nitrobenzoic acid
-
α-Methyl allyl acetate
-
Aldehyde
-
Anhydrous THF
-
Isopropanol (for reactions starting from the aldehyde)
Procedure:
-
In a glovebox, to a pressure tube, add [Ir(cod)Cl]₂ (2.5 mol %), (S)-SEGPHOS (5.5 mol %), and 4-cyano-3-nitrobenzoic acid (5.0 mol %).
-
Add anhydrous THF (to make a 0.5 M solution with respect to the aldehyde).
-
Add the aldehyde (1.0 equiv) and α-methyl allyl acetate (1.5 equiv).
-
If starting from an aldehyde, add isopropanol (2.0 equiv).
-
Seal the pressure tube and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 20-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the α-crotylated alcohol.
Protocol 2: General Procedure for γ-Selective Crotylation using a Grignard Reagent
This is a general protocol for a kinetically controlled crotylation.
Materials:
-
This compound or chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Aldehyde
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Prepare the crotylmagnesium halide by adding a solution of crotyl halide in anhydrous diethyl ether to a stirring suspension of magnesium turnings in diethyl ether under an inert atmosphere.
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
To this cold solution, add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the consumption of the aldehyde by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the γ-crotylated alcohol.
Mandatory Visualization
Caption: Troubleshooting workflow for poor regioselectivity in crotylation.
Caption: Kinetic vs. thermodynamic control in crotylation regioselectivity.
References
- 1. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allylation and Crotylation of Ketones and Aldehydes Using Potassium Organotrifluoroborate Salts under Lewis Acid and Montmorillonite K10 Catalyzed Conditions [organic-chemistry.org]
how to improve syn/anti diastereoselectivity in crotyl bromide additions
Welcome to the technical support center for diastereoselective crotyl bromide additions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crotylation reaction is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?
A1: Low diastereoselectivity is a common issue that can often be resolved by carefully considering the reaction mechanism and conditions. The stereochemical outcome of crotylation reactions is primarily dictated by the geometry of the six-membered, chair-like transition state (the Zimmerman-Traxler model). To improve selectivity, you can focus on the following factors:
-
Crotylating Reagent Geometry: The geometry of your crotylmetal reagent is critical. (E)-crotyl reagents strongly favor the formation of anti products, while (Z)-crotyl reagents favor syn products. Ensure the geometric purity of your starting this compound and the method of metalation effectively preserves this geometry.
-
Choice of Metal/Lewis Acid: The metal counterion or the Lewis acid catalyst plays a pivotal role. For reagents that proceed through a Type I (closed) transition state, the intrinsic geometry of the crotyl group is transferred. However, for Type II and III reagents, an external Lewis acid is required, and the reaction proceeds through an open transition state, where selectivity is less dependent on the initial olefin geometry. Using a Lewis acid that can chelate to the aldehyde substrate can enforce a rigid transition state, dramatically enhancing selectivity.
-
Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.[1]
Q2: How do I choose the right Lewis acid to favor a specific diastereomer (syn or anti)?
A2: The choice of Lewis acid is a powerful tool for controlling diastereoselectivity, primarily by influencing whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled (Felkin-Anh) pathway.
-
For syn selectivity (Chelation Control): If your aldehyde has a chelating group at the α- or β-position (e.g., -OH, -OR, -NR2, pyridyl), you can use a chelating Lewis acid to lock the conformation of the substrate. This forces the nucleophilic attack to occur from a specific face, leading to the syn product.
-
Good Chelating Lewis Acids: TiCl₄, SnCl₄, MgBr₂, ZnBr₂.[2]
-
These Lewis acids coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate.
-
-
For anti selectivity (Felkin-Anh/Non-chelation Control): If you want to favor the anti product, or if your substrate lacks a chelating group, you should use a non-chelating, sterically bulky Lewis acid. These Lewis acids coordinate only to the carbonyl oxygen, and stereoselectivity is governed by minimizing steric interactions as described by the Felkin-Anh model.
The diagram below illustrates the competing pathways.
Q3: My substrate has a chiral center. How does this affect the diastereoselectivity of the crotylation?
A3: The existing stereocenter in the aldehyde (substrate control) will create an intrinsic facial bias for the incoming nucleophile. This often follows the Felkin-Anh model for non-chelating conditions. However, this can lead to a "matched" or "mismatched" pairing with the stereochemical preference of the chiral crotylating reagent (reagent control).
-
Matched Pair: The facial bias of the aldehyde and the preference of the reagent work together, leading to very high diastereoselectivity.
-
Mismatched Pair: The facial bias of the aldehyde opposes the preference of the reagent, resulting in lower diastereoselectivity.
In challenging "mismatched" cases, the intrinsic preference of the aldehyde can sometimes be overcome by using a highly selective reagent or by switching to a catalyst-controlled reaction.[4] Some iridium and ruthenium-based catalysts can dictate the stereochemical outcome regardless of the substrate's inherent bias.[5][6]
Q4: Can solvent or concentration affect the selectivity?
A4: Yes, though their effects can be more subtle than the choice of Lewis acid or reagent.
-
Solvent: In reactions involving indium reagents, changing the solvent from methanol to DMF at low temperatures has been observed to slightly favor the syn-adduct.[7] For chelation control to be effective, weakly coordinating solvents like toluene or dichloromethane are often preferred, as they are less likely to compete with the substrate for coordination to the Lewis acid.[8]
-
Concentration: In certain iridium-catalyzed anti-selective crotylations, increasing the reaction concentration (from 0.2 M to 1.0 M) has been shown to significantly improve the diastereomeric ratio.[5]
Data Summary: Lewis Acid and Substrate Effects
The following tables summarize quantitative data on how different factors affect the diastereoselectivity of crotylation reactions.
Table 1: Effect of Lewis Acid on Crotylation of Benzaldehyde with Potassium (E)-Crotyltrifluoroborate
| Entry | Lewis Acid | Temp (°C) | Time | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | BF₃·OEt₂ | -78 | 15 min | 93 | >98:2 |
| 2 | TiCl₄ | -78 | 1 h | 85 | >98:2 |
| 3 | SnCl₄ | -78 | 1 h | 80 | >98:2 |
| 4 | Sc(OTf)₃ | 25 | 24 h | 75 | >98:2 |
Data adapted from studies on potassium organotrifluoroborates, which show high intrinsic anti-selectivity with (E)-crotyl reagents. The Lewis acid primarily serves to accelerate the reaction.[1][3]
Table 2: Chelation vs. Non-Chelation Control in the Addition to α-Benzyloxypropanal
| Entry | Crotyl Reagent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Control Model |
| 1 | Crotyl-TiCl₃ | None | 95:5 | Chelation |
| 2 | Crotyl-SnBu₃ | BF₃·OEt₂ | 8:92 | Felkin-Anh |
| 3 | Crotyl-MgBr | None | 98:2 | Chelation |
This table illustrates the powerful directing effect of the Lewis acid. With chelating metals (Ti, Mg), the syn product dominates. With a non-chelating Lewis acid (BF₃·OEt₂), the selectivity inverts to favor the anti product.[2]
Key Experimental Protocols
Protocol 1: General Procedure for BF₃·OEt₂ Catalyzed Crotylation with Potassium Crotyltrifluoroborate
This protocol is effective for a wide range of aldehydes and generally provides high diastereoselectivity based on the geometry of the crotyltrifluoroborate salt.[1]
-
To a stirred solution of the desired aldehyde (1.0 mmol) in a dry solvent (e.g., THF or CH₂Cl₂, 5 mL) under an inert atmosphere (N₂ or Ar), add the potassium (E)- or (Z)-crotyltrifluoroborate salt (1.2 mmol).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.2 mmol) dropwise to the cooled suspension.
-
Stir the reaction at -78 °C and monitor its progress by TLC (typically complete within 15-60 minutes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis or GC/HPLC.
Mechanistic Visualizations
The stereochemical outcome of crotylation reactions is best understood by visualizing the transition state. The Zimmerman-Traxler model, which depicts a six-membered chair-like transition state, is widely accepted.
The geometry of the crotyl reagent dictates the position of the methyl group in the transition state. To avoid steric hindrance, the aldehyde's R group preferentially occupies an equatorial position. An (E)-crotyl reagent places its methyl group in a favorable equatorial position, leading to the anti product. A (Z)-crotyl reagent is forced to place its methyl group in a less favorable axial position, which leads to the syn product.
References
- 1. Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products from Crotyl Bromide by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of reaction products derived from crotyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of reaction products from this compound using column chromatography.
Question: My compound is not eluting from the column or is eluting very slowly.
Answer:
This is a common issue that can be caused by several factors. Here's a systematic approach to troubleshoot the problem:
-
Inappropriate Solvent System: The eluent may not be polar enough to move your product.
-
Solution: Gradually increase the polarity of your eluting solvent system. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. It is recommended to aim for an Rf value of approximately 0.2-0.4 on your analytical TLC plate for the best separation on a column.[1][2]
-
-
Compound Instability: Your product might be degrading on the silica gel, which is slightly acidic. Allylic systems can sometimes be sensitive to acidic conditions.
-
Solution: Deactivate the silica gel by preparing a slurry with your chosen solvent system containing 1-3% triethylamine. Flush the column with this solvent mixture before loading your sample.[1] Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
-
Poor Solubility: Your crude product may not have fully dissolved in the eluent before loading, or it may have precipitated at the top of the column.
-
Solution: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Question: My fractions are all mixed, and I'm not getting good separation between my product and impurities.
Answer:
Poor separation can be frustrating. Here are some potential causes and their solutions:
-
Overloading the Column: Applying too much sample for the amount of stationary phase will lead to broad bands and poor resolution.
-
Solution: As a general rule, use about 20-50 times the weight of silica gel to the weight of your crude sample.[3] For difficult separations, a higher ratio is recommended.
-
-
Column Packing Issues: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase.
-
Solution: Ensure your silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally preferred to minimize air bubbles and cracks.
-
-
Inadequate Rf Difference: The chosen solvent system may not be optimal for separating your product from impurities.
-
Solution: Re-evaluate your TLC solvent system. Experiment with different solvent mixtures to maximize the difference in Rf values (ΔRf) between your desired product and the impurities. Sometimes, switching to a completely different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can provide better selectivity.
-
-
Presence of Regioisomers or E/Z Isomers: Reactions with this compound can often lead to the formation of regioisomers (e.g., SN2 vs. SN2' products) or E/Z isomers, which can have very similar polarities.
-
Solution: Separating these isomers can be challenging. A shallow gradient elution, where the polarity of the eluent is increased very slowly over the course of the separation, can improve resolution.[4] In some cases, specialized chromatography, such as using silver nitrate-impregnated silica gel for E/Z isomers, may be necessary.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a reaction with this compound?
A1: Besides unreacted starting materials, common impurities include:
-
Regioisomers: this compound is an allylic halide and can undergo nucleophilic attack at either the alpha or gamma position, leading to a mixture of products.
-
E/Z Isomers: Commercial this compound is often a mixture of E and Z isomers, which can result in a corresponding mixture of E and Z products.
-
Byproducts from Grignard Reactions: If you are performing a Grignard reaction with crotylmagnesium bromide, biphenyl (if using bromobenzene to initiate the Grignard formation) and Wurtz coupling products can be significant byproducts.[6]
-
Elimination Products: Under basic conditions, elimination reactions can compete with substitution, leading to diene byproducts.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture where your desired product has an Rf value between 0.2 and 0.4. This range generally provides the best balance between separation and elution time.[2] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether until you achieve the desired Rf.
Q3: My product is an allylic alcohol. Are there any special precautions I should take during purification?
A3: Yes, allylic alcohols can be sensitive to the acidic nature of silica gel and may undergo rearrangement or dehydration. To mitigate this, you can:
-
Use deactivated silica gel (as mentioned in the troubleshooting section).
-
Use neutral or basic alumina as the stationary phase.
-
Work at lower temperatures if possible.
Q4: How can I visualize my spots on a TLC plate if they are not UV-active?
A4: Many compounds derived from this compound are not UV-active. In such cases, you can use a variety of staining solutions. A potassium permanganate (KMnO4) stain is particularly useful as it reacts with the double bond present in the crotyl group, appearing as a yellow or brown spot on a purple background. Iodine vapor is another general-purpose visualization agent that reacts with many organic compounds.
Data Presentation
The following table summarizes typical solvent systems and approximate Rf values for classes of compounds that may be present in a reaction mixture involving this compound. Note that these are illustrative, and the optimal conditions will depend on the specific structure of your compounds.
| Compound Class | Typical Solvent System (v/v) | Approximate Rf Range | Notes |
| Unreacted this compound | 100% Hexane or 98:2 Hexane:Ethyl Acetate | 0.8 - 0.9 | This compound is non-polar and will elute quickly. |
| Alkene/Diene Byproducts | 100% Hexane | 0.9 - 1.0 | These are typically very non-polar. |
| Allylic Ether Products | 95:5 to 80:20 Hexane:Ethyl Acetate | 0.4 - 0.7 | Polarity will depend on the other substituent on the ether. |
| Allylic Alcohol Products | 80:20 to 60:40 Hexane:Ethyl Acetate | 0.2 - 0.5 | More polar than the corresponding ethers. |
| Biphenyl (from Grignard) | 98:2 Hexane:Ethyl Acetate | 0.6 - 0.8 | Can often be separated from more polar alcohol products. |
Experimental Protocols
Detailed Methodology for Purification of an Allylic Ether via Williamson Ether Synthesis
This protocol outlines the purification of a generic allylic ether product formed from the reaction of a phenol with this compound.
1. Preparation of the Column:
- Select a glass column of appropriate size (a diameter-to-height ratio of about 1:10 to 1:20 is standard).
- Insert a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 0.5 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
- Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
- Add another thin layer of sand on top of the silica bed.
2. Sample Loading (Dry Loading Method):
- Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
- Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the initial eluent to the column, taking care not to disturb the top layer of sand.
- Begin collecting fractions in test tubes or vials.
- Monitor the elution of your compounds using TLC. Spot the starting material, the crude reaction mixture, and the collected fractions on the same TLC plate.
- If the product and impurities are not well-separated, consider using a gradient elution. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., from 2% ethyl acetate to 5%, then 10%, and so on).
4. Product Isolation:
- Once the TLC analysis shows which fractions contain your pure product, combine these fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified product.
- Confirm the purity of the final product by analytical techniques such as NMR, GC-MS, or HPLC.
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Poor Separation.
References
identifying and minimizing side products in crotyl bromide alkylations
Welcome to the technical support center for identifying and minimizing side products in crotyl bromide alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed in this compound alkylations?
A1: this compound is an electrophile that can lead to several side products depending on the nucleophile and reaction conditions. The most common side products include:
-
Regioisomers (α- and γ-alkylation): Nucleophilic attack can occur at either the α-carbon (C1, SN2 product) or the γ-carbon (C3, SN2' product) of the crotyl system. The ratio of these products is highly dependent on reaction conditions.
-
Overalkylation: With nucleophiles like primary or secondary amines, and thiols, the initial alkylation product can react further with this compound, leading to di- and poly-alkylated species.[1]
-
Elimination Products: Although less common with good nucleophiles, elimination reactions can occur, especially with sterically hindered substrates or strong, non-nucleophilic bases.
-
Disulfide Formation (with thiols): Thiol nucleophiles can be oxidized to form disulfide bonds, particularly in the presence of air (oxygen).[2]
Q2: How can I control the regioselectivity (α- vs. γ-alkylation) of the reaction?
A2: Controlling the regioselectivity is a key challenge. The outcome is determined by a balance of kinetic and thermodynamic factors:[3]
-
Kinetic Control: Favors the formation of the less substituted (α) product. This is typically achieved using sterically hindered bases (like LDA), low temperatures, and short reaction times.[1]
-
Thermodynamic Control: Favors the more stable, more substituted (γ) product. This is promoted by using smaller, non-hindered bases (like NaH), higher temperatures, and longer reaction times to allow for equilibration.[3]
-
Solvent: The choice of solvent can influence the SN2 versus SN2' pathway. Polar aprotic solvents like THF, DMF, and DMSO are commonly used.[4]
Q3: What strategies can be employed to prevent overalkylation of amines?
A3: To favor mono-alkylation of primary amines, several strategies can be used:
-
Use of Excess Amine: Employing a large excess of the primary amine can statistically favor the reaction of this compound with the starting amine over the more nucleophilic secondary amine product.[1]
-
Use of Specific Bases: Cesium bases, such as cesium hydroxide, have been shown to promote selective mono-N-alkylation.[5]
-
Protonation Strategy: A method involving the use of the amine hydrobromide salt and a base can selectively deprotonate the primary amine for reaction, while the secondary amine product remains protonated and less reactive.[6]
Q4: How can I minimize disulfide bond formation when using thiol nucleophiles?
A4: Disulfide formation is an oxidative side reaction that can be minimized by:
-
Degassing Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) is crucial.[2]
-
Using Reducing Agents: Adding a non-nucleophilic reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can prevent oxidation and cleave any disulfide bonds that may form.[7]
-
Controlling pH: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) keeps the thiol group protonated and less susceptible to oxidation.[2]
Troubleshooting Guides
Issue 1: Low Yield and a Mixture of Regioisomers (α and γ Products)
| Possible Cause | Suggested Solution |
| Non-optimal reaction conditions for desired regioselectivity. | To favor the α-product (kinetic control) : Use a bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in a polar aprotic solvent like THF.[1] To favor the γ-product (thermodynamic control) : Use a smaller base like Sodium Hydride (NaH) at room temperature or slightly elevated temperatures.[3] |
| Incomplete reaction. | Ensure all reagents are pure and dry. Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction via in situ formation of the more reactive crotyl iodide. |
| Difficult purification. | The α- and γ-isomers can sometimes be difficult to separate. Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient for separation. |
Issue 2: Significant Overalkylation of Amine or Thiol Nucleophile
| Possible Cause | Suggested Solution |
| The mono-alkylated product is more nucleophilic than the starting material. | For primary amines : Use a 3 to 5-fold excess of the primary amine. The amine itself will act as the base.[8] For thiols : Use a slight excess of the thiol (e.g., 1.1 to 1.2 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine to deprotonate the thiol. |
| Reaction conditions favor further alkylation. | Perform the reaction at lower temperatures to slow down the rate of the second alkylation. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
Data Presentation
Table 1: Illustrative Regioselectivity in the Alkylation of a Ketone Enolate with this compound
| Entry | Base | Solvent | Temperature (°C) | α-Product (%) | γ-Product (%) |
| 1 | LDA | THF | -78 | >95 | <5 |
| 2 | NaH | THF | 25 | 20 | 80 |
| 3 | KHMDS | Toluene | -78 | >90 | <10 |
| 4 | NaOEt | Ethanol | 25 | 30 | 70 |
Note: The values in this table are illustrative and can vary depending on the specific ketone substrate.
Experimental Protocols
Protocol 1: Selective α-Alkylation of a Ketone Enolate (Kinetic Control)
This protocol is designed to favor the formation of the less substituted α-alkylation product.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Ketone substrate
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Add a solution of the ketone substrate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add this compound dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-N-Alkylation of a Primary Amine
This protocol aims to minimize overalkylation by using an excess of the primary amine.[8]
Materials:
-
Primary amine
-
This compound
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, combine the primary amine (3 equivalents) and this compound (1 equivalent).
-
If necessary, add a minimal amount of solvent (e.g., MeCN or DMF) to ensure mixing.
-
Seal the vial and heat to an appropriate temperature (e.g., 60-80 °C), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous NaHCO₃ solution to remove the amine hydrobromide salt.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: S-Alkylation of a Thiol Minimizing Disulfide Formation
This protocol is designed to prevent the oxidative formation of disulfide byproducts.
Materials:
-
Thiol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Degassed N,N-Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the thiol (1.1 equivalents) in degassed DMF, add potassium carbonate (1.5 equivalents).
-
If disulfide formation is a major concern, add a small amount of TCEP (0.05-0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).
-
Add this compound (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in this compound alkylation.
References
- 1. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing crotyl bromide decomposition at elevated temperatures
Welcome to the Technical Support Center for crotyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound, particularly at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is sensitive to heat, light, and air.[1] Exposure to elevated temperatures can lead to thermal decomposition. The allylic nature of the bromide makes it susceptible to both nucleophilic substitution (SN1 and SN2) and radical reactions.[2] Autocatalysis by hydrogen bromide (HBr), a potential decomposition product, can also accelerate degradation.[3]
Q2: What is the recommended storage temperature for this compound?
A2: To ensure stability, this compound should be stored in a refrigerator at temperatures between 2-8°C.[4][5] It should be kept in a tightly sealed container, in a dry and well-ventilated place, away from heat, sparks, and open flames.[6]
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented in readily available literature, the use of radical scavengers is a common strategy to prevent the decomposition of similar reactive compounds.[7] For analogous compounds like 3,3-dimethylallyl bromide, silver wool has been used as a stabilizer.
Q4: What are the likely decomposition products of this compound at elevated temperatures?
A4: The thermal decomposition of alkyl halides can proceed through various pathways, including the elimination of hydrogen bromide to form dienes. For this compound, this would likely result in the formation of 1,3-butadiene and hydrogen bromide. Radical pathways could lead to a wider range of oligomeric and polymeric materials.
Q5: How can I monitor the decomposition of my this compound sample?
A5: The purity and decomposition of this compound can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11][12] GC-MS can be used to separate and identify volatile decomposition products.[8][9][10][11][12] ¹H NMR spectroscopy can be used to observe changes in the chemical structure of the this compound and the appearance of new signals corresponding to degradation products.[13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound (yellowing or browning) | Exposure to light, air, or elevated temperatures leading to decomposition. | Store in an amber, tightly sealed container at 2-8°C. Purge the headspace with an inert gas like argon or nitrogen before sealing. |
| Unexpected side products in a reaction using this compound | Use of partially decomposed starting material. | Check the purity of the this compound using GC-MS or ¹H NMR before use. If impurities are detected, consider purification by distillation under reduced pressure. |
| Inconsistent reaction yields | Variable quality of the this compound due to ongoing decomposition. | Implement a strict storage and handling protocol. Use freshly opened or recently purified this compound for sensitive reactions. Consider adding a radical scavenger if compatible with the reaction chemistry. |
| Pressure buildup in the storage container | Formation of gaseous decomposition products (e.g., HBr, 1,3-butadiene). | Vent the container carefully in a well-ventilated fume hood before use. This indicates significant decomposition, and the purity of the material should be assessed. |
Experimental Protocols
Protocol 1: Monitoring this compound Purity by GC-MS
Objective: To determine the purity of a this compound sample and identify any volatile decomposition products.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C (use a lower temperature if inlet degradation is suspected)[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound (molecular weight: 135.00 g/mol ) and any other significant peaks.[16] Compare the mass spectra of the impurity peaks with a library (e.g., NIST) to identify potential decomposition products. The purity can be estimated by the relative peak areas.
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the thermal stability of this compound under elevated temperature conditions.
Methodology:
-
Sample Preparation: Aliquot the this compound sample into several small, sealed amber vials.
-
Storage Conditions: Place the vials in ovens at controlled elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended 2-8°C.
-
Time Points: Withdraw a vial from each temperature condition at specified time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the samples at each time point using the GC-MS protocol described above to quantify the remaining this compound and identify/quantify the major decomposition products.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. This data can be used to determine the rate of decomposition at different temperatures and estimate the shelf life under normal storage conditions using the Arrhenius equation.[1][5]
Visualizations
Decomposition Pathway of this compound
Caption: Potential thermal decomposition pathways of this compound.
Experimental Workflow for Accelerated Stability Testing
Caption: Workflow for an accelerated stability study of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. scribd.com [scribd.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound technical grade, 85 29576-14-5 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. Radical scavengers | Preventing polymerization|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Activity and Decomposition | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
optimizing reaction temperature for crotyl bromide with sensitive substrates
This guide provides troubleshooting advice and frequently asked questions for optimizing reactions involving crotyl bromide, particularly with temperature-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound with sensitive substrates?
When working with delicate substrates, the main challenges include:
-
Substrate Degradation: Sensitive functional groups may not withstand elevated temperatures, leading to decomposition.
-
Side Reactions: Higher temperatures can promote undesired side reactions such as elimination or rearrangement of the substrate or product.
-
Lack of Selectivity: this compound is an ambident electrophile, which can lead to a mixture of α- and γ-alkylation products. Temperature can influence the ratio of these products.
-
Low Yield: Competing reactions and substrate degradation can significantly lower the yield of the desired product.
Q2: How does reaction temperature influence the regioselectivity (α vs. γ-alkylation) of this compound reactions?
The regioselectivity of reactions with this compound can be highly dependent on the reaction conditions, including temperature. Generally, kinetic control, often favored at lower temperatures, can lead to the formation of one regioisomer, while thermodynamic control at higher temperatures may favor the other, more stable isomer. The specific outcome depends on the nucleophile, solvent, and catalyst used.
Q3: What is a good starting point for optimizing the reaction temperature?
A good starting point for a reaction with a new, sensitive substrate is typically a low temperature, such as -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath). This minimizes the risk of substrate degradation and often provides better kinetic control over regioselectivity. The temperature can then be gradually increased if no reaction is observed.
Q4: Can solvent choice help mitigate temperature-related issues?
Absolutely. The choice of solvent is crucial. Aprotic polar solvents like THF, DMF, or acetonitrile are common. The solvent's boiling point can also provide a ceiling for the reaction temperature, which can be a useful safety and control measure. For sensitive substrates, a solvent with a lower boiling point might be advantageous to prevent accidental overheating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Reaction temperature is too low, providing insufficient activation energy. | Gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each stage. |
| Substrate or reagent degradation. | Run the reaction at a lower temperature. Consider a more active catalyst or a different base that allows for lower reaction temperatures. | |
| Multiple Products (Poor Selectivity) | Temperature is too high, leading to a loss of kinetic control and formation of thermodynamic byproducts. | Decrease the reaction temperature. Screen a range of temperatures from -78 °C to room temperature to find the optimal point for selectivity. |
| The chosen solvent is promoting side reactions. | Experiment with different solvents (e.g., switch from a polar protic to a polar aprotic solvent). | |
| Substrate Decomposition | The reaction temperature is too high for the sensitive functional groups on the substrate. | The primary solution is to lower the reaction temperature significantly. If the reaction does not proceed at lower temperatures, a different synthetic route that avoids high temperatures may be necessary. |
| Formation of Elimination Byproducts | The base is too strong or the temperature is too high, promoting elimination over substitution. | Use a milder, non-nucleophilic base. Lower the reaction temperature to favor the substitution pathway. |
Experimental Protocols
General Protocol for Temperature Screening in a Crotylation Reaction
This protocol outlines a general method for determining the optimal reaction temperature for the alkylation of a sensitive nucleophile (Nu-H) with this compound.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the sensitive substrate (1.0 eq) and a suitable base (1.1 eq) in an anhydrous solvent (e.g., THF).
-
Initial Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add this compound (1.2 eq) to the cooled solution.
-
Initial Monitoring: Stir the reaction at -78 °C for 1-2 hours. Take an aliquot for analysis (TLC, LC-MS) to check for product formation.
-
Gradual Warming: If little to no reaction has occurred, allow the mixture to slowly warm to 0 °C. Hold at this temperature for another 1-2 hours and re-analyze.
-
Further Warming: If the reaction is still sluggish, remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25 °C). Monitor the reaction periodically.
-
Controlled Heating: If necessary, gently heat the reaction mixture in controlled increments (e.g., to 40 °C) using an oil bath.
-
Quenching and Workup: Once the reaction is complete or has reached optimal conversion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium chloride solution). Proceed with standard extraction and purification procedures.
Data Presentation
Table 1: Effect of Temperature on Yield and Selectivity
The following table illustrates hypothetical results for the reaction of a sensitive nucleophile with this compound, demonstrating the impact of temperature on the reaction's outcome.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of α-Product (%) | Yield of γ-Product (%) | Notes |
| -78 | 12 | 15 | 12 | 3 | Very slow reaction, but high α-selectivity. |
| 0 | 6 | 65 | 55 | 10 | Good conversion with good α-selectivity. |
| 25 (Room Temp) | 2 | 95 | 70 | 25 | High conversion, but reduced α-selectivity. |
| 50 | 1 | >99 | 60 | 35 | Fast reaction, but poor selectivity and some substrate degradation observed. |
Visualizations
Caption: Workflow for optimizing reaction temperature.
how to remove 3-bromo-1-butene impurity from crotyl bromide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of 3-bromo-1-butene impurity from crotyl bromide.
Troubleshooting Guide
Issue: Presence of 3-bromo-1-butene impurity in this compound.
The primary impurity in technical grade this compound (1-bromo-2-butene) is often its isomer, 3-bromo-1-butene. The presence of this impurity can affect the outcome of subsequent reactions. The most effective method for removing this impurity is fractional distillation under reduced pressure, taking advantage of the difference in their boiling points.
Solution: Purification by Fractional Distillation
Fractional distillation is the recommended method for separating 3-bromo-1-butene from this compound. Due to the tendency of these isomers to undergo thermal rearrangement, distillation should be performed at a reduced pressure to lower the boiling points and minimize isomerization.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry.
-
Use a calibrated thermometer to monitor the vapor temperature at the distillation head.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Procedure:
-
Charge the distillation flask with the impure this compound. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly evacuate the system to the desired pressure. A pressure of around 93 mm Hg is a good starting point.
-
Begin heating the distillation flask gently using a heating mantle.
-
The lower-boiling 3-bromo-1-butene will begin to distill first. Collect this initial fraction in a separate receiving flask.
-
Once the vapor temperature stabilizes at the boiling point of 3-bromo-1-butene at the working pressure, continue to collect this fraction until the temperature begins to rise.
-
Change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes again at the boiling point of this compound, collect the purified product in a clean, dry receiving flask.
-
Discontinue the distillation before the distillation flask goes to dryness.
-
-
Post-Distillation Handling:
-
The purified this compound should be stored in a cool, dark place, preferably in a refrigerator, to minimize isomerization back to the impurity.
-
Data Presentation: Physical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL) | Refractive Index (n20/D) |
| This compound (1-bromo-2-butene) | CH₃CH=CHCH₂Br | 135.00 | 97-99[1][2] | 1.312[1][2] | 1.480[1][2] |
| 3-bromo-1-butene | CH₂=CHCH(Br)CH₃ | 135.00 | 88.7[3] | 1.307[3] | 1.4686[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it important to use reduced pressure for the distillation?
A1: Both this compound and 3-bromo-1-butene can undergo allylic rearrangement, especially at elevated temperatures. This means that during heating, the desired this compound can convert into the 3-bromo-1-butene impurity, and vice versa. Performing the distillation under reduced pressure lowers the boiling points of the compounds, allowing the separation to occur at a lower temperature and minimizing this isomerization. One study reported the successful separation of these isomers by fractional distillation at 0°C.[4]
Q2: What type of fractionating column is best for this separation?
A2: A column with a high number of theoretical plates will provide the best separation. A Vigreux column is a simple option, but for more efficient separation, a packed column (e.g., with Raschig rings or metal sponges) is recommended.
Q3: How can I monitor the purity of the collected fractions?
A3: The purity of the fractions can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Refractive index measurements can also be used to assess the composition of the fractions, as the two isomers have different refractive indices.[4]
Q4: Are there any chemical methods to remove the 3-bromo-1-butene impurity?
A4: While fractional distillation is the most direct method, general purification procedures for alkyl halides can be employed as a preliminary step. This may include washing the crude bromide with water, followed by a wash with cold concentrated sulfuric acid, and then a final wash with a sodium carbonate solution to neutralize any remaining acid.[5] However, the effectiveness of this method for separating these specific isomers has not been extensively documented.
Q5: What are the storage conditions for purified this compound?
A5: Purified this compound should be stored at a low temperature (2-8°C) in a tightly sealed container, protected from light.[1][2] This is crucial to prevent the slow isomerization back to an equilibrium mixture containing 3-bromo-1-butene. At room temperature, the equilibrium mixture is approximately 86% this compound and 14% 3-bromo-1-butene.[4]
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Safe Workup and Quenching for Crotyl Bromide Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe workup and quenching procedures for reactions involving crotyl bromide. The following information is designed to address specific issues you may encounter during your experiments, ensuring both the integrity of your reaction and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation. It is also a lachrymator, meaning it can cause tearing. Due to its reactivity as an alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated chemical fume hood.
Q2: What are the most common quenching agents for unreacted this compound?
A2: Common quenching agents for this compound and other alkyl halides include nucleophilic reagents that can react with the electrophilic carbon of the C-Br bond. These include:
-
Aqueous solutions of amines: Dilute aqueous ammonia or secondary amines can effectively quench excess this compound.
-
Aqueous solutions of bases: Dilute sodium hydroxide or potassium hydroxide can hydrolyze this compound to crotyl alcohol.
-
Thiol reagents: While less common for routine quenching, thiols can also react with alkyl halides.
Q3: How do I choose the appropriate quenching agent?
A3: The choice of quenching agent depends on the reaction conditions and the stability of your desired product.
-
If your product is stable to basic conditions, a dilute aqueous base like sodium hydroxide is a cost-effective option.
-
If your product is base-sensitive, a milder nucleophile like aqueous ammonia or a dilute solution of a secondary amine may be preferable.
-
Consider the potential for side reactions. For example, using an amine as a quenching agent will produce a new amine byproduct.
Q4: What are the potential byproducts of quenching this compound?
A4: The primary byproduct of quenching will be the result of the reaction between this compound and the quenching agent.
-
Hydrolysis: Quenching with water or aqueous base will primarily form crotyl alcohol and potentially some isomeric butenols.
-
Amination: Quenching with ammonia or an amine will form the corresponding crotyl amine.
These byproducts are typically water-soluble or can be removed during the aqueous workup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Persistent two-phase mixture after quenching. | Incomplete reaction of this compound. | Add additional quenching agent and stir vigorously. Gentle warming may be required, but monitor for exotherms. |
| Formation of an emulsion during aqueous workup. | High concentration of salts or amphiphilic byproducts. | Add brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| Low yield of desired product after workup. | 1. Product is water-soluble. 2. Product degradation during workup. 3. Incomplete reaction. | 1. Back-extract the aqueous layers with a suitable organic solvent. 2. If the product is acid or base sensitive, ensure the workup is performed under neutral conditions. 3. Monitor the reaction to completion using an appropriate technique (e.g., TLC, GC, NMR) before quenching. |
| Presence of unexpected byproducts in the final product. | 1. Isomerization of the crotyl group. 2. Side reactions with the solvent or base. | 1. The crotyl group can exist as cis/trans isomers. Isomerization can sometimes be influenced by reaction conditions. Purification by chromatography may be necessary. 2. Ensure the reaction is run under an inert atmosphere if reagents are air or moisture sensitive. |
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure for an Alkylation Reaction with this compound
This protocol outlines a general procedure for a reaction where an amine is alkylated with this compound.
1. Reaction Quenching: a. Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to 0 °C in an ice bath. b. Slowly add a 1 M aqueous solution of ammonia to the reaction mixture with vigorous stirring. The addition should be done dropwise to control any potential exotherm. c. Continue stirring at 0 °C for 30 minutes to ensure all unreacted this compound is quenched.
2. Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Add deionized water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Shake the separatory funnel, venting frequently to release any pressure. d. Allow the layers to separate and drain the organic layer. e. Wash the organic layer sequentially with:
- Deionized water (2x)
- Brine (1x) f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
3. Purification: a. The crude product can be purified by column chromatography, distillation, or recrystallization as appropriate for the specific product.
Visualizing Workflows
Safe Quenching and Workup Decision Tree
Caption: Decision tree for selecting a quenching agent and navigating the workup process.
General Experimental Workflow
Caption: A generalized workflow for a typical organic synthesis involving this compound.
Safe Disposal of this compound Waste
All waste containing this compound or other halogenated organic compounds must be disposed of as hazardous waste.
-
Segregation: Keep halogenated waste streams separate from non-halogenated organic waste.
-
Labeling: Clearly label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture.
-
Containment: Use appropriate, sealed containers for waste collection.
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any waste containing this compound down the drain.
For further information, always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.
Technical Support Center: Managing Moisture-Sensitive Crotylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in moisture-sensitive crotylation reactions. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during moisture-sensitive crotylation reactions, offering potential causes and solutions in a question-and-answer format.
Question: My crotylation reaction is showing low or no product yield. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a moisture-sensitive crotylation reaction is a common issue that can often be attributed to the presence of water, which quenches the reactive organometallic reagents.[1][2] Here are several potential causes and their corresponding solutions:
-
Inadequate Drying of Glassware and Reagents: Trace amounts of water on glassware or in solvents and starting materials can significantly impact the reaction.[2]
-
Solution: Ensure all glassware is rigorously dried before use, either in a drying oven for at least 24 hours or by flame drying under a stream of inert gas.[2] Solvents should be freshly distilled from an appropriate drying agent.[3] Starting materials can be dried under high vacuum or by azeotropic distillation with a suitable solvent.
-
-
Improper Handling of Reagents: Exposure of moisture-sensitive reagents to the atmosphere, even briefly, can lead to decomposition.
-
Degraded Reagents: The crotylating agent may have degraded during storage.
-
Solution: If possible, titrate the reagent to determine its active concentration before use. Store reagents in a cool, dry place under an inert atmosphere. It is often best to use freshly prepared or newly purchased reagents.
-
-
Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and selectivity.[4]
-
Solution: Review the literature for the optimal temperature for your specific crotylation protocol. Lower temperatures (e.g., -78 °C to -100 °C) often lead to higher enantioselectivity.[4]
-
Question: I am observing poor diastereoselectivity or enantioselectivity in my chiral crotylation reaction. What could be the problem?
Answer:
Achieving high stereoselectivity is a critical aspect of many crotylation reactions. Poor selectivity can stem from several factors:
-
Presence of Impurities: Impurities in the aldehyde or crotylating agent can interfere with the stereochemical course of the reaction.
-
Solution: Purify the aldehyde (e.g., by distillation or chromatography) immediately before use. Ensure the purity of the crotylating agent.
-
-
Incorrect Reagent Geometry: The geometry of the crotylating agent (E vs. Z) dictates the stereochemistry of the product (anti vs. syn).[5]
-
Solution: Verify the isomeric purity of your crotylating agent. The choice of (E)- or (Z)-crotylboronate will determine the diastereomeric outcome.[5]
-
-
Reaction Temperature: As mentioned, temperature plays a crucial role in selectivity.
-
Solution: Lowering the reaction temperature can significantly enhance enantioselectivity.[4]
-
-
Inappropriate Chiral Ligand or Auxiliary: The choice of chiral ligand or auxiliary is paramount for enantioselective reactions.
-
Solution: Ensure you are using the correct enantiomer of the chiral ligand for the desired product stereochemistry. The ligand-to-metal ratio can also be a critical parameter to optimize.
-
Question: My reaction is messy, with multiple side products. How can I improve the reaction's cleanliness?
Answer:
The formation of multiple byproducts can complicate purification and reduce the yield of the desired product. Here are some strategies to minimize side reactions:
-
Slow Addition of Reagents: Adding the aldehyde slowly to the crotylating agent can help to control the reaction rate and minimize side reactions.
-
Use of Additives: In some cases, additives like Lewis acids or bases can improve the reaction's selectivity and reduce byproduct formation.[6] For instance, the use of anhydrous Na2CO3 and 4 Å molecular sieves has been shown to be beneficial in certain catalytic systems.[6]
-
Solvent Choice: The solvent can have a significant impact on the reaction outcome.
-
Purification of Starting Materials: Impurities in the starting materials can often lead to side reactions.
-
Solution: Ensure all starting materials are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: How do I properly set up a moisture-sensitive crotylation reaction?
A1: A typical setup involves using a Schlenk line or a glovebox to maintain an inert atmosphere. All glassware should be oven-dried or flame-dried.[2] Anhydrous solvents and reagents are transferred using syringes or cannulas.[2] The reaction is typically run under a positive pressure of an inert gas like argon or nitrogen.[3] A drying tube can be used to protect the reaction from atmospheric moisture.[2]
Q2: What is the best way to purify the product of a crotylation reaction?
A2: Purification typically involves quenching the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride), followed by an aqueous workup and extraction of the product into an organic solvent. The crude product can then be purified by techniques such as column chromatography, crystallization, or distillation.[8][9][10]
Q3: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A3: The enantiomeric excess is commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6][11] The diastereomeric ratio can often be determined by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude reaction mixture by integrating the signals corresponding to the different diastereomers.[12]
Q4: Can water ever be beneficial in a crotylation reaction?
A4: While crotylation reactions are generally highly sensitive to moisture, some specific protocols have been developed that can tolerate or even utilize water. For instance, some iridium-catalyzed reactions have been shown to proceed in the presence of water.[4] However, for most traditional crotylation reactions using organometallic reagents like organoboranes, the strict exclusion of water is critical for success.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various crotylation reaction protocols, providing a basis for comparison and optimization.
Table 1: Effect of Aldehyde Substituent on Yield and Selectivity in an Iridium-Catalyzed Crotylation
| Entry | Aldehyde | Yield (%) | anti:syn ratio | ee (%) |
| 1 | Benzaldehyde | 95 | >20:1 | 98 |
| 2 | 4-Methoxybenzaldehyde | 92 | >20:1 | 98 |
| 3 | 4-Nitrobenzaldehyde | 85 | >20:1 | 97 |
| 4 | 2-Naphthaldehyde | 91 | >20:1 | 98 |
| 5 | Cinnamaldehyde | 88 | 15:1 | 97 |
| 6 | Cyclohexanecarboxaldehyde | 82 | 10:1 | 96 |
Data adapted from a study on iridium-catalyzed transfer hydrogenative crotylation.[11] Conditions: [Ir(cod)Cl]₂, (S)-SEGPHOS, 4-CN-3-NO₂BzOH, α-methyl allyl acetate, alcohol substrate.
Table 2: Optimization of Reaction Concentration in a Catalytic Allylation
| Entry | Catalyst Loading (mol %) | Concentration (M) | Time (h) | er |
| 1 | 10 | 0.25 | 3 | 94:6 |
| 2 | 10 | 0.5 | 3 | 95:5 |
| 3 | 10 | 1.0 | 3 | 95:5 |
| 4 | 5 | 1.0 | 3 | 95:5 |
| 5 | 2 | 1.0 | 3 | 94:6 |
Data adapted from a study on catalytic enantioselective allylboration of aldehydes.[6] Conditions: Aldehyde, allylboronate, SnCl₄, diol ligand, Na₂CO₃, 4 Å molecular sieves, toluene, -78 °C.
Experimental Protocols
Protocol 1: General Procedure for Brown's Asymmetric Crotylation
This protocol is a generalized procedure based on the well-established Brown crotylation methodology.[4][5][13]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, place the chiral auxiliary (e.g., (+)- or (-)-Ipc₂BH).
-
Crotylating Agent Formation: Cool the flask to the desired temperature (typically -78 °C or -100 °C) in a dry ice/acetone or liquid nitrogen bath. Slowly add the crotylating precursor (e.g., the corresponding crotyl magnesium bromide) to the chiral auxiliary solution. Stir the mixture for 30-60 minutes to ensure complete formation of the B-crotyldiisopinocampheylborane reagent.
-
Aldehyde Addition: Add a solution of the aldehyde in a minimal amount of anhydrous solvent (e.g., diethyl ether or THF) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by the slow addition of a suitable reagent (e.g., 3N NaOH and 30% H₂O₂). Allow the mixture to warm to room temperature and stir for several hours.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Iridium-Catalyzed Asymmetric Crotylation from an Alcohol
This protocol describes a modern, catalytic approach to asymmetric crotylation.[11]
-
Catalyst Preparation: In a pressure tube under an inert atmosphere, combine [Ir(cod)Cl]₂ (2.5 mol %), (S)-SEGPHOS (5 mol %), and 4-cyano-3-nitrobenzoic acid (10 mol %).
-
Reagent Addition: Add the alcohol substrate (1.0 equiv), α-methyl allyl acetate (1.5 equiv), and anhydrous THF.
-
Reaction: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 90 °C) for the required time (e.g., 20 hours).
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the desired homoallylic alcohol.[11]
Visualizations
Caption: Workflow for a moisture-sensitive crotylation reaction.
Caption: Troubleshooting logic for low-yield crotylation reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. tminehan.com [tminehan.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ( Z )-α-Boryl-crotylboron reagents via Z -selective alkene isomerization and application to stereoselective syntheses of ( E )-δ-boryl- syn -homoallyl ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00226J [pubs.rsc.org]
- 13. air.unimi.it [air.unimi.it]
issues with crotylmetal reagent isomerization during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotylmetal reagents. The information herein is designed to help you address common challenges, particularly those related to reagent isomerization during synthesis.
Troubleshooting Guide
Q1: My crotylation reaction is giving a low E/Z ratio of the desired product. How can I improve the stereoselectivity?
Low E/Z selectivity is a common issue stemming from the isomerization of the crotylmetal reagent. The stability of the (E)- and (Z)-isomers is highly dependent on the metal and reaction conditions.
Possible Causes and Solutions:
-
Reagent Choice: The choice of metal is critical. Alkali metal reagents are prone to isomerization and often need to be generated and used in-situ[1]. Crotylboronates and crotylsilanes generally offer higher stereochemical stability. For instance, allylchromium reagents rapidly equilibrate to the thermodynamically favored (E)-isomer, leading to stereoselective reactions[1].
-
Temperature Control: Higher temperatures can promote isomerization. Running the reaction at lower temperatures (e.g., -78 °C) can help preserve the initial geometry of the reagent.
-
In Situ Generation: For reagents that are known to isomerize upon storage, such as certain crotylboranes, in situ generation is recommended to ensure high stereochemical purity[1].
-
Lewis Acid Additives: The presence of Lewis acids can influence the transition state and, consequently, the stereochemical outcome. For example, the addition of SnCl₄ to reactions involving chiral diol-modified allylboronates has been shown to improve E/Z selectivity[2].
Q2: I am observing poor diastereoselectivity in my crotylation reaction with a chiral aldehyde. What factors could be at play?
Poor diastereoselectivity in reactions with chiral substrates can be due to a mismatch between the facial selectivity of the aldehyde and the stereochemical preference of the crotylmetal reagent.
Troubleshooting Steps:
-
Reagent-Control vs. Substrate-Control: Determine whether the reaction is under reagent or substrate control. Highly stereoselective reagents, like Brown's chiral crotylboranes, can often override the inherent facial preference of the aldehyde[1]. If substrate control is desired, a less stereoselective achiral crotylmetal reagent might be more appropriate.
-
Chelation vs. Non-Chelation Model: The stereochemical outcome can often be predicted by the Zimmerman-Traxler model, which involves a closed, six-membered transition state[1][2]. For aldehydes with a chelating group, the Felkin-Anh model might be more predictive. Consider using a chelating metal (like Mg or Zn) to enforce a specific transition state geometry.
-
Protecting Groups: The nature of the protecting group on the chiral aldehyde can influence the steric environment and chelation potential, thereby affecting diastereoselectivity.
Q3: My reaction yield is low, and I suspect the crotylmetal reagent is decomposing. How can I improve the stability and reactivity?
Low yields can be attributed to reagent decomposition, low reactivity, or issues during workup.
Potential Solutions:
-
Inert Atmosphere: Crotylmetal reagents are often sensitive to air and moisture. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Reagent Purity: The purity of the starting materials, including the crotyl source and the metal, is crucial. Impurities can lead to side reactions and decomposition.
-
Transmetalation: In some cases, transmetalating from a more reactive metal (e.g., an alkali metal) to a less reactive one (e.g., tin or silicon) can "tame" the reagent's reactivity and improve its stability and selectivity[1].
-
Workup Procedure: Products of crotylation reactions may be sensitive to acidic or basic conditions during workup. It is advisable to test the stability of the product under the planned workup conditions on a small scale first.
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between (E)- and (Z)-crotylmetal reagents?
Generally, (E)-substituted reagents tend to react faster than their (Z) stereoisomers[1]. This difference in reactivity can sometimes be exploited for kinetic resolution to enrich the allylmetal reagent[1].
Q2: How should I store my crotylmetal reagents to prevent isomerization?
Many crotylmetal reagents, particularly those of alkali metals and some boron derivatives, are prone to isomerization upon storage and should be generated and used immediately[1]. Allyl reagents, in contrast, are often more stable and can be stored as stock solutions under an inert atmosphere[1]. Always refer to the specific literature for the stability of the particular reagent you are using.
Q3: Can I use Lewis acids to catalyze my crotylation reaction?
Yes, Lewis acids are often used to activate the aldehyde substrate, especially when using less reactive crotylmetal reagents like allylsilanes and allylstannanes[1]. However, the addition of a Lewis acid can alter the reaction mechanism from a closed Zimmerman-Traxler transition state to an open transition state, which can affect the stereochemical outcome[2]. Careful selection of the Lewis acid and reaction conditions is necessary to achieve the desired stereoselectivity.
Quantitative Data on Diastereoselectivity
The diastereoselectivity of crotylation reactions is highly dependent on the specific reagents and conditions used. The following tables provide a summary of representative data from the literature.
Table 1: Diastereoselectivity in Iridium-Catalyzed Carbonyl Crotylation
| Entry | Ligand | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) |
| 1 | (S)-BINAP | Low | High |
| 2 | (S)-SEGPHOS | 7.4:1 | 95 |
| 3 | (S)-C3-TUNEPHOS | 8:1 | 97 |
Data sourced from a study on iridium-catalyzed anti-diastereo- and enantioselective carbonyl crotylation[3].
Table 2: Effect of α-Methyl Allyl Acetate Loading on Diastereoselectivity
| Entry | α-Methyl Allyl Acetate (mol%) | Diastereomeric Ratio (anti:syn) |
| 1 | 1000 | 3.0:1 |
| 2 | 500 | 3.7:1 |
| 3 | 200 | 4.3:1 |
Data illustrates that reducing the loading of the acetate increases the anti-diastereoselectivity in this specific iridium-catalyzed system[3].
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Enantioselective Crotylation of Aldehydes
This protocol is adapted from a highly practical method for the enantioselective crotylation of aldehydes.
Materials:
-
Crotylsilane reagent ((S,S)-1 or (S,S)-2)
-
Aldehyde
-
Scandium triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of the crotylsilane reagent (e.g., 650 mg of (S,S)-cis EZ-CrotylMix) in anhydrous CH₂Cl₂ (10 mL) at 0 °C, add the aldehyde (1.0 mmol).
-
Add Sc(OTf)₃ (5 mol%) to the mixture.
-
Stir the reaction vigorously for 1 hour at 0 °C. Note that Sc(OTf)₃ is sparingly soluble, and vigorous stirring is necessary.
-
After 1 hour, concentrate the reaction mixture under reduced pressure.
-
Treat the residue with Et₂O and proceed with a standard aqueous workup.
-
Purify the product by flash column chromatography.
This procedure has been shown to provide high yields and excellent diastereoselectivity (≥40:1 dr) and enantioselectivity (up to 94% ee) for a broad scope of aldehydes[4].
Visualizations
Caption: A workflow diagram illustrating key steps to minimize crotylmetal reagent isomerization during synthesis.
Caption: The Zimmerman-Traxler model for the reaction of an (E)-crotylboronate with an aldehyde, leading to the anti-product.
References
- 1. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A More Comprehensive and Highly Practical Solution to Enantioselective Aldehyde Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elimination Reactions with Hindered Bases
Welcome to the technical support center for the use of hindered bases in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize elimination reactions while avoiding unwanted substitution side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during elimination reactions with hindered bases.
Q1: My elimination reaction is giving a low yield of the desired alkene. What are the common causes?
A1: Low yields in elimination reactions can stem from several factors. Here's a systematic guide to troubleshooting:
-
Purity of Reagents and Solvents: Hindered bases, especially organometallic ones like LDA, are highly sensitive to moisture and air. Ensure all glassware is flame or oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Base Activity: Commercially available solutions of bases like LDA can degrade over time. It is often recommended to prepare LDA fresh before use or titrate commercial solutions to confirm their concentration. For solid bases like potassium tert-butoxide (KOtBu), ensure it has been stored under anhydrous conditions.
-
Reaction Temperature: Many elimination reactions require specific temperature control. For instance, LDA is typically used at low temperatures (-78 °C) to form kinetic enolates and prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition or equilibration to undesired products. Conversely, some eliminations with bases like DBU may require heating to proceed at a reasonable rate.
-
Insufficient Base: Ensure you are using a sufficient stoichiometric amount of the base. Typically, 1.1 to 1.5 equivalents are used to drive the reaction to completion.
-
Substrate Issues: If your substrate is particularly hindered or the target proton is not very acidic, the reaction may be sluggish. Increasing the reaction time or temperature may be necessary.
Q2: I'm observing a significant amount of substitution product instead of the expected elimination product. How can I fix this?
A2: The competition between substitution (SN2) and elimination (E2) is a common challenge. To favor elimination:
-
Increase Steric Hindrance of the Base: This is the primary reason for using a hindered base. If you are still getting substitution with a base like potassium tert-butoxide, consider an even bulkier base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).
-
Increase Steric Hindrance of the Substrate: Elimination is generally favored for tertiary and secondary substrates over primary substrates. For primary halides, a very hindered base is crucial to minimize SN2 competition.[1]
-
Increase Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is favored at higher temperatures (ΔG = ΔH - TΔS).[2]
Q3: My reaction produced the wrong alkene isomer. I expected the Hofmann product but got the Zaitsev product (or a mixture). Why?
A3: The regioselectivity of the elimination (Hofmann vs. Zaitsev) is dictated primarily by the steric bulk of the base.
-
Base is Not Hindered Enough: To reliably obtain the Hofmann (less substituted) product, a sterically demanding base is essential. Small bases like sodium ethoxide or hydroxide will favor the thermodynamically more stable Zaitsev (more substituted) product.
-
Equilibration: If the reaction conditions allow for the reversal of the initial deprotonation, the product ratio may shift towards the more thermodynamically stable Zaitsev alkene. This can sometimes occur if the reaction is run for too long or at too high a temperature.
-
Leaving Group: While less common, very bulky leaving groups (e.g., -NR3+ in a Hofmann degradation) can also promote the formation of the Hofmann product even with smaller bases.[3][4]
Q4: I am using DBU for an elimination. The reaction is slow or incomplete. What should I consider?
A4: While DBU is a strong base, it is not as basic as organolithium reagents or alkoxides.
-
Solvent Choice: DBU works well in a variety of aprotic solvents like THF, acetonitrile, or toluene. Ensure your substrate is soluble in the chosen solvent.
-
Temperature: Many DBU-mediated eliminations require heating (reflux) to proceed efficiently.[1]
-
Substrate and Leaving Group: The reaction rate is dependent on the substrate and the quality of the leaving group. Tosylates, mesylates, and iodides are often better leaving groups than chlorides and will react faster.
-
Moisture: DBU is hygroscopic. While not as sensitive as LDA, water can protonate DBU, reducing its effectiveness. Use anhydrous conditions for best results.
Data Presentation: Regioselectivity in E2 Reactions
The choice of base is critical for controlling the regiochemical outcome of an elimination reaction. Sterically hindered bases preferentially abstract the least sterically hindered proton to form the Hofmann product (less substituted alkene), while smaller bases favor abstraction of the proton that leads to the more thermodynamically stable Zaitsev product (more substituted alkene).
Table 1: Product Ratios for the Dehydrobromination of Alkyl Halides
| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |
| 2-Bromobutane | KOtBu in t-BuOH | 53 | 47 |
| 2-Bromopentane | KOtBu in t-BuOH | 66 | 34 |
| 2-Bromo-2-methylbutane | KOtBu in t-BuOH | 72 | 28 |
| 2-Bromo-2-methylbutane | KOEt in EtOH | 30 | 70 |
Data compiled from reference[5].
Experimental Protocols
Protocol 1: Hofmann Elimination of 2-Bromo-2-methylbutane using Potassium tert-Butoxide (KOtBu)
This protocol describes the E2 elimination of a tertiary alkyl halide to preferentially yield the less substituted alkene (Hofmann product) due to the steric bulk of potassium tert-butoxide.
Materials:
-
2-Bromo-2-methylbutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-Butanol or Tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble and flame-dry a round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen/argon inlet to ensure anhydrous conditions.
-
Base Preparation: Add anhydrous tert-butanol or THF to the flask, followed by potassium tert-butoxide (1.5 equivalents). Stir to form a solution or suspension.
-
Substrate Addition: Cool the mixture in an ice bath. Slowly add the 2-bromo-2-methylbutane (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C for tert-butanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Add pentane to dilute the mixture. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Separate the organic layer.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation or simple distillation to yield the crude alkene product.
-
Analysis: Analyze the product ratio (2-methyl-1-butene vs. 2-methyl-2-butene) using GC or 1H NMR spectroscopy.
Protocol 2: General Procedure for Dehydrohalogenation using DBU
This protocol outlines a general method for performing an E2 elimination using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic, sterically hindered amine base.
Materials:
-
Alkyl halide or sulfonate substrate (e.g., alkyl bromide, tosylate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Acetonitrile)
-
Diethyl ether or other extraction solvent
-
1M HCl solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen/argon atmosphere, add the alkyl halide substrate (1.0 equivalent) and the chosen anhydrous solvent.
-
Base Addition: Add DBU (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate's reactivity) and stir for 2-24 hours. Monitor the reaction's progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl to remove the DBU-hydrochloride salt. Follow with washes of water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by flash column chromatography or distillation.
Visualizations
The following diagrams illustrate key concepts and workflows for using hindered bases in elimination reactions.
Caption: Logic for choosing a base to favor elimination over substitution.
Caption: Steric hindrance directs bulky bases to the less hindered proton.
Caption: General experimental workflow for elimination with hindered bases.
References
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of Crotyl Bromide and Allyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bimolecular nucleophilic substitution (SN2) reactivity of crotyl bromide and allyl bromide. Understanding the relative reactivity of these allylic halides is crucial for designing and optimizing synthetic routes in medicinal chemistry and materials science, where the allylic moiety is a common structural motif. This document summarizes key factors influencing their reaction rates, presents available quantitative data, outlines a general experimental protocol for their kinetic analysis, and illustrates the underlying reaction mechanism.
Introduction to SN2 Reactivity in Allylic Systems
Allylic halides, such as allyl bromide and this compound, are known to exhibit enhanced reactivity in SN2 reactions compared to their saturated alkyl halide counterparts. This heightened reactivity is attributed to two primary factors:
-
Electronic Effects: The π-system of the adjacent double bond stabilizes the SN2 transition state. In this transition state, the central carbon atom is sp²-hybridized, and the p-orbital of this carbon can overlap with the p-orbitals of the double bond. This delocalization of electron density lowers the activation energy of the reaction.
-
Steric Effects: The planar sp²-hybridized carbons of the double bond can, in some conformations, reduce steric hindrance for the backside attack of the nucleophile compared to a fully sp³-hybridized system.
The key difference between allyl bromide and this compound is the presence of an additional methyl group in the latter. This methyl group can influence both electronic and steric factors, leading to a difference in their SN2 reactivity.
Quantitative Comparison of Reaction Rates
| Substrate | Relative Rate (krel) | Second-Order Rate Constant (k) (M-1s-1) | Conditions | Reference |
| Allyl Bromide | ~35-80 | Data not found | NaI in Acetone | General textbook data |
| n-Propyl Bromide | 1 | Data not found | NaI in Acetone | General textbook data |
| This compound | Data not found | Data not found | Data not found | Data not found |
Note: The relative rate for allyl bromide is a commonly cited approximation relative to ethyl or n-propyl bromide, highlighting its enhanced reactivity. Specific quantitative data for this compound was not found in the performed searches, but its reactivity is expected to be slightly lower than allyl bromide due to steric hindrance from the additional methyl group.
Factors Influencing the Reactivity of this compound
This compound exists as a mixture of (E) and (Z) isomers. The methyl group in this compound introduces steric hindrance that can affect the rate of SN2 reactions compared to allyl bromide. The approach of the nucleophile to the α-carbon can be impeded by this methyl group, particularly in the (Z)-isomer where the methyl group is on the same side as the substituent at the γ-carbon. This steric hindrance would be expected to decrease the reaction rate of this compound relative to allyl bromide.
Experimental Protocol: A General Method for Kinetic Analysis
The following is a generalized experimental protocol for comparing the SN2 reactivity of allyl bromide and this compound via the Finkelstein reaction with sodium iodide in acetone. This method relies on monitoring the formation of the sodium bromide precipitate or by quenching the reaction and analyzing the components using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Objective: To determine the second-order rate constants for the SN2 reaction of allyl bromide and this compound with sodium iodide in acetone.
Materials:
-
Allyl bromide
-
This compound (specify isomer if possible)
-
Sodium iodide (dried)
-
Acetone (anhydrous)
-
Standard solutions of known concentration for calibration (e.g., the expected alkyl iodide products)
-
Quenching solution (e.g., a dilute acid or a solution to precipitate excess iodide)
-
Internal standard for GC or NMR analysis (e.g., a non-reactive compound with a distinct signal)
Procedure:
-
Preparation of Reagents:
-
Prepare a standardized solution of sodium iodide in anhydrous acetone.
-
Prepare standardized solutions of allyl bromide and this compound in anhydrous acetone.
-
-
Reaction Setup:
-
In a constant temperature bath, allow the reagent solutions to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by mixing known volumes of the sodium iodide solution and the respective allylic bromide solution in a reaction vessel.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop the substitution.
-
Prepare the quenched samples for analysis by adding an internal standard.
-
-
Analysis:
-
Analyze the composition of each quenched aliquot using GC or ¹H NMR.
-
Determine the concentration of the reactant (allyl bromide or this compound) and/or the product (allyl iodide or crotyl iodide) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the allylic bromide versus time.
-
Use the integrated second-order rate law to determine the rate constant (k) from the slope of the appropriate plot (e.g., a plot of 1/[Reactant] vs. time for equimolar initial concentrations).
-
Reaction Mechanism and Logical Workflow
The SN2 reaction proceeds through a concerted, one-step mechanism. The nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.
A Comparative Analysis of Steric Effects in Crotyl Bromide and Methallyl Bromide for Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel therapeutic agents, a nuanced understanding of reaction kinetics and steric effects is paramount. The choice of alkylating agent in nucleophilic substitution reactions can significantly impact reaction rates, yields, and product distribution. This guide provides a detailed comparison of the steric effects of two common allylic bromides, crotyl bromide and methallyl bromide, in the context of S(_N)2 and S(_N)2' reactions. By examining their structural differences, we can predict and rationalize their reactivity profiles, offering valuable insights for reaction design and optimization.
Executive Summary
This compound and methallyl bromide, while both primary allylic halides, exhibit distinct reactivity patterns in nucleophilic substitution reactions due to subtle differences in their steric profiles. This compound, with a methyl group on the γ-carbon, is sterically less hindered at the α-carbon, favoring the direct S(_N)2 pathway. In contrast, methallyl bromide possesses a methyl group on the β-carbon, which introduces greater steric hindrance to the backside attack required for an S(_N)2 reaction. This steric impediment in methallyl bromide can lead to a slower S(_N)2 reaction rate compared to this compound and may increase the propensity for the alternative S(_N)2' pathway.
Data Presentation: A Comparative Overview
| Parameter | This compound ((E)-1-bromo-2-butene) | Methallyl Bromide (3-bromo-2-methyl-1-propene) | Rationale |
| Substrate Type | Primary Allylic Bromide | Primary Allylic Bromide | Both are primary halides, but the position of the methyl group is the key differentiator. |
| Steric Hindrance at α-carbon | Lower | Higher | The methyl group in methallyl bromide is closer to the reaction center (β-position) than in this compound (γ-position), leading to greater steric shielding of the α-carbon.[1][2][3] |
| Predicted S(_N)2 Reaction Rate | Faster | Slower | Increased steric hindrance at the α-carbon in methallyl bromide is expected to decrease the rate of the bimolecular nucleophilic substitution.[1][2][3] |
| Potential for S(_N)2' Reaction | Lower | Higher | Significant steric hindrance at the α-carbon can make the γ-carbon a more accessible site for nucleophilic attack, favoring the S(_N)2' pathway. |
| Relevant A-Value (for a related group) | Vinyl group A-value: ~1.35-1.7 kcal/mol | - | The A-value of a vinyl group provides a measure of its steric demand, which is a component of the crotyl group. A-values for the full crotyl and methallyl groups are not commonly tabulated.[4] |
Experimental Protocols
To empirically determine the relative reactivities of this compound and methallyl bromide, a competitive reaction or parallel reactions can be conducted under controlled conditions. A common method for evaluating S(_N)2 reactivity is the Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide.
Experimental Protocol: Comparative S(_N)2 Reaction of this compound and Methallyl Bromide with Sodium Iodide in Acetone
Objective: To compare the relative rates of S(_N)2 reaction of this compound and methallyl bromide by monitoring the formation of a precipitate (NaBr) in acetone.
Materials:
-
This compound
-
Methallyl bromide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone for control reactions and cleaning
-
Test tubes
-
Pipettes or micropipettes
-
Water bath
-
Stopwatch
Procedure:
-
Preparation: Set up two separate, clean, and dry test tubes. Label one "this compound" and the other "Methallyl Bromide".
-
Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Initiation of Reaction: At time t=0, add 5 drops of this compound to its respective test tube and 5 drops of methallyl bromide to its. Immediately start the stopwatch.
-
Observation: Observe the test tubes for the formation of a white precipitate (sodium bromide), which is insoluble in acetone. Record the time at which the first sign of turbidity or precipitate appears for each reaction.
-
Confirmation: If no reaction is observed at room temperature after a set period (e.g., 15-20 minutes), the test tubes can be placed in a water bath at a controlled temperature (e.g., 50°C) to facilitate the reaction. Note the temperature and the time to precipitation.
-
Data Analysis: The reaction that forms a precipitate in a shorter amount of time is considered to have a faster S(_N)2 reaction rate.
Expected Outcome: Based on steric considerations, it is anticipated that this compound will react faster with sodium iodide in acetone, resulting in the earlier appearance of a sodium bromide precipitate compared to methallyl bromide.
Mandatory Visualization
Caption: Logical flow comparing steric effects of crotyl and methallyl bromide.
Caption: Comparison of SN2 transition states for crotyl and methallyl bromide.
Caption: Decision pathway for SN2 versus SN2' reactions based on steric hindrance.
Conclusion
The steric environment around the electrophilic carbon is a critical determinant of reactivity in S(_N)2 reactions. In comparing this compound and methallyl bromide, the position of the methyl group exerts a significant influence. The γ-methyl group in this compound presents minimal steric hindrance to the S(_N)2 transition state, allowing for a relatively fast reaction. Conversely, the β-methyl group in methallyl bromide creates a more sterically congested environment, which is expected to retard the S(_N)2 reaction rate and potentially open up the S(_N)2' pathway as a competitive alternative. For synthetic chemists, this understanding is crucial for selecting the appropriate allylic halide to achieve the desired reaction outcome and to control regioselectivity in nucleophilic substitution reactions. When a direct S(_N)2 reaction is desired, this compound would be the more suitable reagent, whereas if a mixture of S(_N)2 and S(_N)2' products is tolerable or desired, methallyl bromide could be employed, especially with bulkier nucleophiles.
References
A Comparative Guide: Crotylboronates vs. Crotyl Bromide for Stereoselective Aldehyde Addition
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The addition of a crotyl group to an aldehyde creates a homoallylic alcohol, a versatile building block rich in stereochemical information. Two of the most common methods to achieve this transformation involve the use of crotylboronates and crotyl bromide. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
The choice between crotylboronates and this compound hinges on factors such as the desired stereochemical outcome (syn vs. anti, and enantioselectivity), substrate scope, and reaction conditions. Generally, crotylboronates offer a higher degree of stereocontrol through a well-defined transition state, while this compound, used under Barbier-type conditions, presents a more direct and often more economical route, with stereoselectivity being highly dependent on the reaction conditions and metal promoter.
Performance Comparison: Stereoselectivity and Yield
The stereochemical outcome of the crotylation of aldehydes is dictated by the geometry of the crotyl reagent and the reaction mechanism. Crotylboronates react through a highly ordered, six-membered cyclic transition state, known as the Zimmerman-Traxler model.[1][2] This leads to a predictable transfer of the stereochemical information from the crotylboronate to the product. In contrast, the Barbier-type reaction of this compound with a metal can proceed through either a cyclic or an acyclic transition state, making the stereochemical prediction less straightforward.[3]
Crotylboronate Additions
The use of geometrically pure (E)- or (Z)-crotylboronates allows for the selective synthesis of anti or syn homoallylic alcohols, respectively. Furthermore, the incorporation of chiral auxiliaries or the use of chiral catalysts can render the reaction enantioselective.
Table 1: Stereoselective Addition of Crotylboronates to Aldehydes
| Entry | Aldehyde | Crotylboronate Reagent | Catalyst/Additive | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| 1 | Benzaldehyde | (Z)-α-Boryl-crotylboronate | None | >20:1 (syn) | - | 94 | [4] |
| 2 | Cyclohexanecarboxaldehyde | (Z)-α-Boryl-crotylboronate | None | >20:1 (syn) | - | 85 | [4] |
| 3 | Benzaldehyde | α-Borylmethyl-(Z)-crotylboronate | None | >50:1 (E) | 93% | 68 | [5][6] |
| 4 | 4-MeO-C₆H₄CHO | α-Borylmethyl-(Z)-crotylboronate | None | >50:1 (E) | 95% | 76 | [5][6] |
| 5 | Hydrocinnamaldehyde | Allylboronic acid pinacol ester | 10 mol% (R,R)-diol-SnCl₄ | >95:5 | 98:2 | 95 | [1] |
| 6 | Benzaldehyde | (E)-Crotylboronic acid pinacol ester | 10 mol% (S,S)-diol-SnCl₄ | >95:5 (anti) | 96:4 | 92 | [1] |
Data presented is a selection from the cited literature and is intended to be representative.
This compound (Barbier-Type) Additions
The stereoselectivity of Barbier-type reactions using this compound is highly influenced by the metal promoter (e.g., Sn, In, Bi) and the solvent system. These reactions are often performed in aqueous media, which can be advantageous from a green chemistry perspective. While generally less stereoselective than crotylboronate additions, certain conditions can favor the formation of one diastereomer.
Table 2: Stereoselective Addition of this compound to Aldehydes under Barbier Conditions
| Entry | Aldehyde | Metal Promoter | Solvent/Additive | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | Sn | 1.0 M HCl (aq) | 70:30 | 95 | [3][7] |
| 2 | 2-Methoxybenzaldehyde | Sn | 1.0 M HCl (aq) | 80:20 | 96 | [3][7] |
| 3 | Heptanal | Sn | 1.0 M HCl (aq) | 65:35 | 85 | [3][7] |
| 4 | 2-Hydroxybenzaldehyde | Sn | K₂HPO₄ (aq) | 70:30 | 88 | [3] |
| 5 | (R)-Cyclohexylideneglyceraldehyde | Bi | [bmim][Br] | High syn-selectivity | - | [8][9] |
Data presented is a selection from the cited literature and is intended to be representative. The diastereomeric ratio can be influenced by the specific reaction conditions.
Experimental Protocols
General Procedure for Enantioselective Crotylboration of Aldehydes
To a solution of the chiral diol (0.0275 mmol) in anhydrous toluene (1.0 mL) at room temperature is added a 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.025 mL, 0.025 mmol). The mixture is stirred for 15 minutes and then cooled to -78 °C. A solution of the allylboronic acid pinacol ester (0.275 mmol) in toluene is added, followed by the dropwise addition of the aldehyde (0.250 mmol).[1] The reaction is stirred at -78 °C for the specified time (typically 3-4 hours). The reaction is then quenched, and the product is isolated and purified using standard techniques. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC or GC analysis.
General Procedure for Tin-Mediated Barbier-Type Crotylation in Aqueous HCl
To a mixture of the aldehyde (0.2 mmol) and tin powder (0.5 mmol) in a 1.0 M aqueous HCl solution (2.0 mL) is added this compound (0.75 mmol) at room temperature.[3][10] The reaction mixture is stirred vigorously for the specified time (typically 15-60 minutes). Upon completion, the reaction is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the homoallylic alcohol. The diastereomeric ratio is determined by ¹H NMR spectroscopy.[3]
Mechanistic Considerations and Logical Relationships
The predictable stereochemical outcome of crotylboronate additions stems from the well-ordered Zimmerman-Traxler transition state. The geometry of the crotylboronate directly translates to the relative stereochemistry of the newly formed stereocenters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ( Z )-α-Boryl-crotylboron reagents via Z -selective alkene isomerization and application to stereoselective syntheses of ( E )-δ-boryl- syn -homoallyl ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00226J [pubs.rsc.org]
- 5. Development of α-Borylmethyl-(Z)-crotylboronate Reagent and Enantioselective Syntheses of (E)-δ-Hydroxymethyl-syn-homoallylic Alcohols via Highly Stereoselective Allylboration [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Diastereoselectivity of Crotyl-Tin and Crotyl-Chromium Reagents in Aldehyde Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of crotyl groups to aldehydes is a cornerstone of stereoselective synthesis, providing a reliable method for the construction of homoallylic alcohols with control over the relative stereochemistry of newly formed chiral centers. Among the array of organometallic reagents available for this transformation, crotyl-tin and crotyl-chromium reagents have emerged as powerful tools, each exhibiting distinct and often complementary diastereoselectivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of a reagent for a desired stereochemical outcome.
Executive Summary
This guide delves into the diastereoselective addition of crotyl-tin and crotyl-chromium reagents to aldehydes. Crotyl-chromium reagents, particularly in the context of the Nozaki-Hiyama-Kishi (NHK) reaction, are renowned for their high anti-diastereoselectivity, irrespective of the initial geometry of the crotyl halide. Conversely, the diastereoselectivity of crotyl-tin reagents is highly dependent on the geometry of the crotyl-tin precursor and the reaction conditions, notably the presence of a Lewis acid. Generally, (E)-crotyltin reagents favor the formation of syn-homoallylic alcohols, while (Z)-crotyltin reagents yield anti-products, with Lewis acid catalysis often enhancing this selectivity.
Data Presentation: Diastereoselectivity Comparison
The following table summarizes the diastereoselectivity observed in the reaction of crotyl-chromium and crotyl-tin reagents with various aldehydes.
| Reagent | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| (E/Z)-Crotyl Bromide / CrCl₂ | Benzaldehyde | THF, rt | <5:95 | [1] |
| (E/Z)-Crotyl Bromide / CrCl₂ | Cyclohexanecarboxaldehyde | THF, rt | <5:95 | [1] |
| (E/Z)-Crotyl Bromide / CrCl₂ | 2-Naphthaldehyde | THF, rt | <5:95 | [1] |
| (E)-Crotyltributyltin | Benzaldehyde | CH₂Cl₂, -78 °C | 45:55 | [2] |
| (E)-Crotyltributyltin / BF₃·OEt₂ | Benzaldehyde | CH₂Cl₂, -78 °C | 96:4 | [2] |
| (Z)-Crotyltributyltin | Benzaldehyde | CH₂Cl₂, -78 °C | 15:85 | [2] |
| (Z)-Crotyltributyltin / BF₃·OEt₂ | Benzaldehyde | CH₂Cl₂, -78 °C | 2:98 | [2] |
Reaction Mechanisms and Stereochemical Models
The distinct diastereoselectivity of crotyl-chromium and crotyl-tin reagents can be rationalized by their respective transition state models.
Crotyl-Chromium Reagents (Nozaki-Hiyama-Kishi Reaction): The high anti-selectivity of the NHK reaction is explained by a closed, chair-like Zimmerman-Traxler transition state.[3] The aldehyde substituent (R) occupies an equatorial position to minimize steric interactions, and the methyl group of the crotyl moiety also prefers an equatorial position, leading to the formation of the anti-product, regardless of the initial (E)- or (Z)-geometry of the crotyl halide.[1]
Caption: Zimmerman-Traxler model for the NHK reaction.
Crotyl-Tin Reagents: The diastereoselectivity of crotyl-tin reactions is highly dependent on the reaction conditions. In the absence of a strong Lewis acid, an open transition state may be operative, leading to lower diastereoselectivity. However, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), the reaction proceeds through a closed, chair-like transition state, similar to the Zimmerman-Traxler model. The Lewis acid coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity. The stereochemical outcome is then determined by the geometry of the crotyl-tin reagent. (E)-crotyltin leads to the syn-product, while (Z)-crotyltin leads to the anti-product.
Caption: Lewis acid mediated transition states for crotyl-tin reactions.
Experimental Protocols
Key Experiment 1: Nozaki-Hiyama-Kishi Crotylation of Benzaldehyde
Objective: To synthesize anti-1-phenyl-2-methylbut-3-en-1-ol using a crotyl-chromium reagent.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Crotyl bromide (mixture of E/Z isomers)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add chromium(II) chloride (8.0 eq).
-
Add anhydrous THF (53.0 mL) to the flask and stir the suspension.
-
In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and this compound (2.0 eq) in anhydrous THF (53.0 mL).
-
Add the solution from the dropping funnel to the stirred suspension of CrCl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the anti-homoallylic alcohol.[4]
Key Experiment 2: Lewis Acid-Mediated Crotylation of Benzaldehyde with (E)-Crotyltributyltin
Objective: To synthesize syn-1-phenyl-2-methylbut-3-en-1-ol using an (E)-crotyl-tin reagent and a Lewis acid.
Materials:
-
(E)-Crotyltributyltin
-
Benzaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron trifluoride etherate (1.1 eq) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of (E)-crotyltributyltin (1.2 eq) in anhydrous dichloromethane (10 mL) dropwise via the dropping funnel.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the syn-homoallylic alcohol.
Logical Workflow for Reagent Selection
The choice between crotyl-tin and crotyl-chromium reagents is primarily dictated by the desired diastereomer of the homoallylic alcohol product.
Caption: Decision tree for selecting between crotyl-chromium and crotyl-tin reagents.
Conclusion
Both crotyl-tin and crotyl-chromium reagents are valuable for the diastereoselective synthesis of homoallylic alcohols. Crotyl-chromium reagents offer a straightforward and reliable route to anti-products. Crotyl-tin reagents, in conjunction with Lewis acids, provide access to either syn- or anti-diastereomers with high selectivity, depending on the geometry of the starting crotyl-tin compound. The choice of reagent should be guided by the desired stereochemical outcome and the functional group tolerance required for the specific synthetic application. Careful consideration of the reaction mechanisms and transition state models allows for a predictable and controlled approach to the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origin of syn/anti diastereoselectivity in aldehyde and ketone crotylation reactions: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
A Researcher's Guide to Confirming the Stereochemistry of Crotylation Products
The precise determination of stereochemistry is a critical step in the synthesis of complex molecules, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms dictates biological activity. Crotylation reactions, which form carbon-carbon bonds and create new stereocenters, are a cornerstone of modern organic synthesis. Confirmation of the relative and absolute stereochemistry of the resulting homoallylic alcohols is paramount. This guide provides a comparative overview of the most common and powerful analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
Each technique offers distinct advantages and is suited to different stages of research and development. NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous solid-state structure, and chiral HPLC is a powerful tool for assessing enantiomeric purity and for preparative separation.
| Method | Principle | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | ||||||
| Mosher's Ester Analysis | Derivatization with a chiral reagent to form diastereomers with distinct NMR signals. | Absolute configuration of secondary alcohols. | 1-5 mg of pure alcohol. | Low to medium. | Does not require crystallization. | Indirect method, requires derivatization. |
| J-Coupling Analysis | Measurement of the through-bond coupling between adjacent protons. | Relative stereochemistry (syn vs. anti). | >1 mg of pure diastereomer. | High. | Non-destructive, provides conformational information. | Can be ambiguous in flexible acyclic systems. |
| NOE Spectroscopy | Measurement of through-space correlations between protons. | Relative stereochemistry. | >1 mg of pure diastereomer. | Medium. | Powerful for determining spatial proximity of atoms. | NOE effects are distance-dependent and can be weak. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D molecular structure, including absolute configuration. | High-quality single crystal (0.1-0.5 mm). | Low. | Definitive method for structure elucidation. | Crystal growth can be a significant bottleneck. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers. | Micrograms to grams, depending on scale. | High. | Excellent for quantitative analysis and preparative separation. | Requires method development for each compound. |
NMR Spectroscopy: A Versatile Toolkit for Stereochemical Elucidation
NMR spectroscopy is arguably the most versatile tool for determining the stereochemistry of crotylation products in solution. A suite of NMR experiments can be employed to deduce both relative and absolute configurations.
Mosher's Ester Analysis for Absolute Configuration
The modified Mosher's method is a cornerstone for determining the absolute configuration of chiral secondary alcohols.[1] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA esters causes predictable chemical shift differences (Δδ = δS - δR) for protons near the newly formed stereocenter. A positive Δδ for protons on one side of the Mosher's ester plane and a negative Δδ on the other side reveals the absolute configuration.
Table 1: Representative Δδ (δS - δR) Values for a Mosher's Ester Analysis of a Homoallylic Alcohol
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (ppm) |
| H-2 | 5.25 | 5.20 | +0.05 |
| H-3 | 2.45 | 2.55 | -0.10 |
| H-4 | 5.80 | 5.82 | -0.02 |
| Me-5 | 1.70 | 1.65 | +0.05 |
J-Coupling Analysis for Relative Stereochemistry (syn vs. anti)
The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In the context of crotylation products, the coupling constant between the protons on the carbon bearing the hydroxyl group and the adjacent carbon of the alkyl chain can help distinguish between syn and anti diastereomers. In acyclic systems, intramolecular hydrogen bonding can lead to more rigid conformations, making the ³JHH values more diagnostic. Generally, for aldol-type products, a larger coupling constant is observed for the anti diastereomer compared to the syn diastereomer.[2]
Table 2: Typical ³JHH Coupling Constants for syn and anti Diastereomers of Homoallylic Alcohols
| Diastereomer | Typical ³J(H-C(OH)-C-H) (Hz) |
| syn | 2 - 5 |
| anti | 6 - 10 |
Nuclear Overhauser Effect (NOE) Spectroscopy for Relative Stereochemistry
NOE spectroscopy (NOESY) is a powerful technique that detects through-space interactions between protons that are in close proximity (< 5 Å).[3] This allows for the determination of the relative stereochemistry by observing correlations between protons that are on the same face of the molecule. For crotylation products, NOE correlations between the proton on the hydroxyl-bearing carbon and protons on the substituent of the adjacent stereocenter can provide clear evidence for the syn or anti relationship.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[4] The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. While it provides the most definitive structural proof, the primary challenge often lies in obtaining a crystal of suitable quality.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound and for the preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are among the most widely used for the separation of a broad range of chiral molecules, including alcohols.
Table 3: Example of Chiral HPLC Conditions for the Separation of Homoallylic Alcohol Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 1-Phenylbut-3-en-1-ol | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | R-enantiomer: 8.5, S-enantiomer: 10.2 |
| (E)-1-Phenylpent-3-en-1-ol | Chiralpak AD-H | Hexane/Ethanol (95:5) | 0.8 | R-enantiomer: 12.1, S-enantiomer: 13.5 |
Experimental Protocols
Mosher's Ester Analysis Protocol
-
Esterification:
-
To a solution of the chiral alcohol (1.0 eq) and pyridine (2.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add (R)-(-)-MTPA-Cl (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the (S)-MTPA ester by flash chromatography.
-
Repeat the procedure using (S)-(+)-MTPA-Cl to synthesize the (R)-MTPA ester.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA esters, as well as the starting alcohol, using the same solvent and concentration.
-
Assign the proton signals for both diastereomeric esters.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Stereochemical Assignment:
-
Construct a model of the MTPA esters, orienting the trifluoromethyl, methoxy, and phenyl groups according to the established conformational model.
-
Assign the protons with positive Δδ values to one side of the MTPA plane and protons with negative Δδ values to the other side to determine the absolute configuration of the alcohol.
-
J-Coupling Analysis Protocol
-
Sample Preparation: Prepare a solution of the purified diastereomer in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify the signals corresponding to the protons on the carbon bearing the hydroxyl group and the adjacent carbon.
-
Measure the coupling constant (³JHH) between these protons from the splitting pattern of the signals.
-
Compare the measured coupling constant to the typical values for syn and anti diastereomers to assign the relative stereochemistry.
-
NOESY Protocol
-
Sample Preparation: Prepare a solution of the purified diastereomer in a deuterated solvent.
-
NMR Acquisition: Acquire a 2D NOESY spectrum. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules) and the relaxation delay.
-
Data Analysis:
-
Process the 2D data to generate the NOESY spectrum.
-
Identify the diagonal peaks corresponding to the ¹H NMR spectrum.
-
Look for off-diagonal cross-peaks, which indicate spatial proximity between the correlated protons.
-
Correlate the observed NOEs with the expected spatial relationships for the syn and anti diastereomers to determine the relative stereochemistry.
-
X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Absolute Stereochemistry Determination: If a heavy atom is present, the absolute configuration can often be determined from the anomalous dispersion effects (Flack parameter).
Chiral HPLC Protocol
-
Column and Mobile Phase Screening: Screen a variety of chiral stationary phases and mobile phase compositions (typically mixtures of alkanes and alcohols) to find a system that provides baseline separation of the enantiomers.
-
Method Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee % = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100).
Visualizing the Workflows
Caption: General workflow for stereochemical analysis of crotylation products.
Caption: Workflow for Mosher's ester analysis.
Caption: Workflow for J-coupling and NOE analysis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
A Comparative Guide to Determining the E/Z Isomeric Ratio of Crotyl Bromide
For researchers, scientists, and drug development professionals working with crotyl bromide, accurate determination of the E/Z isomeric ratio is critical for ensuring reaction stereoselectivity, product purity, and, ultimately, the efficacy and safety of the final compound. This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, quantitative data for comparison, and visual workflows to aid in selecting the most suitable method for your specific needs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules, making it a primary method for determining the E/Z isomeric ratio of alkenes like this compound. The differentiation between the E and Z isomers is primarily based on the differences in the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
Key Principles
The key to distinguishing between the E and Z isomers of this compound in a ¹H NMR spectrum lies in the coupling constants between the vinylic protons.
-
E (trans) Isomer: The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 11-18 Hz.
-
Z (cis) Isomer: The vinylic protons are on the same side of the double bond, leading to a smaller coupling constant, generally between 6-14 Hz.
The isomeric ratio is determined by integrating the signals corresponding to a specific proton in each isomer and comparing their respective areas.
Experimental Protocol
A standard ¹H NMR experiment can be performed to determine the E/Z ratio of this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: A standard 1D proton experiment.
-
Key Parameters:
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification. A value of 10-30 seconds is recommended.
-
Pulse Angle: A 30° or 45° pulse angle can be used to shorten the experiment time while still allowing for adequate relaxation.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals corresponding to the vinylic protons of the E and Z isomers.
-
Calculate the E/Z ratio from the integral values.
Data Presentation
| Parameter | E-Crotyl Bromide (Predicted) | Z-Crotyl Bromide (Predicted) |
| Vinylic Proton (H-2) Chemical Shift (δ) | ~5.8 ppm | ~5.7 ppm |
| Vinylic Proton (H-3) Chemical Shift (δ) | ~5.9 ppm | ~5.8 ppm |
| Coupling Constant (J H-2, H-3) | ~15 Hz | ~10 Hz |
| CH₂Br Protons Chemical Shift (δ) | ~4.0 ppm | ~4.1 ppm |
| CH₃ Protons Chemical Shift (δ) | ~1.7 ppm | ~1.8 ppm |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Diagram of the ¹H NMR analysis workflow:
Caption: Workflow for E/Z ratio determination by ¹H NMR.
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique for volatile compounds like this compound. The E and Z isomers have slightly different boiling points and polarities, which allows for their separation on a suitable GC column. The ratio is determined by the relative areas of the peaks in the chromatogram.
Key Principles
The separation of E and Z isomers by GC is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. A polar stationary phase will interact more strongly with the more polar isomer, leading to a longer retention time. Generally, the Z-isomer is slightly more polar than the E-isomer.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) is suitable for quantitative analysis.
-
Column: A high-polarity capillary column is recommended for separating cis/trans isomers. A good choice would be a column with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAXetr).
-
Dimensions: 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 120 °C at a rate of 5 °C/min.
-
Final Hold: Hold at 120 °C for 2 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
If high accuracy is required, an internal standard can be added.
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times (the more polar Z-isomer is expected to have a slightly longer retention time on a polar column).
-
Integrate the peak areas for each isomer.
-
Calculate the E/Z ratio from the peak areas. It is advisable to determine the response factor for each isomer for accurate quantification.
Data Presentation
| Parameter | E-Crotyl Bromide (Expected) | Z-Crotyl Bromide (Expected) |
| Retention Time | Shorter | Longer |
| Peak Area | Proportional to concentration | Proportional to concentration |
| Resolution (Rs) | > 1.5 between the two isomer peaks |
Diagram of the GC analysis workflow:
Caption: Workflow for E/Z ratio determination by GC.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds, HPLC is a versatile alternative that can also be used to separate E/Z isomers of this compound. The choice of stationary phase is crucial for achieving separation.
Key Principles
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For E/Z isomers, which are diastereomers, their different shapes and polarities can be exploited for separation. A reversed-phase column where the stationary phase is nonpolar and the mobile phase is polar is a common choice.
Experimental Protocol
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient, as the double bond in this compound will absorb UV light (e.g., at 210 nm).
-
Column: A reversed-phase column with shape selectivity is recommended.
-
Option 1: A cholesterol-based column (e.g., Cogent UDC-Cholesterol™).
-
Option 2: A column with a stationary phase capable of π-π interactions, such as one with pyrenylethyl or nitrophenylethyl groups.
-
Dimensions: 4.6 mm internal diameter, 150-250 mm length, 5 µm particle size.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio will need to be optimized to achieve good separation. A good starting point would be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for the E and Z isomers.
-
Integrate the peak areas.
-
Calculate the E/Z ratio from the peak areas.
Data Presentation
| Parameter | E-Crotyl Bromide (Expected) | Z-Crotyl Bromide (Expected) |
| Retention Time | Dependent on column and mobile phase | Dependent on column and mobile phase |
| Peak Area | Proportional to concentration | Proportional to concentration |
| Resolution (Rs) | > 1.5 between the two isomer peaks |
Diagram of the HPLC analysis workflow:
Caption: Workflow for E/Z ratio determination by HPLC.
Comparison of Techniques
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear spin properties | Volatility and polarity | Polarity and shape |
| Sample Prep | Simple, non-destructive | Requires volatile solvent | Requires dissolution in mobile phase, filtration |
| Analysis Time | ~10-30 minutes per sample | ~15-30 minutes per sample | ~15-30 minutes per sample |
| Quantification | Excellent, direct molar ratio from integration | Good, requires response factor determination | Good, requires response factor determination |
| Sensitivity | Lower | High (FID) | Moderate (UV) |
| Instrumentation | Requires NMR spectrometer | Requires GC with appropriate column | Requires HPLC with appropriate column |
| Pros | - Provides structural confirmation- Non-destructive- Direct quantification | - High resolution- High sensitivity | - Versatile for a wide range of compounds- Room temperature operation |
| Cons | - Lower sensitivity- Higher instrument cost | - Sample must be volatile- High temperatures can cause degradation | - Method development can be more complex |
Conclusion
The choice of technique for determining the E/Z isomeric ratio of this compound depends on the specific requirements of the analysis.
-
¹H NMR Spectroscopy is the gold standard for unambiguous identification and direct quantification without the need for response factors, making it ideal for structural confirmation and accurate ratio determination in research and development settings.
-
Gas Chromatography is an excellent choice for routine quality control analysis due to its high resolution and sensitivity, especially when dealing with a large number of samples.
-
High-Performance Liquid Chromatography offers a viable alternative, particularly when GC is not available or if the sample matrix is not suitable for GC analysis.
For a comprehensive and robust analysis, it is often beneficial to use an orthogonal method (e.g., NMR and GC) to confirm the results. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently select the most appropriate method to ensure the quality and stereochemical integrity of their this compound samples.
A Comparative Analysis of SN1 and SN2 Reaction Pathways for Crotyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Crotyl bromide (1-bromo-2-butene), as a primary allylic halide, presents a compelling case study in the competitive nature of nucleophilic substitution reactions. Its structure allows for reaction via both SN1 and SN2 pathways, as well as their allylic rearrangement counterparts (SN1' and SN2'), making the product distribution highly sensitive to reaction conditions. This guide provides an objective comparison of these pathways, supported by established chemical principles and experimental data.
Introduction to SN1 and SN2 Mechanisms
Nucleophilic substitution reactions are fundamental in organic synthesis. The two primary mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), are distinguished by their kinetics and stereochemistry.
-
SN1 Reaction : A two-step process involving the formation of a carbocation intermediate. Its rate is dependent only on the concentration of the substrate.[1] This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that form stable carbocations.[2]
-
SN2 Reaction : A single, concerted step where the nucleophile attacks as the leaving group departs. Its rate depends on the concentration of both the substrate and the nucleophile.[1] This pathway is favored by polar aprotic solvents, strong nucleophiles, and sterically unhindered substrates.[2]
This compound is unique because as a primary halide, it is sterically accessible for SN2 attack. However, it can also ionize to form a resonance-stabilized allylic carbocation, making the SN1 pathway viable. This dual reactivity leads to a mixture of products, including the direct substitution product (1-substituted-2-butene) and the rearranged product (3-substituted-1-butene).
Quantitative Data Presentation
The following table summarizes the expected product distribution and relative reaction rates for this compound under conditions that favor either the SN1 or SN2 pathway. Due to the high reactivity of crotyl halides, reactions often proceed very quickly. For instance, in a qualitative study, crotyl chloride (an analogue of this compound) was observed to form a precipitate "instantaneously" under both SN1 (ethanolic silver nitrate) and SN2 (sodium iodide in acetone) conditions, highlighting its enhanced reactivity compared to saturated alkyl halides.[3]
| Parameter | SN2-Favoring Conditions | SN1-Favoring Conditions |
| Reaction Conditions | Strong Nucleophile (e.g., 0.5 M Sodium Ethoxide in Ethanol) | Weak Nucleophile / Solvolysis (e.g., 50:50 Ethanol/Water mixture) |
| Rate Law | Rate = k[this compound][Nucleophile] | Rate = k[this compound] |
| Primary Product(s) | Crotyl ethyl ether (Direct SN2 product) | Crotyl alcohol & Crotyl ethyl ether (SN1) + 3-Buten-2-ol & 1-Ethoxy-3-butene (SN1') |
| Expected Product Ratio | Predominantly direct substitution (SN2) with a minor rearranged product (SN2'). | A mixture of direct and rearranged substitution products. The ratio is highly dependent on the solvent system and the specific nucleophile. |
| Stereochemistry | Inversion of configuration at the alpha-carbon. | Racemization, as the nucleophile can attack the planar carbocation from either face. |
Experimental Protocols
Detailed methodologies for investigating the reactivity of this compound are provided below.
Experiment 1: Reaction with Sodium Ethoxide in Ethanol (SN2-Favoring)
Objective: To determine the product distribution of the reaction of this compound with a strong nucleophile.
Methodology:
-
Preparation of Sodium Ethoxide Solution (0.5 M): Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.15 g, 50 mmol) to 100 mL of absolute ethanol at 0 °C with stirring. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 50 mL of the 0.5 M sodium ethoxide solution.
-
Initiation: Add this compound (1.35 g, 10 mmol) to the stirred ethoxide solution.
-
Reaction: Heat the mixture to a gentle reflux for 1 hour.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of crotyl ethyl ether to the rearranged product.
Experiment 2: Solvolysis in Aqueous Ethanol (SN1-Favoring)
Objective: To determine the product distribution and kinetics of the solvolysis of this compound.
Methodology:
-
Reaction Setup: Prepare a 50:50 (v/v) mixture of ethanol and water. In a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C), place 100 mL of the aqueous ethanol solvent.
-
Initiation: Add this compound (1.35 g, 10 mmol) to the stirred solvent.
-
Monitoring the Reaction: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing 5 mL of a suitable solvent that will stop the reaction, such as acetone, and an internal standard for GC analysis (e.g., undecane).
-
Analysis: Inject the quenched samples into a GC-MS to monitor the disappearance of this compound and the appearance of the products (crotyl alcohol, crotyl ethyl ether, and 3-buten-2-ol). The product distribution can be determined from the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the products of the substitution reactions.
Protocol:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomeric products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector (MS) Temperature: 280 °C.
-
Identification: Products can be identified by comparing their mass spectra with a library (e.g., NIST) and by their retention times relative to authentic standards if available. The expected products have distinct boiling points: crotyl alcohol (~121 °C), 3-buten-2-ol (96-97 °C), and crotyl ethyl ether (boiling point estimated to be similar to other butyl ethers).[1][4][5]
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: The SN1 pathway for this compound proceeds via a resonance-stabilized allylic carbocation.
Caption: SN2 and SN2' pathways involve concerted attacks at the α- and γ-carbons, respectively.
Experimental Workflow
Caption: The experimental workflow for analyzing this compound substitution reactions.
Logical Relationships
Caption: The influence of nucleophile strength and solvent polarity on the reaction pathway.
References
A Comparative Analysis of Leaving Group Ability: Crotyl Bromide vs. Crotyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of these reaction rates is the nature of the leaving group. This guide provides an objective comparison of the leaving group ability of bromide and chloride in the context of an allylic system, specifically comparing crotyl bromide and crotyl chloride. This analysis is supported by theoretical principles and relevant experimental data to inform synthetic strategy and reaction design.
Theoretical Framework: Why Bromide is a Superior Leaving Group
The efficacy of a leaving group is intrinsically linked to its stability once it has departed from the substrate. In nucleophilic substitution reactions, the leaving group departs with a pair of electrons, forming a negatively charged ion. The more stable this anion, the better the leaving group.
Several key factors contribute to bromide's enhanced leaving group ability compared to chloride:
-
Atomic Size and Polarizability: Bromine is a larger atom than chlorine.[1] This larger size allows the negative charge of the bromide anion to be dispersed over a greater volume, reducing charge density and increasing its stability.[1] Furthermore, the larger electron cloud of bromide is more polarizable, meaning it can be more easily distorted. This polarizability helps to stabilize the transition state of the substitution reaction, lowering the activation energy.[1]
-
Basicity: A good leaving group should be a weak base. The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br-) is a weaker base than the chloride ion (Cl-), making it more willing to depart and exist as a stable anion in solution.
Enhanced Reactivity of Allylic Systems
Crotyl halides, as allylic systems, exhibit significantly higher reactivity in nucleophilic substitution reactions compared to their saturated counterparts (e.g., n-butyl halides). This increased reactivity is attributed to the stability of the allylic carbocation intermediate that can form, particularly in SN1 reactions.[2] The positive charge can be delocalized over two carbon atoms through resonance, which stabilizes the intermediate and the transition state leading to it. For SN2 reactions, the transition state is also stabilized due to orbital overlap with the adjacent pi system.[3][4]
Experimental Data: A Comparative Overview
While direct, quantitative kinetic data comparing this compound and crotyl chloride is scarce in readily available literature, likely due to the tendency of this compound to isomerize, we can infer their relative reactivities from qualitative observations of similar allylic halides and quantitative data from analogous primary alkyl halides.
Qualitative Observations for Allylic Halides:
In standard laboratory experiments designed to compare the rates of nucleophilic substitution, both allyl chloride and allyl bromide are often observed to react "immediately" or "instantaneously" with reagents like sodium iodide in acetone (favoring SN2) and ethanolic silver nitrate (favoring SN1). This rapid reaction underscores the high reactivity of the allylic system.
Quantitative Data for Primary Alkyl Halides:
To provide a quantitative perspective on the difference in leaving group ability between bromide and chloride, we can examine the reaction times for n-butyl bromide and n-butyl chloride under SN2 conditions.
| Alkyl Halide | Reagent & Solvent | Reaction Time for Precipitate Formation |
| n-Butyl Bromide | 15% NaI in Acetone | 55 seconds |
| n-Butyl Chloride | 15% NaI in Acetone | 85 seconds |
This data is representative of typical qualitative organic analysis experiments.
This data clearly demonstrates that n-butyl bromide reacts significantly faster than n-butyl chloride under identical SN2 conditions, highlighting the superior leaving group ability of bromide. It is reasonable to extrapolate that a similar, if not more pronounced, difference in reactivity exists between this compound and crotyl chloride. One source suggests that allyl chloride reacts over 800 times faster than propyl chloride in an SN2 reaction, further emphasizing the enhanced reactivity of allylic systems.[3]
Experimental Protocols
Below are detailed methodologies for two common experiments used to compare the reactivity of alkyl and allylic halides in nucleophilic substitution reactions.
Experiment 1: SN2 Reaction with Sodium Iodide in Acetone
Objective: To compare the relative rates of an SN2 reaction for different alkyl and allylic halides.
Materials:
-
15% solution of sodium iodide (NaI) in acetone
-
This compound
-
Crotyl chloride
-
n-Butyl bromide (for comparison)
-
n-Butyl chloride (for comparison)
-
Dry test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label four clean, dry test tubes.
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.[1]
-
To the first test tube, add 2-3 drops of this compound and immediately start the stopwatch.
-
Observe the solution for the formation of a precipitate (sodium bromide, which is insoluble in acetone).[5] Record the time taken for the precipitate to appear.
-
Repeat steps 3 and 4 for crotyl chloride, n-butyl bromide, and n-butyl chloride in the remaining test tubes.
-
Compare the reaction times to determine the relative reactivity.
Experiment 2: SN1 Reaction with Ethanolic Silver Nitrate
Objective: To compare the relative rates of an SN1 reaction for different alkyl and allylic halides.
Materials:
-
1% solution of silver nitrate (AgNO3) in ethanol
-
This compound
-
Crotyl chloride
-
tert-Butyl bromide (for comparison)
-
tert-Butyl chloride (for comparison)
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
Water bath
Procedure:
-
Label four clean, dry test tubes.
-
Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.[6]
-
To the first test tube, add 1-2 drops of this compound and immediately start the stopwatch.
-
Observe the solution for the formation of a precipitate (silver bromide). Record the time taken for the precipitate to appear.
-
Repeat steps 3 and 4 for crotyl chloride, tert-butyl bromide, and tert-butyl chloride in the remaining test tubes.
-
If no reaction is observed at room temperature after 5 minutes, place the test tubes in a warm water bath and continue to observe for any changes.[7]
-
Compare the reaction times to determine the relative reactivity.
Logical Relationships in Leaving Group Ability
The following diagram illustrates the key factors that influence the leaving group ability of bromide and chloride, leading to the enhanced reactivity of this compound.
Caption: Factors influencing the superior leaving group ability of bromide.
References
- 1. webassign.net [webassign.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. chem.latech.edu [chem.latech.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
A Researcher's Guide to Validating Reaction Mechanisms Through Stereochemical Outcomes
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. Consequently, understanding and controlling the stereochemical outcome of a chemical reaction is paramount, particularly in the field of drug development where enantiomers can exhibit vastly different therapeutic and toxicological profiles. The stereochemical course of a reaction also serves as a powerful diagnostic tool for elucidating the underlying reaction mechanism. By analyzing the stereoisomeric ratio of the products, researchers can gain profound insights into the transition states and intermediates that govern the transformation.
This guide provides a comparative analysis of key reaction mechanisms and the experimental techniques used to validate them by examining their stereochemical outcomes. We will explore nucleophilic substitution (SN1 vs. SN2), elimination (E1 vs. E2), nucleophilic addition to carbonyls (Felkin-Anh vs. Cram models), and cycloaddition (Diels-Alder) reactions.
Nucleophilic Substitution: SN1 vs. SN2 Reactions
Nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a substrate, are cornerstone transformations in organic synthesis. The two primary mechanisms, SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular), are distinguished by their kinetics and, critically, their stereochemical consequences.
An SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1]
In contrast, the SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this achiral intermediate from either face with equal probability, leading to a racemic or nearly racemic mixture of enantiomers (both retention and inversion of configuration).[1][2]
Data Presentation: Quantitative Comparison of SN1 vs. SN2 Reactivity
The stereochemical outcome provides clear, quantifiable evidence for the operative mechanism. The following table presents representative data for the reaction of a chiral secondary alkyl halide, (S)-2-bromopentane, under conditions favoring either an SN1 or SN2 pathway.[3]
| Parameter | SN1 Conditions | SN2 Conditions |
| Reaction | (S)-2-bromopentane + H₂O (in formic acid) | (S)-2-bromopentane + NaI (in acetone) |
| Rate Law | Rate = k[(S)-2-bromopentane] | Rate = k[(S)-2-bromopentane][I⁻] |
| Stereochemical Outcome | Racemization (slight excess of inversion product) | Complete Inversion |
| Enantiomeric Excess (e.e.) | ~0-10% e.e. of the inverted product | >95% e.e. of the inverted product |
| Product(s) | (R)-pentan-2-ol and (S)-pentan-2-ol | (R)-2-iodopentane |
Mandatory Visualization
Caption: SN1 and SN2 reaction pathways for (S)-2-bromopentane.[3]
Experimental Protocols
Experimental Protocol for Chiral HPLC Analysis of Reaction Products
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a reaction product.
-
Sample Preparation:
-
After the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous NH₄Cl).
-
Extract the organic product with a suitable solvent (e.g., ethyl acetate).
-
If necessary, purify the crude product via flash column chromatography.
-
Dissolve approximately 1 mg of the purified product in the HPLC mobile phase to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chiral HPLC Analysis:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series). The choice of column is critical and often requires screening.
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol is common. The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the product absorbs.
-
Data Analysis: Integrate the peak areas for each enantiomer. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Elimination Reactions: E1 vs. E2
Elimination reactions, which form alkenes, also proceed through two main mechanistic pathways, E1 (elimination unimolecular) and E2 (elimination bimolecular), with distinct stereochemical requirements.
The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. This mechanism has a strict stereochemical requirement for the hydrogen and the leaving group to be in an anti-periplanar conformation. This requirement dictates which diastereomeric alkene is formed.
The E1 reaction, similar to SN1, involves the formation of a carbocation intermediate in the rate-determining step. The subsequent deprotonation by a weak base is not stereospecific, and the reaction generally favors the formation of the most thermodynamically stable (most substituted) alkene, known as the Zaitsev product.[4][5]
Data Presentation: Stereochemical Outcomes of E1 and E2 Reactions
The elimination reactions of diastereomeric menthyl chlorides provide a classic example of how stereochemistry dictates the reaction outcome, thus validating the proposed mechanism.[6][7]
| Substrate | Reaction Conditions | Mechanism | Major Alkene Product | Diastereomeric Ratio |
| Neomenthyl chloride | Strong base (e.g., EtO⁻ in EtOH) | E2 | 3-menthene (Zaitsev) | > 75% |
| Menthyl chloride | Strong base (e.g., EtO⁻ in EtOH) | E2 | 2-menthene (Hofmann) | 100% |
| Menthyl chloride | Weak base (e.g., dilute EtOH) | E1 | 3-menthene (Zaitsev) | Major Product |
Note: In the case of menthyl chloride under E2 conditions, only one of the adjacent protons can achieve an anti-periplanar orientation with the chlorine, leading exclusively to the less substituted Hofmann product. Neomenthyl chloride can form the more stable Zaitsev product via an anti-periplanar arrangement.
Mandatory Visualization
Caption: E1 and E2 elimination pathways.
Experimental Protocols
Experimental Protocol for NMR Determination of Diastereomeric Ratio
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of diastereomers in a product mixture.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the product mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be free from overlap with other signals.
-
Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.
-
The diastereomeric ratio is the ratio of the two integral values.
-
Nucleophilic Addition to α-Chiral Aldehydes: Felkin-Anh vs. Cram's Rule
The addition of nucleophiles to carbonyl compounds bearing a stereocenter at the α-position is a common method for creating a new stereocenter. Predicting the stereochemical outcome of such reactions is crucial, and several models have been developed. The Felkin-Anh and Cram's chelation models are two of the most prominent.
The Felkin-Anh model predicts the major diastereomer by considering a transition state where the largest group on the α-carbon is positioned anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°).
The Cram's chelation model is applicable when the α-substituent is a chelating group (e.g., an alkoxy group). In the presence of a chelating metal ion, the substrate forms a rigid five-membered ring, and the nucleophile attacks from the less hindered face.
Data Presentation: Diastereoselectivity of Nucleophilic Additions
The following table shows experimental data for the addition of various organometallic reagents to a chiral aldehyde, demonstrating the influence of the reagent on the stereochemical outcome and the validity of the Felkin-Anh model.[4]
| Entry | Aldehyde | Reagent | Product Ratio (Felkin:anti-Felkin) |
| 1 | 2-phenylpropanal | MeMgBr | 74:26 |
| 2 | 2-phenylpropanal | MeLi | 76:24 |
| 3 | 2-phenylpropanal | Me₂CuLi | 85:15 |
| 4 | 2-phenylpropanal | MeTiCl₃ | 95:5 |
Note: The increasing selectivity with bulkier and more Lewis acidic metals is consistent with the predictions of the Felkin-Anh model.
Mandatory Visualization
Caption: Comparison of Felkin-Anh and Cram's Chelation models.
Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. This reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For example, a cis-dienophile will form a cis-substituted cyclohexene, while a trans-dienophile will yield a trans-substituted product.[8][9]
Furthermore, when a cyclic diene reacts, there is a preference for the formation of the endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. This is known as the "endo rule."
Data Presentation: Endo/Exo Selectivity in Diels-Alder Reactions
The following table presents experimental data for the Diels-Alder reaction of a deuterium-labeled 1,3-butadiene with various dienophiles, illustrating the endo:exo selectivity.[6]
| Entry | Dienophile | Solvent | Temperature (°C) | Endo:Exo Ratio |
| 1 | Acrolein | Benzene | 25 | 55:45 |
| 2 | Methyl vinyl ketone | Benzene | 25 | 52:48 |
| 3 | Acrylonitrile | Benzene | 80 | 56:44 |
| 4 | N-methylmaleimide | Benzene | 25 | >95:5 |
Note: While many simple Diels-Alder reactions show only a slight preference for the endo product, highly activated dienophiles like N-methylmaleimide exhibit high endo selectivity.
Mandatory Visualization
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. askthenerd.com [askthenerd.com]
- 7. 11.9 The E2 Reaction and Cyclohexane Conformation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemtube3d.com [chemtube3d.com]
- 9. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
A Comparative Guide to Crotyl Bromide and Prenyl Bromide in Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of strategies, allylic alkylation stands out as a powerful tool for introducing versatile allyl moieties into organic molecules. This guide provides an in-depth comparison of two common allylic electrophiles, crotyl bromide and prenyl bromide, in the context of allylic alkylation with soft nucleophiles, such as malonate esters. Understanding the nuances of their reactivity, particularly in terms of regioselectivity, is crucial for designing and executing successful synthetic routes.
Introduction to Allylic Alkylation with Crotyl and Prenyl Bromide
Allylic alkylation involves the reaction of a nucleophile with an allyl electrophile. This compound (1-bromo-2-butene) and prenyl bromide (1-bromo-3-methyl-2-butene) are two structurally similar yet distinct reagents that exemplify the challenges and opportunities in controlling the regioselectivity of this transformation. The reaction can proceed through two primary pathways: direct nucleophilic substitution (Sₙ2) at the α-carbon, or substitution at the γ-carbon with concomitant allylic rearrangement (Sₙ2').
The regiochemical outcome of the reaction is highly dependent on a variety of factors, including the structure of the allylic electrophile, the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. For this compound, the competition between α and γ attack is a classic example of this dichotomy. In contrast, prenyl bromide, with its two methyl groups at the γ-position, presents a different steric and electronic environment, which significantly influences its reactivity profile.
Comparative Analysis of Reactivity and Regioselectivity
The reaction of this compound and prenyl bromide with soft, stabilized nucleophiles like the enolate of diethyl malonate typically proceeds without a catalyst. The regioselectivity is primarily dictated by steric hindrance.
-
This compound: As a primary allylic halide, this compound is susceptible to direct Sₙ2 attack at the less sterically hindered α-carbon. However, the Sₙ2' pathway is also a competing process. The ratio of the α- and γ-alkylation products can be influenced by reaction conditions.
-
Prenyl Bromide: The presence of two methyl groups at the γ-position in prenyl bromide creates significant steric hindrance around this carbon. This sterically congested environment strongly disfavors a direct Sₙ2' attack. Consequently, nucleophilic attack predominantly occurs at the α-carbon, leading to the formation of the γ-substituted product upon allylic rearrangement.
While specific comparative studies providing a side-by-side quantitative analysis under identical uncatalyzed conditions are not extensively documented in readily available literature, the general principles of steric hindrance allow for a qualitative prediction of the major products.
Table 1: Predicted Major Products in the Uncatalyzed Alkylation of Diethyl Malonate
| Allylic Bromide | Nucleophile | Major Product (Predicted) | Pathway |
| This compound | Sodium Diethyl Malonate | α-Alkylation Product | Sₙ2 |
| Prenyl Bromide | Sodium Diethyl Malonate | γ-Alkylation Product | Sₙ2' (formally, attack at α) |
It is important to note that in the case of prenyl bromide, while the product is the result of attachment at the more substituted end of the allyl system (the γ-position of the rearranged product), the initial nucleophilic attack occurs at the less hindered primary carbon (the α-position of the starting material).
Experimental Protocols
Below are generalized experimental protocols for the allylic alkylation of diethyl malonate with an allylic bromide. These procedures are based on standard methods for malonic ester synthesis.[1][2]
General Procedure for the Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Allylic bromide (this compound or Prenyl bromide)
-
Base (e.g., Sodium ethoxide or Sodium hydride)
-
Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Apparatus for anhydrous reaction conditions (e.g., round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
Protocol:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere. Alternatively, sodium hydride (1.1 eq, 60% dispersion in mineral oil) can be suspended in anhydrous THF.
-
Formation of the Enolate: The solution/suspension of the base is cooled to 0 °C in an ice bath. Diethyl malonate (1.0 eq) is added dropwise via a dropping funnel over a period of 15-30 minutes. The mixture is then stirred at room temperature for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
Alkylation: The allylic bromide (1.0-1.2 eq) is added dropwise to the solution of the enolate at room temperature. The reaction mixture is then heated to reflux for a period of 2-24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted two more times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to isolate the alkylated product(s).
Reaction Mechanisms and Logical Relationships
The regioselectivity in the allylic alkylation of crotyl and prenyl bromide can be visualized through the following reaction pathways.
The diagram illustrates that with this compound, both α and γ attack are possible, leading to a mixture of products. In contrast, for prenyl bromide, the reaction proceeds predominantly via attack at the α-carbon, resulting in the formation of the γ-substituted product due to the inherent structure of the prenyl system.
Experimental Workflow
The general workflow for conducting and analyzing these allylic alkylation reactions is outlined below.
Conclusion
The comparison between this compound and prenyl bromide in allylic alkylation highlights the critical role of substrate structure in determining the regiochemical outcome of the reaction. This compound offers the potential for accessing both linear and branched products, with the selectivity often being tunable through the choice of reaction conditions and catalysts. Prenyl bromide, due to the steric hindrance at the γ-position, provides a more predictable route to the γ-alkylated product. For researchers in drug development and synthetic chemistry, a thorough understanding of these reactivity patterns is essential for the strategic design of complex molecules, enabling the selective introduction of valuable prenyl and crotyl moieties. Future work in this area could focus on the development of catalytic systems that offer enhanced control over the regioselectivity of these and other challenging allylic alkylation reactions.
References
assessment of different metal mediators for Barbier-type crotylation
For Researchers, Scientists, and Drug Development Professionals
The Barbier-type reaction is a powerful and versatile method for carbon-carbon bond formation, offering a convenient one-pot synthesis of homoallylic alcohols. The choice of metal mediator is crucial, as it significantly influences the reaction's yield, diastereoselectivity (syn/anti), and regioselectivity (α/γ). This guide provides an objective comparison of common metal mediators—indium, zinc, and tin—for the Barbier-type crotylation of aldehydes, supported by experimental data and detailed protocols.
Performance Comparison of Metal Mediators
The selection of a metal mediator in a Barbier-type crotylation is a critical parameter that dictates the stereochemical and regiochemical outcome of the reaction. The following table summarizes the performance of indium, zinc, and tin in the crotylation of benzaldehyde with crotyl bromide, based on data from various studies. It is important to note that the reaction conditions are not identical, and this table serves as a representative comparison.
| Metal Mediator | Aldehyde | Solvent | Temperature (°C) | Yield (%) | syn:anti Ratio | α:γ Ratio | Reference |
| Indium (In) | Benzaldehyde | Mechanochemical (water additive) | Room Temp. | 95% | ~1:1 | Not Specified | [1] |
| Zinc (Zn) | Benzaldehyde | DMPU | 80 | 92% | Not Specified | >99:1 (α-selective) | [2] |
| Tin (Sn) | Benzaldehyde | Water (HCl solution) | Room Temp. | 95% | 70:30 | Exclusively γ | [3] |
Key Observations:
-
Indium (In) often provides high yields but generally exhibits poor diastereoselectivity, leading to nearly equimolar mixtures of syn and anti isomers.[1]
-
Zinc (Zn) can be highly regioselective, favoring the formation of the α-adduct.[2] The diastereoselectivity can be influenced by the reaction conditions and additives.
-
Tin (Sn) , particularly in aqueous acidic media, demonstrates excellent regioselectivity for the γ-adduct and a notable preference for the syn diastereomer.[3]
Experimental Workflow
The general experimental workflow for a Barbier-type crotylation reaction is depicted below. The process involves the in situ formation of the organometallic reagent, which then reacts with the carbonyl compound.
References
- 1. Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00005F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Crotyl Bromide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of crotyl bromide, a highly flammable and corrosive chemical commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
This compound (CAS No. 4784-77-4), also known as 1-bromo-2-butene, is a lachrymator and is harmful if inhaled, ingested, or absorbed through the skin.[1] Proper handling and disposal are paramount to prevent accidents and environmental contamination. The primary route for disposal of significant quantities of this compound is through a licensed hazardous waste disposal company.[1]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. It is a highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene, nitrile, or fluorinated rubber).[2]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] For situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1] It should be stored in a refrigerator designated for flammable materials.[1]
Disposal Plan: Step-by-Step Guidance
The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of it down the drain or with regular laboratory trash.[1]
Step 1: Waste Segregation and Collection
-
Segregate Waste: this compound is a halogenated organic compound. It is crucial to collect it separately from non-halogenated waste to facilitate proper disposal and recycling.[3][4]
-
Use Appropriate Containers: Collect waste this compound in a designated, properly labeled, and leak-proof container. The container should be made of a material compatible with alkyl halides.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other components of the waste stream. Include the approximate concentration and the date of accumulation.
Step 2: Storage of Waste
-
Secure Storage: Keep the waste container tightly sealed when not in use.
-
Ventilation: Store the waste container in a well-ventilated area, such as a satellite accumulation area within a fume hood, away from incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The waste will be transported by a licensed hazardous waste disposal company for final treatment, which is typically high-temperature incineration.[1]
Quantitative Data Summary
| Parameter | Specification | Citation(s) |
| Waste Container Filling | Do not fill beyond 90% of the container's capacity to allow for expansion. | [5] |
| Storage Temperature | Refrigerated (0-10°C) for the pure chemical. | [6] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Experimental Protocols: Decontamination and Spill Neutralization
While bulk disposal should be handled by professionals, small spills and decontamination of glassware require immediate attention in the lab.
Decontamination of Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect this rinse solvent as halogenated hazardous waste.
-
Quenching: Prepare a 10% aqueous solution of sodium bicarbonate or sodium thiosulfate.[3][4]
-
Neutralization: Carefully rinse the glassware with the quenching solution to neutralize any residual this compound. Be aware of potential gas evolution if using sodium bicarbonate.
-
Final Wash: Wash the glassware with soap and water, followed by a final rinse with deionized water.
Small Spill Neutralization:
For small spills within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Neutralization: Cautiously add a 10% aqueous solution of sodium bicarbonate or sodium thiosulfate to the absorbent material to neutralize the this compound.
-
Collection: Carefully collect the neutralized absorbent material into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with the quenching solution, followed by soap and water.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Personal protective equipment for handling Crotyl bromide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Crotyl bromide. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Safety Data
This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]
Quantitative Data Summary:
| Property | Value |
| Molecular Formula | C₄H₇Br[1] |
| Molecular Weight | 135.00 g/mol [4] |
| Appearance | Colorless to light yellow/orange clear liquid |
| Specific Gravity | 1.310 - 1.34[1] |
| Boiling Point | 107 °C |
| Flash Point | 11 °C (51.8 °F) - closed cup[3] |
| Vapor Density | 4.66[1] |
| UN Number | 1993[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a dust mask (type N95 or equivalent) may be necessary.[3]
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of this compound from preparation to disposal.
3.1. Preparation:
-
Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors, mist, or gas.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other hot surfaces.[1][2] No smoking is permitted in the handling area.[2]
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[1] Use only non-sparking tools.
3.2. Handling:
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
3.3. Storage:
-
Conditions: Store in a refrigerator in a dry and well-ventilated place.[1][2] Keep the container tightly closed.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
-
Flammability: Store in a designated flammables area.[6]
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Clean mouth with water and seek medical attention.[1] Do NOT induce vomiting.[6][7]
Spill and Disposal Plan
5.1. Spill Response:
-
Evacuate and Ventilate: Evacuate personnel from the area and ensure adequate ventilation.
-
Remove Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Soak up the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1]
-
Collection: Collect the absorbed material into suitable, closed containers for disposal using spark-proof tools.[1]
5.2. Waste Disposal:
-
Dispose of the chemical and any contaminated materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
